molecular formula C12H8O4 B186145 4-(5-Formyl-2-furyl)benzoic acid CAS No. 39245-15-3

4-(5-Formyl-2-furyl)benzoic acid

Cat. No.: B186145
CAS No.: 39245-15-3
M. Wt: 216.19 g/mol
InChI Key: LBIJVLPGGBXNPM-UHFFFAOYSA-N
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Description

4-(5-Formyl-2-furyl)benzoic acid is a useful research compound. Its molecular formula is C12H8O4 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(5-formylfuran-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIJVLPGGBXNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346452
Record name 4-(5-Formyl-2-furyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39245-15-3
Record name 4-(5-Formyl-2-furyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-(5-Formyl-2-furyl)benzoic acid" CAS number 39245-15-3 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(5-Formyl-2-furyl)benzoic acid (CAS: 39245-15-3)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential biological significance of this compound, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a bifunctional molecule incorporating a carboxylic acid and an aldehyde, making it a versatile intermediate for the synthesis of more complex molecular architectures.

Table 1: General and Physicochemical Properties

PropertyValueSource
CAS Number 39245-15-3[1][2]
Molecular Formula C₁₂H₈O₄[1][2]
Molecular Weight 216.19 g/mol [1][2]
IUPAC Name 4-(5-formylfuran-2-yl)benzoic acid-
Canonical SMILES C1=CC(=CC=C1C2=CC=C(O2)C=O)C(=O)O[2]
InChI Key LBIJVLPGGBXNPM-UHFFFAOYSA-N[2]
Appearance Brown-red solid[1]

Spectral Data (Reference)

Detailed spectral data for this compound is not available in the searched literature. However, the spectral properties of the closely related compound, 4-formylbenzoic acid (CAS: 619-66-9), can provide valuable reference points for characterization.

Table 2: Reference Spectral Data for 4-Formylbenzoic acid

Spectrum TypeKey FeaturesSource
¹H NMR Signals corresponding to carboxylic acid proton, aldehyde proton, and aromatic protons are expected. For 4-formylbenzoic acid in DMSO-d₆, characteristic shifts are observed around 13.5 ppm (COOH), 10.14 ppm (CHO), and 8.0-8.2 ppm (aromatic CH).[4]
¹³C NMR Resonances for the carboxyl carbon, aldehyde carbon, and aromatic carbons are anticipated. For 4-formylbenzoic acid, these typically appear around 167 ppm (COOH), 193 ppm (CHO), and within the 129-139 ppm range for the aromatic carbons.[5]
IR Spectroscopy Characteristic absorption bands include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch for the carboxylic acid (~1680-1710 cm⁻¹), and a distinct C=O stretch for the aldehyde (~1690-1715 cm⁻¹). Aromatic C-H and C=C stretching vibrations are also expected.[6][7]
Mass Spectrometry The mass spectrum of 4-formylbenzoic acid shows a prominent molecular ion peak.[8]

Synthesis and Reactivity

Synthesis

A common synthetic route to this compound involves the hydrolysis of its corresponding methyl ester, methyl 4-(5-formyl-2-furyl)benzoate (CAS: 53355-29-6).[1]

Experimental Protocol: Hydrolysis of Methyl 4-(5-formyl-2-furyl)benzoate [1]

  • Materials:

    • Methyl 4-(5-formyl-2-furyl)benzoate (1 mmol)

    • Lithium hydroxide (LiOH) (10 mmol)

    • Methanol (CH₃OH) (10 mL)

    • Water (H₂O) (5 mL)

    • 2N Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

  • Procedure:

    • To a solution of methyl 4-(5-formyl-2-furyl)benzoate in methanol and water, add lithium hydroxide.

    • Reflux the reaction mixture for approximately 1 hour, monitoring the disappearance of the starting ester by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture and acidify to a pH of 4-5 with 2N HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (2 x 20 mL).

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield this compound as a brown-red solid.

G Synthesis of this compound start Methyl 4-(5-formyl-2-furyl)benzoate reagents LiOH, MeOH, H₂O start->reagents Add reflux Reflux (~1h) reagents->reflux acidification Acidify with 2N HCl reflux->acidification extraction Extract with Ethyl Acetate acidification->extraction washing Wash with NaHCO₃ and Brine extraction->washing final_product This compound washing->final_product Evaporate Solvent

Caption: Synthetic workflow for this compound.

Reactivity

The presence of both a carboxylic acid and an aldehyde group allows for a wide range of chemical transformations.

  • Reactions of the Aldehyde Group: The formyl group can undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines or active methylene compounds to form Schiff bases or chalcone-like structures, respectively.[9] For instance, derivatives of 4-formylbenzoic acid have been used in Claisen-Schmidt condensations to synthesize chalcones.[10]

  • Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can be converted to esters, amides, or acid chlorides. Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for ester formation.[11]

The bifunctional nature of this molecule necessitates careful planning of synthetic strategies, often requiring the use of protecting groups to achieve chemoselectivity.[9]

Biological Activity and Drug Development Potential

While specific biological data for this compound is limited in the reviewed literature, the furan and benzoic acid moieties are present in numerous biologically active compounds.

Derivatives of benzoic acid have been investigated for a wide range of therapeutic applications, including as inhibitors of steroid 5α-reductase and as VLA-4 antagonists.[12] The furan ring is a common scaffold in medicinal chemistry, with derivatives exhibiting antibacterial, antifungal, anti-inflammatory, and anticancer properties.[13]

Furthermore, derivatives of 4-formylbenzoic acid have been synthesized and evaluated for their enzyme inhibition activities, including anticholinesterase, tyrosinase, and urease inhibition.[10] This suggests that this compound could serve as a valuable starting material for the discovery of novel therapeutic agents.

The following diagram illustrates a general workflow for the preliminary biological evaluation of a novel chemical entity like this compound.

G Biological Evaluation Workflow compound This compound in_vitro In Vitro Screening compound->in_vitro enzyme Enzyme Inhibition Assays in_vitro->enzyme cell_based Cell-Based Assays in_vitro->cell_based antioxidant Antioxidant Activity in_vitro->antioxidant hit_id Hit Identification enzyme->hit_id cell_based->hit_id antioxidant->hit_id lead_opt Lead Optimization hit_id->lead_opt Promising Activity

Caption: A generalized workflow for biological screening.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and materials science. Its bifunctional nature allows for diverse chemical modifications, paving the way for the creation of extensive compound libraries for biological screening. Further research is warranted to fully elucidate the specific physical, chemical, and biological properties of this compound.

References

An In-depth Technical Guide on the Molecular Structure of 4-(5-Formyl-2-furyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 4-(5-Formyl-2-furyl)benzoic acid (CAS No: 39245-15-3). Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide leverages data from structurally similar compounds to predict its characteristics. This document covers its chemical and physical properties, a general synthesis protocol, and predicted spectroscopic data. Additionally, it explores the potential biological significance of this molecule by examining the known activities of related furan-containing benzoic acid derivatives. This guide aims to serve as a valuable resource for researchers interested in the potential applications of this and similar molecules in medicinal chemistry and materials science.

Introduction

This compound is a bifunctional organic compound featuring a benzoic acid moiety linked to a furan ring bearing a formyl group. This unique combination of functional groups—a carboxylic acid, an aldehyde, and a furan ring—makes it an interesting candidate for various applications, including as a building block in organic synthesis, in the development of novel polymers, and potentially as a pharmacologically active agent. Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] The benzoic acid group can enhance solubility and provides a site for further chemical modification.

Molecular Structure and Properties

The molecular structure of this compound consists of a central furan ring substituted at the 2-position with a 4-carboxyphenyl group and at the 5-position with a formyl group.

General Properties

PropertyValueSource
Molecular Formula C₁₂H₈O₄[5]
Molecular Weight 216.19 g/mol [5]
CAS Number 39245-15-3[5]
Canonical SMILES C1=CC(=CC=C1C2=CC=C(O2)C=O)C(=O)ON/A

Predicted Structural Data

Direct crystallographic data for this compound is not currently available in the searched literature. Therefore, precise bond lengths and angles cannot be provided. However, based on known values for similar structures like benzoic acid and furan, the following predictions can be made:

  • The benzoic acid moiety is expected to be largely planar.

  • The furan ring is also planar.

  • The dihedral angle between the phenyl and furan rings will influence the overall conformation of the molecule.

Synthesis

A general protocol for the synthesis of this compound can be adapted from methods used for similar compounds. One common route involves the hydrolysis of the corresponding methyl ester, 4-(5-Formyl-furan-2-yl)-benzoic acid methyl ester.[5]

Experimental Protocol: Synthesis via Ester Hydrolysis

Objective: To synthesize this compound from its methyl ester precursor.

Materials:

  • 4-(5-Formyl-furan-2-yl)-benzoic acid methyl ester

  • Lithium hydroxide (LiOH)

  • Methanol (CH₃OH)

  • Water (H₂O)

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

Procedure:

  • Dissolve 4-(5-Formyl-furan-2-yl)-benzoic acid methyl ester (1 mmol) in a mixture of methanol (10 mL) and water (5 mL).

  • Add lithium hydroxide (10 mmol) to the solution.

  • Reflux the reaction mixture for approximately 1 hour, monitoring the disappearance of the starting ester by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and acidify with 2N HCl to a pH of 4-5.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with a saturated NaHCO₃ solution (2 x 20 mL) followed by brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the desired product as a solid.[5]

G start Start with 4-(5-Formyl-furan-2-yl)-benzoic acid methyl ester dissolve Dissolve in MeOH/H₂O start->dissolve hydrolyze Add LiOH and Reflux dissolve->hydrolyze acidify Acidify with 2N HCl hydrolyze->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Evaporate wash->dry product Obtain this compound dry->product

Hypothetical Signaling Pathway

Conclusion

This compound is a molecule with significant potential for applications in both materials science and medicinal chemistry. While direct experimental data on its molecular structure and biological activity is limited, this guide provides a comprehensive overview based on the analysis of related compounds. The synthetic route is straightforward, and the predicted spectroscopic data offer a basis for its characterization. Further research is warranted to fully elucidate the properties of this compound and to explore its potential as a lead molecule in drug discovery or as a functional building block in the design of novel materials.

References

A Technical Guide to the Spectroscopic Profile of 4-(5-Formyl-2-furyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Formyl-2-furyl)benzoic acid is a bifunctional organic compound containing a carboxylic acid group and an aldehyde group, linked by a furan and a benzene ring. This structure makes it a valuable building block in medicinal chemistry and materials science, with potential applications in the synthesis of novel therapeutic agents and functional polymers. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in various research and development settings.

This technical guide provides a summary of the available spectroscopic data for this compound. Due to the limited availability of experimentally derived spectra in public databases, this guide also includes predicted spectroscopic data to aid researchers in their analytical endeavors.

Data Presentation

The following tables summarize the predicted and comparative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.70s1HAldehydic proton (-CHO)
~8.15d2HAromatic protons (ortho to -COOH)
~7.90d2HAromatic protons (meta to -COOH)
~7.40d1HFuran proton
~7.00d1HFuran proton
~13.0br s1HCarboxylic acid proton (-COOH)

Note: Predicted data is based on standard chemical shift values and coupling constants for similar structural motifs. The solvent is assumed to be DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~178Aldehydic carbon (-CHO)
~167Carboxylic acid carbon (-COOH)
~158Furan carbon (C-O)
~154Furan carbon (C-CHO)
~135Aromatic carbon (ipso-COOH)
~131Aromatic carbon (ipso-furan)
~130Aromatic carbons (ortho to -COOH)
~126Aromatic carbons (meta to -COOH)
~124Furan carbon
~113Furan carbon

Note: This is predicted data and actual experimental values may vary.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (Carboxylic acid)
~1700C=O stretch (Carboxylic acid)
~1680C=O stretch (Aldehyde)
~1600, ~1475C=C stretch (Aromatic and Furan rings)
~1250C-O stretch (Carboxylic acid and Furan)

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
216.04[M]⁺ (Molecular Ion)
199[M-OH]⁺
187[M-CHO]⁺
171[M-COOH]⁺
143[M-COOH-CO]⁺
115Furan-benzoic acid fragment

Note: Fragmentation patterns are predicted based on the structure of the molecule.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester.[1]

  • Materials: this compound methyl ester, Lithium hydroxide (LiOH), Methanol (CH₃OH), Water (H₂O), Hydrochloric acid (HCl, 2N), Ethyl acetate (EtOAc), Sodium bicarbonate (NaHCO₃) solution (saturated), Brine.

  • Procedure:

    • Dissolve this compound methyl ester (1 mmol) in a mixture of methanol (10 mL) and water (5 mL).

    • Add lithium hydroxide (10 mmol) to the solution.

    • Reflux the reaction mixture for approximately 1 hour, monitoring the disappearance of the starting ester by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and acidify to pH 4-5 with 2N HCl.

    • Extract the product with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the solid product.

Spectroscopic Characterization

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The infrared spectrum would be obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed using an ATR accessory.

  • Mass Spectrometry: The mass spectrum would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced via a direct insertion probe or through a gas chromatograph.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: this compound methyl ester hydrolysis Hydrolysis with LiOH in MeOH/H2O start->hydrolysis acidification Acidification with 2N HCl hydrolysis->acidification extraction Extraction with Ethyl Acetate acidification->extraction washing Washing with NaHCO3 and Brine extraction->washing drying Drying and Solvent Evaporation washing->drying product Product: this compound drying->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

References

An In-depth Technical Guide to the Synthesis of 4-(5-Formyl-2-furyl)benzoic Acid from Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for 4-(5-formyl-2-furyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis involves a three-step sequence commencing with a Suzuki-Miyaura cross-coupling reaction to construct the core aryl-furan scaffold, followed by a regioselective Vilsmeier-Haack formylation, and culminating in a saponification to yield the target carboxylic acid. This document furnishes detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate the successful laboratory preparation of this compound.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a convergent three-step approach. The key intermediate, methyl 4-(5-formylfuran-2-yl)benzoate, is first synthesized and then hydrolyzed to the final product. The synthesis of the intermediate itself begins with the formation of a carbon-carbon bond between a furan ring and a benzoate moiety, followed by the introduction of a formyl group onto the furan ring.

The overall synthetic transformation can be visualized as follows:

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Hydrolysis A Methyl 4-bromobenzoate C Methyl 4-(furan-2-yl)benzoate A->C B Furan-2-boronic acid B->C D Methyl 4-(furan-2-yl)benzoate E Methyl 4-(5-formylfuran-2-yl)benzoate D->E F Methyl 4-(5-formylfuran-2-yl)benzoate G This compound F->G

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(furan-2-yl)benzoate via Suzuki-Miyaura Coupling

This procedure outlines the palladium-catalyzed cross-coupling of methyl 4-bromobenzoate with furan-2-boronic acid.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )
Methyl 4-bromobenzoate215.04
Furan-2-boronic acid111.92
Tetrakis(triphenylphosphine)palladium(0)1155.56
Potassium carbonate (K₂CO₃)138.21
Toluene-
Ethanol-
Water-
Ethyl acetate-
Brine (saturated NaCl solution)-
Anhydrous sodium sulfate (Na₂SO₄)142.04

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-bromobenzoate (1.0 eq), furan-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system of toluene, ethanol, and water (4:1:1 v/v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield methyl 4-(furan-2-yl)benzoate.

Quantitative Data:

Reactant/ProductMolar Ratio (eq)Typical Yield (%)
Methyl 4-bromobenzoate1.0-
Furan-2-boronic acid1.2-
K₂CO₃2.0-
Pd(PPh₃)₄0.03-
Methyl 4-(furan-2-yl)benzoate-85-95
Step 2: Vilsmeier-Haack Formylation of Methyl 4-(furan-2-yl)benzoate

This procedure describes the formylation of the furan ring at the C5 position.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )
Methyl 4-(furan-2-yl)benzoate202.20
Phosphorus oxychloride (POCl₃)153.33
N,N-Dimethylformamide (DMF), anhydrous73.09
1,2-Dichloroethane (DCE), anhydrous98.96
Sodium acetate (CH₃COONa)82.03
Diethyl ether (Et₂O)74.12
Saturated aqueous sodium bicarbonate (NaHCO₃)-
Brine (saturated NaCl solution)-
Anhydrous magnesium sulfate (MgSO₄)120.37

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to the flask and cool to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the DMF, maintaining the temperature below 10 °C. The Vilsmeier reagent will form as a yellowish, crystalline mass.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Dilute the Vilsmeier reagent with anhydrous 1,2-dichloroethane.

  • Prepare a solution of methyl 4-(furan-2-yl)benzoate (1.0 eq) in anhydrous 1,2-dichloroethane.

  • Add the methyl 4-(furan-2-yl)benzoate solution dropwise to the stirred Vilsmeier reagent suspension, maintaining the temperature at 0-5 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • Add a solution of sodium acetate in water to hydrolyze the iminium salt intermediate and stir vigorously for 1 hour at room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain methyl 4-(5-formylfuran-2-yl)benzoate.

Quantitative Data:

Reactant/ProductMolar Ratio (eq)Typical Yield (%)
Methyl 4-(furan-2-yl)benzoate1.0-
POCl₃1.1-
DMF3.0-
Methyl 4-(5-formylfuran-2-yl)benzoate-70-80
Step 3: Hydrolysis of Methyl 4-(5-formylfuran-2-yl)benzoate

This final step involves the saponification of the methyl ester to the desired carboxylic acid.[1]

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )
Methyl 4-(5-formylfuran-2-yl)benzoate230.22
Lithium hydroxide (LiOH)23.95
Methanol (CH₃OH)32.04
Water (H₂O)18.02
2N Hydrochloric acid (HCl)-
Ethyl acetate (EtOAc)88.11
Saturated aqueous sodium bicarbonate (NaHCO₃)-
Brine (saturated NaCl solution)-

Procedure:

  • To a solution of methyl 4-(5-formylfuran-2-yl)benzoate (1 mmol) in methanol (10 mL) and water (5 mL), add lithium hydroxide (10 mmol).[1]

  • Reflux the reaction mixture for approximately 1 hour, monitoring the disappearance of the starting material by TLC.[1]

  • After cooling to room temperature, acidify the mixture with 2N HCl to a pH of 4-5.[1]

  • Extract the product with ethyl acetate (3 x 25 mL).[1]

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (2 x 20 mL).[1]

  • Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent to obtain this compound as a solid.[1]

Quantitative Data:

Reactant/ProductMolar Ratio (eq)Typical Yield (%)
Methyl 4-(5-formylfuran-2-yl)benzoate1.0-
LiOH10.0-
This compound-~96[1]

Signaling Pathways and Experimental Workflows

The logical flow of the synthetic process can be represented using a directed graph.

G start Start Materials (Methyl 4-bromobenzoate, Furan-2-boronic acid) step1 Suzuki-Miyaura Coupling (Pd(PPh₃)₄, K₂CO₃) start->step1 intermediate1 Intermediate: Methyl 4-(furan-2-yl)benzoate step1->intermediate1 step2 Vilsmeier-Haack Formylation (POCl₃, DMF) intermediate1->step2 intermediate2 Intermediate: Methyl 4-(5-formylfuran-2-yl)benzoate step2->intermediate2 step3 Hydrolysis (LiOH, H₂O/MeOH) intermediate2->step3 product Final Product: This compound step3->product

Caption: Logical workflow for the synthesis of this compound.

The catalytic cycle for the Suzuki-Miyaura coupling, the key C-C bond-forming step, is illustrated below.

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X Ln oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_furan Ar-Pd(II)-Furan Ln transmetalation->pd_aryl_furan reductive_elimination Reductive Elimination pd_aryl_furan->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Furan (Methyl 4-(furan-2-yl)benzoate) reductive_elimination->product aryl_halide Ar-X (Methyl 4-bromobenzoate) aryl_halide->oxidative_addition boronic_acid Furan-B(OH)₂ (Furan-2-boronic acid) boronic_acid->transmetalation base Base (K₂CO₃) base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling step.

References

An In-depth Technical Guide to the Chemical Reactivity of the Formyl Group in 4-(5-Formyl-2-furyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Formyl-2-furyl)benzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a carboxylic acid moiety and a reactive formyl group on a furan ring, makes it a versatile building block for the synthesis of a diverse range of derivatives. Benzoic acid and its derivatives have been explored for various therapeutic applications, including as VLA-4 antagonists and inhibitors of acetylcholinesterase and carbonic anhydrase, highlighting the potential of novel derivatives in drug discovery.[1][2] This guide provides a comprehensive overview of the chemical reactivity of the formyl group in this compound, focusing on key transformations including condensation reactions, olefination, reductive amination, oxidation, and reduction. Detailed experimental protocols, based on analogous transformations, are provided to facilitate the practical application of this versatile intermediate.

Core Reactivity of the Formyl Group

The formyl group in this compound is a primary site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. The principal reactions involving the aldehyde functionality are summarized below.

Logical Flow of Formyl Group Transformations

G This compound This compound Condensation Reactions Condensation Reactions This compound->Condensation Reactions Active Methylene Compounds Wittig Reaction Wittig Reaction This compound->Wittig Reaction Phosphonium Ylide Reductive Amination Reductive Amination This compound->Reductive Amination Amine, Reducing Agent Oxidation Oxidation This compound->Oxidation Oxidizing Agent Reduction Reduction This compound->Reduction Reducing Agent α,β-Unsaturated Derivatives α,β-Unsaturated Derivatives Condensation Reactions->α,β-Unsaturated Derivatives Alkene Derivatives Alkene Derivatives Wittig Reaction->Alkene Derivatives Amine Derivatives Amine Derivatives Reductive Amination->Amine Derivatives Dicarboxylic Acid Dicarboxylic Acid Oxidation->Dicarboxylic Acid Hydroxymethyl Derivative Hydroxymethyl Derivative Reduction->Hydroxymethyl Derivative

Caption: Key chemical transformations of the formyl group.

Condensation Reactions: The Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst.[3][4] This reaction is highly effective for converting the formyl group of this compound into α,β-unsaturated systems, which are valuable precursors for further synthetic manipulations.

Experimental Protocol: Knoevenagel Condensation with Malononitrile (Representative)

Objective: To synthesize 4-(5-(2,2-dicyanovinyl)-2-furyl)benzoic acid.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq.) to the solution.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Acidify the residue with 1 M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Reactant 1Reactant 2CatalystSolventTemperatureTypical Yield (%)
This compoundMalononitrilePiperidineEthanolReflux>90 (estimated)
This compoundEthyl cyanoacetatePiperidineTolueneReflux85-95 (estimated)
This compoundDiethyl malonatePiperidine/Acetic AcidTolueneReflux80-90 (estimated)

Note: Yields are estimated based on typical Knoevenagel condensations with aromatic aldehydes.

Workflow for Knoevenagel Condensation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Dissolve Reactants Dissolve Aldehyde and Active Methylene Compound in Ethanol Add Catalyst Add Catalytic Piperidine Dissolve Reactants->Add Catalyst Reflux Heat to Reflux (2-4h) Add Catalyst->Reflux TLC Monitoring Monitor by TLC Reflux->TLC Monitoring Cool and Concentrate Cool and Concentrate TLC Monitoring->Cool and Concentrate Reaction Complete Acidify Acidify with 1M HCl Cool and Concentrate->Acidify Filter and Wash Filter and Wash Solid Acidify->Filter and Wash Dry and Recrystallize Dry and Recrystallize Filter and Wash->Dry and Recrystallize

Caption: A typical workflow for Knoevenagel condensation.

Olefination: The Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[5] This reaction is highly valuable for converting the formyl group of this compound into a variety of substituted vinyl derivatives. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium chloride (Representative)

Objective: To synthesize 4-(5-(2-phenylvinyl)-2-furyl)benzoic acid.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH) or other strong base

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Standard laboratory glassware for anhydrous reactions and purification equipment

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C and add NaH (1.1 eq.) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide (a color change is typically observed).

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature overnight, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Ylide PrecursorBaseSolventProduct StereochemistryTypical Yield (%)
Methyltriphenylphosphonium bromiden-BuLiTHFTerminal alkene70-90 (estimated)
Ethyltriphenylphosphonium bromideNaHTHF(Z)-alkene (major)70-85 (estimated)
(Carbethoxymethyl)triphenylphosphonium bromideNaOEtEthanol(E)-alkene (major)80-95 (estimated)

Note: Yields and stereochemistry are estimated based on general principles of the Wittig reaction.

Reductive Amination

Reductive amination is a two-step process that transforms an aldehyde into an amine.[6] It involves the initial formation of an imine or enamine, followed by reduction to the corresponding amine. This reaction is a cornerstone of medicinal chemistry for the introduction of nitrogen-containing functional groups.

Experimental Protocol: Reductive Amination with Benzylamine (Representative)

Objective: To synthesize 4-(5-((benzylamino)methyl)-2-furyl)benzoic acid.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic)

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq.) and benzylamine (1.1 eq.) in DCM.

  • Add a catalytic amount of glacial acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

AmineReducing AgentSolventTypical Yield (%)
Ammonia (as NH₄Cl)NaCNBH₃Methanol60-80 (estimated)
AnilineNaBH(OAc)₃DCM70-90 (estimated)
MorpholineNaBH(OAc)₃DCE75-95 (estimated)

Note: Yields are estimated based on typical reductive amination reactions.

Hypothetical Signaling Pathway Inhibition

Derivatives of this compound, particularly those bearing amine functionalities, could potentially act as inhibitors of specific signaling pathways implicated in disease. For instance, they could be designed to target kinases or other enzymes involved in cell proliferation and survival.

G cluster_0 Cell Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Inhibitor Amine Derivative of This compound Inhibitor->Kinase Cascade Inhibition

Caption: Hypothetical inhibition of a kinase cascade.

Oxidation

The formyl group of this compound can be readily oxidized to a carboxylic acid, yielding the corresponding furan-dicarboxylic acid derivative. This transformation is typically achieved using a variety of oxidizing agents.

Experimental Protocol: Oxidation to Dicarboxylic Acid (Representative)

Objective: To synthesize 4-(5-carboxy-2-furyl)benzoic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄) or Pinnick oxidation reagents (NaClO₂, NaH₂PO₄, 2-methyl-2-butene)

  • Appropriate solvent (e.g., acetone/water for KMnO₄, t-butanol/water for Pinnick)

  • Sulfuric acid (for KMnO₄) or hydrochloric acid (for workup)

  • Sodium bisulfite (for KMnO₄ workup)

  • Standard laboratory glassware and purification equipment

Procedure (using Pinnick Oxidation):

  • Dissolve this compound (1.0 eq.) in a mixture of t-butanol and water.

  • Add 2-methyl-2-butene (4-5 eq.) as a chlorine scavenger.

  • In a separate flask, dissolve sodium chlorite (NaClO₂, 1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) in water.

  • Add the aqueous solution of the oxidizing agents dropwise to the solution of the aldehyde at room temperature.

  • Stir the reaction mixture for 4-12 hours, monitoring by TLC.

  • After completion, quench any excess oxidant by adding a saturated solution of sodium bisulfite.

  • Acidify the mixture with HCl to precipitate the dicarboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Oxidizing Agent(s)SolventTemperatureTypical Yield (%)
KMnO₄Acetone/Water0 °C to RT70-85 (estimated)
NaClO₂, NaH₂PO₄, 2-methyl-2-butene (Pinnick)t-Butanol/WaterRT>90 (estimated)
Ag₂O, NaOHWater/EthanolReflux80-95 (estimated)

Note: Yields are estimated based on typical aldehyde oxidations.

Reduction

The formyl group can be selectively reduced to a hydroxymethyl group using a variety of reducing agents, most commonly sodium borohydride (NaBH₄). This reaction provides access to the corresponding alcohol derivative, which can serve as a precursor for further functionalization.

Experimental Protocol: Reduction to Alcohol (Representative)

Objective: To synthesize 4-(5-(hydroxymethyl)-2-furyl)benzoic acid.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq.) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.0-1.5 eq.) portion-wise, controlling the evolution of gas.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of 1 M HCl until the gas evolution ceases and the pH is acidic.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Reducing AgentSolventTemperatureTypical Yield (%)
NaBH₄Methanol0 °C to RT>95 (estimated)
LiAlH₄THF0 °C to RT>90 (estimated)
H₂, Pd/CEthanolRT>95 (estimated)

*Note: LiAlH₄ will also reduce the carboxylic acid. Catalytic hydrogenation may also reduce the furan ring under forcing conditions. NaBH₄ is generally the preferred reagent for selective aldehyde reduction in the presence of a carboxylic acid.

Conclusion

The formyl group of this compound offers a versatile handle for a wide array of chemical transformations, making this molecule a valuable building block in the synthesis of complex organic molecules. The reactions outlined in this guide—Knoevenagel condensation, Wittig olefination, reductive amination, oxidation, and reduction—provide a robust toolkit for researchers in drug discovery and materials science to generate novel derivatives with potentially valuable biological or physical properties. The provided protocols, while based on analogous systems, offer a solid foundation for the development of specific synthetic routes tailored to the desired target molecules. Further investigation into the biological activities of the synthesized derivatives is warranted to fully explore the potential of this promising scaffold.

References

A Technical Guide to the Solubility of 4-(5-Formyl-2-furyl)benzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 4-(5-Formyl-2-furyl)benzoic acid in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics and provides detailed experimental protocols for researchers to determine precise solubility parameters.

Introduction

This compound is a bifunctional organic compound containing both a carboxylic acid and an aldehyde group. Its structure suggests a degree of polarity, which influences its solubility in various organic solvents. Understanding the solubility of this compound is critical for its purification, formulation, and application in various fields, including medicinal chemistry and materials science.

Qualitative Solubility Profile

The synthesis of this compound often involves extraction from an acidified aqueous solution using ethyl acetate, indicating good solubility in this solvent[1]. The compound is isolated as a solid, which implies it is not infinitely soluble.

Table 1: Inferred Qualitative Solubility of this compound

Solvent ClassExample SolventsExpected Qualitative SolubilityRationale
Polar Protic Methanol, EthanolLikely SolubleCapable of hydrogen bonding with the carboxylic acid group.
Polar Aprotic Ethyl Acetate, DMSO, DMF, AcetoneLikely SolubleGood dipole-dipole interactions with the polar functional groups. Extraction with ethyl acetate is documented[1].
Non-Polar Hexane, TolueneLikely Sparingly Soluble to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.
Aqueous Base 5% aq. NaHCO₃, 5% aq. NaOHSolubleThe carboxylic acid will be deprotonated to form a highly water-soluble carboxylate salt.
Aqueous Acid 5% aq. HClInsolubleThe carboxylic acid will remain protonated, and the overall polarity is insufficient for significant water solubility.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following is a general method for determining the solubility of a solid organic compound like this compound in various organic solvents at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, ethyl acetate, acetone, toluene, hexane)

  • Analytical balance

  • Vials or test tubes with screw caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial using a micropipette.

    • Dilute the aliquot with a known volume of a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) in a volumetric flask to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualizations

The following diagrams illustrate key workflows related to this compound.

Synthesis_Workflow start Start: Ester Precursor (e.g., methyl 4-(5-formyl-2-furyl)benzoate) reflux Reflux Reaction start->reflux reagents Reagents: LiOH, CH3OH, H2O reagents->reflux acidify Acidification (HCl, pH 4-5) reflux->acidify extract Extraction (Ethyl Acetate) acidify->extract wash_bicarb Wash (sat. NaHCO3) extract->wash_bicarb wash_brine Wash (Brine) wash_bicarb->wash_brine evaporate Solvent Evaporation wash_brine->evaporate product Product: This compound (Solid) evaporate->product

Caption: Synthesis workflow for this compound.

Solubility_Determination_Workflow start Start: Add Excess Solid to Solvent equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) start->equilibrate separate Separate Solid and Liquid Phases (Centrifugation) equilibrate->separate aliquot Take Aliquot of Supernatant separate->aliquot dilute Dilute Aliquot with Known Volume aliquot->dilute analyze Analyze Concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in scientific literature, its chemical structure provides a basis for a qualitative assessment. For researchers requiring precise solubility values, the experimental protocol provided in this guide offers a robust method for generating this critical data. The workflows for synthesis and solubility determination are also visualized to aid in experimental planning.

References

An In-depth Technical Guide to the Thermal Stability of 4-(5-Formyl-2-furyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to evaluate the thermal stability of 4-(5-Formyl-2-furyl)benzoic acid. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on the requisite experimental protocols and data interpretation necessary for its thermal characterization. This approach equips researchers with the foundational knowledge to perform a robust thermal stability analysis.

Introduction to Thermal Stability in Drug Development

Thermal stability is a critical parameter in the development of pharmaceutical compounds. It influences storage conditions, shelf-life, and the formulation of the final drug product. For a compound such as this compound, understanding its response to thermal stress is essential for predicting its degradation pathways and ensuring its safety and efficacy. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Thermal Analysis Data

Thermal PropertyExpected ObservationSignificance
Melting Point (T_m) Sharp endothermic peak in DSCIndicates the transition from solid to liquid phase. A sharp peak is characteristic of a pure crystalline solid.
Decomposition Temperature (T_d) Onset of mass loss in TGAThe temperature at which the molecule begins to chemically break down.
Glass Transition (T_g) Step change in the DSC baselineRelevant if the compound exists in an amorphous state. Indicates the transition from a rigid to a more flexible amorphous solid.
Mass Loss Events Step-wise decreases in the TGA curveCan indicate the loss of solvent, water, or specific functional groups upon heating.

Experimental Protocols for Thermal Stability Assessment

To determine the thermal properties of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. Simultaneous Thermal Analysis (STA) can also be employed, which conducts both TGA and DSC measurements on the same sample concurrently, ensuring identical experimental conditions.[1][2][3][4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[5][6] This technique is ideal for determining decomposition temperatures and observing mass loss events.

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of a controlled heating program.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the solid this compound into an inert crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.[5]

    • Purge the furnace with an inert gas (typically nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample at a linear rate of 10 °C/min up to a final temperature of 600 °C. This range should be sufficient to observe the complete decomposition of most organic molecules.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset temperature of a significant mass loss event is typically reported as the decomposition temperature.

    • The derivative of the TGA curve (DTG) can be plotted to more clearly identify the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to detect thermal events such as melting, crystallization, and glass transitions.[7]

Objective: To determine the melting point and other phase transitions of this compound.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the solid this compound into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Maintain an inert atmosphere by purging with nitrogen or argon at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Heat the sample at a controlled rate of 10 °C/min to a temperature well above the expected melting point (e.g., 300 °C).

    • Cool the sample back to the starting temperature at the same rate.

    • A second heating cycle is often performed to observe the behavior of the melt-quenched sample.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (in W/g or mW) versus temperature.

    • An endothermic peak will indicate melting. The peak onset or the peak maximum can be reported as the melting point.

    • A step-like change in the baseline indicates a glass transition.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for determining the thermal stability of this compound.

Experimental_Workflow_for_Thermal_Stability_Analysis cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_conclusion Data Interpretation start Obtain pure this compound weigh Accurately weigh sample start->weigh tga_setup Load sample into TGA (5-10 mg in inert crucible) weigh->tga_setup dsc_setup Load sample into DSC (2-5 mg in Al pan) weigh->dsc_setup tga_run Heat at 10°C/min under N2 tga_setup->tga_run tga_data Record mass vs. temperature tga_run->tga_data tga_analysis Determine decomposition temperature (Td) tga_data->tga_analysis report Compile Thermal Stability Profile tga_analysis->report dsc_run Heat at 10°C/min under N2 dsc_setup->dsc_run dsc_data Record heat flow vs. temperature dsc_run->dsc_data dsc_analysis Determine melting point (Tm) dsc_data->dsc_analysis dsc_analysis->report

Caption: Workflow for Thermal Stability Analysis.

Conclusion

While specific thermal stability data for this compound is not currently published, this guide provides the necessary framework for its determination. By following the detailed protocols for TGA and DSC, researchers can generate a comprehensive thermal stability profile. This information is invaluable for the continued development of this compound for pharmaceutical applications, ensuring its quality, safety, and efficacy. The provided workflow and data table template serve as a practical guide for these essential experimental investigations.

References

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 4-(5-Formyl-2-furyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is of paramount importance. 4-(5-Formyl-2-furyl)benzoic acid, a heterocyclic aromatic compound, has emerged as a promising and versatile building block in drug discovery. Its unique structural features, comprising a benzoic acid moiety, a furan ring, and a reactive aldehyde group, offer a trifecta of opportunities for chemical modification and the synthesis of diverse compound libraries with a wide range of biological activities. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a focus on its utility in the design and synthesis of novel anticancer and antimicrobial agents.

Synthesis of the Core Scaffold

The parent compound, this compound, can be synthesized through various chemical routes. A common laboratory-scale synthesis involves the hydrolysis of its corresponding methyl ester, methyl 4-(5-formyl-2-furyl)benzoate.

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of this compound involves the hydrolysis of its ester precursor.[1]

Materials:

  • Methyl 4-(5-formyl-2-furyl)benzoate

  • Lithium hydroxide (LiOH)

  • Methanol (CH₃OH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 2N solution)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

Procedure:

  • Dissolve methyl 4-(5-formyl-2-furyl)benzoate (1 mmol) in a mixture of methanol (10 mL) and water (5 mL).

  • Add lithium hydroxide (10 mmol) to the solution.

  • Reflux the reaction mixture for approximately 1 hour, monitoring the disappearance of the starting ester by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and acidify with 2N HCl to a pH of 4-5.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield this compound as a solid.

Applications in Anticancer Drug Discovery

The aldehyde functionality of this compound serves as a convenient handle for the synthesis of various derivatives, most notably Schiff bases and hydrazones, which have demonstrated significant potential as anticancer agents.

Schiff Base Derivatives: Promising Cytotoxic Agents

Schiff bases, formed by the condensation of the formyl group with primary amines, are a well-established class of compounds with a broad spectrum of biological activities, including anticancer properties. The imine or azomethine group (-C=N-) is crucial for their biological action.

Experimental Protocol: Synthesis of Schiff Bases from this compound

A typical procedure for the synthesis of Schiff bases from this compound is as follows:

Materials:

  • This compound

  • Substituted aniline or other primary amine

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or methanol.

  • Add the substituted primary amine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting solid precipitate (the Schiff base) is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol, DMF) can be performed for further purification.

While specific IC₅₀ values for Schiff bases derived directly from this compound are not extensively reported in publicly available literature, the broader class of furan-containing Schiff bases has shown significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action for anticancer Schiff bases often involve:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

  • Inhibition of Topoisomerase: Interfering with enzymes essential for DNA replication in cancer cells.

  • Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress that leads to cancer cell death.

The following diagram illustrates a generalized workflow for the synthesis and initial anticancer screening of Schiff base derivatives.

G cluster_synthesis Synthesis cluster_screening Anticancer Screening A This compound C Condensation Reaction (Ethanol, Acetic Acid) A->C B Primary Amine (R-NH2) B->C D Schiff Base Derivative C->D F MTT Assay D->F E Cancer Cell Lines (e.g., MCF-7, HeLa) E->F G Determine IC50 values F->G

General workflow for synthesis and anticancer screening.
Hydrazone Derivatives: A Class of Potent Antiproliferative Compounds

Hydrazones, synthesized from the reaction of the formyl group with hydrazides, represent another important class of derivatives of this compound with potential anticancer activity.

Experimental Protocol: Synthesis of Hydrazones from this compound

The synthesis of hydrazones generally follows a straightforward condensation reaction:

Materials:

  • This compound

  • Substituted hydrazide (R-CO-NH-NH₂)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or methanol.

  • Add the substituted hydrazide (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and collect the precipitated hydrazone by filtration.

  • Wash the product with cold ethanol and dry. Further purification can be achieved by recrystallization.

Applications in Antimicrobial Drug Discovery

The structural motif of this compound is also a valuable starting point for the development of novel antimicrobial agents. Derivatives such as Schiff bases, hydrazones, and other heterocycles have shown promising activity against a range of bacterial and fungal pathogens.

Antimicrobial Activity of Derivatives

The proposed mechanism for the antimicrobial action of such compounds often involves the disruption of the bacterial cell membrane. The following diagram depicts a potential logical relationship in the development of these antimicrobial agents.

G A This compound Scaffold B Synthesis of Derivatives (e.g., Hydrazones) A->B C Screening against Pathogens (e.g., S. aureus, E. coli) B->C D Determination of MIC values C->D E Lead Compound Identification D->E

Logical flow for antimicrobial drug discovery.

Key Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Standardized microbial inoculum

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate.

  • Prepare a standardized microbial inoculum and add it to each well (except for the sterility control).

  • Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for derivatives of this compound in the public domain, a generalized table format is provided below for researchers to populate with their experimental findings.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)
Example-S1 Schiff BaseMCF-7Data
Example-S2 Schiff BaseHeLaData
Example-H1 HydrazoneA549Data

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDDerivative TypeMicrobial StrainMIC (µg/mL)
Example-AS1 Schiff BaseS. aureusData
Example-AS2 Schiff BaseE. coliData
Example-AH1 HydrazoneC. albicansData

Signaling Pathways and Future Directions

The precise signaling pathways modulated by derivatives of this compound are yet to be fully elucidated and represent a significant area for future research. Investigating the molecular targets of the most potent compounds will be crucial for understanding their mechanism of action and for rational drug design.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for anticancer derivatives.

G A Derivative of 4-(5-Formyl-2-furyl) benzoic acid B Inhibition of a Key Kinase (e.g., EGFR, VEGFR) A->B C Downregulation of Downstream Signaling (e.g., PI3K/Akt/mTOR) B->C D Induction of Apoptosis C->D E Inhibition of Cell Proliferation and Tumor Growth C->E

Hypothetical anticancer signaling pathway.

Future research should focus on:

  • Synthesizing and screening a larger and more diverse library of derivatives.

  • Conducting detailed structure-activity relationship (SAR) studies to identify key pharmacophores.

  • Elucidating the specific molecular targets and signaling pathways involved in their biological activity.

  • Evaluating the in vivo efficacy and safety of the most promising lead compounds in animal models.

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its accessible synthesis and the reactivity of its functional groups allow for the creation of a wide array of derivatives with significant potential as anticancer and antimicrobial agents. While further research is needed to fully realize its therapeutic potential, this technical guide provides a solid foundation for researchers to explore the rich chemistry and biology of this promising molecule and its derivatives in the ongoing effort to develop new and effective medicines.

References

The Architectural Versatility of 4-(5-Formyl-2-furyl)benzoic Acid: A Bifunctional Linker for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(5-Formyl-2-furyl)benzoic acid stands as a promising yet underexplored bifunctional organic linker for the design and synthesis of advanced porous materials, particularly Metal-Organic Frameworks (MOFs). Its unique molecular architecture, featuring a rigid furan-benzoic acid backbone with two distinct functional termini—a carboxylate group for metal coordination and a chemically active formyl group—offers a versatile platform for creating materials with tunable properties and post-synthetic modification capabilities. This technical guide provides a comprehensive overview of the potential of this linker, drawing parallels from structurally related systems to outline synthesis methodologies, potential material characteristics, and prospective applications in catalysis, adsorption, and drug delivery.

Introduction to this compound as a Bifunctional Linker

The field of crystal engineering has seen a surge in the development of Metal-Organic Frameworks (MOFs), which are crystalline porous materials constructed from metal ions or clusters bridged by organic linkers. The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting framework.

This compound (FFBA) is a bifunctional organic linker with the chemical formula C₁₂H₈O₄ and a molecular weight of 216.19 g/mol .[1] Its key structural features include:

  • A Carboxylate Group (-COOH): This moiety readily coordinates with a wide range of metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to form the primary coordination bonds that define the MOF structure.

  • A Formyl Group (-CHO): The aldehyde functionality serves as a versatile chemical handle for post-synthetic modification (PSM). This allows for the introduction of new functionalities within the pores of the MOF after its initial synthesis, expanding its potential applications.

  • A Furan-Phenyl Backbone: The rigid and conjugated nature of the furan and benzene rings contributes to the thermal and chemical stability of the resulting framework.

The bifunctional nature of FFBA allows for the design of MOFs with pre-designed, accessible functional sites, which is highly desirable for applications in heterogeneous catalysis, selective gas adsorption, and targeted drug delivery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 39245-15-3[1]
Molecular Formula C₁₂H₈O₄[1]
Molecular Weight 216.19 g/mol [1]
Appearance Brown-red solid (as per a general synthesis protocol)[1]

Synthesis of this compound

A general and established protocol for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester, methyl 4-(5-formylfuran-2-yl)benzoate.

Experimental Protocol: Saponification of Methyl 4-(5-formylfuran-2-yl)benzoate

This protocol is adapted from a general procedure for the hydrolysis of similar esters.[1]

Materials:

  • Methyl 4-(5-formylfuran-2-yl)benzoate

  • Methanol (CH₃OH)

  • Water (H₂O)

  • Lithium hydroxide (LiOH)

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

Procedure:

  • Dissolve methyl 4-(5-formylfuran-2-yl)benzoate (1 mmol) in a mixture of methanol (10 mL) and water (5 mL).

  • Add lithium hydroxide (10 mmol) to the solution.

  • Reflux the reaction mixture for approximately 1 hour, monitoring the disappearance of the starting ester by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and acidify with 2N HCl to a pH of 4-5.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with a saturated NaHCO₃ solution (2 x 20 mL) followed by brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield this compound as a solid.

Workflow Diagram:

G Synthesis Workflow of this compound start Start: Methyl 4-(5-formylfuran-2-yl)benzoate hydrolysis Saponification (LiOH, MeOH/H₂O, Reflux) start->hydrolysis acidification Acidification (2N HCl) hydrolysis->acidification extraction Extraction (Ethyl Acetate) acidification->extraction washing Washing (NaHCO₃, Brine) extraction->washing drying Drying and Evaporation washing->drying end End Product: This compound drying->end

Caption: Synthesis of this compound.

Hypothetical Metal-Organic Framework Synthesis and Characterization

While specific MOFs based on this compound have not been extensively reported in the literature, we can extrapolate from the synthesis of MOFs with structurally analogous linkers (e.g., those containing both carboxylate and aldehyde functionalities) to propose a viable synthetic route and expected material properties. A common method for MOF synthesis is the solvothermal method.

Experimental Protocol: Solvothermal Synthesis of a Hypothetical FFBA-MOF (e.g., with Zinc)

Materials:

  • This compound (FFBA)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a Teflon-lined autoclave, dissolve this compound (e.g., 0.1 mmol) in DMF (10 mL).

  • In a separate vial, dissolve zinc nitrate hexahydrate (e.g., 0.1 mmol) in DMF (5 mL).

  • Add the metal salt solution to the linker solution and sonicate for 15 minutes to ensure homogeneity.

  • Seal the autoclave and heat it in a programmable oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

  • After cooling to room temperature, decant the mother liquor and wash the resulting crystals with fresh DMF followed by ethanol.

  • Activate the MOF by solvent exchange with a volatile solvent (e.g., chloroform or acetone) followed by heating under vacuum to remove guest molecules from the pores.

Workflow Diagram:

G Solvothermal Synthesis of a Hypothetical FFBA-MOF linker FFBA Linker in DMF mixing Mixing and Sonication linker->mixing metal Zinc Nitrate in DMF metal->mixing solvothermal Solvothermal Reaction (100-150 °C, 24-72h) mixing->solvothermal washing Washing (DMF, Ethanol) solvothermal->washing activation Activation (Solvent Exchange, Vacuum Heating) washing->activation mof Porous FFBA-MOF activation->mof

Caption: Hypothetical solvothermal synthesis of an FFBA-MOF.

Expected Characterization Data

The synthesized FFBA-MOF would be characterized using a suite of analytical techniques to determine its structure, porosity, and stability. Expected data, based on analogous systems, are summarized below.

Characterization TechniqueExpected Results
Powder X-ray Diffraction (PXRD) A unique diffraction pattern confirming the formation of a crystalline material.
Thermogravimetric Analysis (TGA) High thermal stability, likely stable up to 300-400 °C in an inert atmosphere.
Brunauer-Emmett-Teller (BET) Analysis A significant surface area, potentially in the range of 1000-3000 m²/g, indicative of a porous structure.
Fourier-Transform Infrared (FTIR) Spectroscopy Disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic carboxylate stretching bands, confirming coordination to the metal center. The C=O stretch of the formyl group should remain.

Potential Applications and Post-Synthetic Modification

The true potential of FFBA-based MOFs lies in the reactivity of the pendant formyl groups, which allows for post-synthetic modification (PSM). This enables the tailoring of the pore environment for specific applications.

Post-Synthetic Modification via Imine Condensation

The aldehyde functionality can readily undergo condensation reactions with various amines to form imines, thereby introducing new functional groups into the MOF.

Logical Relationship Diagram:

G Post-Synthetic Modification of FFBA-MOF ffba_mof FFBA-MOF (-CHO groups in pores) psm Imine Condensation ffba_mof->psm amine Amine (R-NH₂) amine->psm functionalized_mof Functionalized MOF (-CH=N-R groups) psm->functionalized_mof catalysis Catalysis functionalized_mof->catalysis sensing Sensing functionalized_mof->sensing drug_delivery Drug Delivery functionalized_mof->drug_delivery

Caption: Post-synthetic modification pathway and applications.

Prospective Applications
  • Heterogeneous Catalysis: By grafting catalytic sites (e.g., chiral amines, metal complexes) onto the formyl groups, FFBA-MOFs could be developed as highly active and selective heterogeneous catalysts.

  • Selective Adsorption and Separation: Functionalization of the pores could enhance the selective capture of specific gases (e.g., CO₂) or pollutants from air and water.

  • Drug Delivery: The formyl groups could be used to attach drug molecules via cleavable linkers, allowing for controlled release in response to specific stimuli (e.g., pH).

  • Sensing: The introduction of chromophores or fluorophores via PSM could lead to the development of chemical sensors for the detection of various analytes.

Conclusion

This compound presents a compelling case as a versatile bifunctional linker for the rational design of functional porous materials. While direct experimental evidence for its use in MOF synthesis is currently limited in public literature, the foundational principles of MOF chemistry and the known reactivity of its constituent functional groups strongly suggest its significant potential. The ability to perform post-synthetic modification on the formyl group opens up a vast design space for creating tailored materials for a wide array of applications, from industrial catalysis to advanced biomedical technologies. Further research into the synthesis and characterization of FFBA-based MOFs is warranted to fully unlock the potential of this promising organic linker.

References

An In-Depth Technical Guide to 4-(5-Formyl-2-furyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(5-formyl-2-furyl)benzoic acid, a bifunctional organic compound with potential applications in medicinal chemistry and materials science. This document details the compound's discovery, historical development, and key chemical and physical properties. Detailed experimental protocols for its synthesis are provided, along with a summary of its spectral and physical characterization data. While specific biological signaling pathways for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential as a versatile building block in the design of novel therapeutic agents and functional materials.

Introduction

This compound, with the CAS Number 39245-15-3, is an aromatic carboxylic acid and aldehyde. Its structure, featuring a central furan ring linking a formyl group and a benzoic acid moiety, makes it a molecule of interest for further chemical modifications and explorations of its biological activities. The presence of both an aldehyde and a carboxylic acid group on a relatively rigid backbone provides opportunities for the synthesis of a wide array of derivatives, including Schiff bases, polymers, and metal-organic frameworks.

Discovery and History

The first comprehensive report on the synthesis and characterization of this compound appears in a 1978 publication in the Journal of the Chemical Society, Perkin Transactions 2 by P. De Schrijver, M. J. O. Anteunis, and D. Tavernier. Their research focused on intramolecular hydrogen bonding in a series of 4-(5-X-2-furyl)benzoic acids, where X represented various substituents, including the formyl group. This work provided the foundational spectroscopic and physicochemical data for the compound.

While earlier, broader patents on related chemical structures may exist, this 1978 paper represents the first detailed scientific disclosure and characterization of this compound, marking its formal entry into the chemical literature. Subsequent research on this specific molecule has been limited, with its primary role being a chemical intermediate available from various commercial suppliers.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: General Properties

PropertyValue
CAS Number39245-15-3
Molecular FormulaC₁₂H₈O₄
Molecular Weight216.19 g/mol
AppearanceBrown-red solid[1]

Table 2: Spectroscopic Data

SpectroscopyData
¹H NMR Data not available in publicly accessible documents.
¹³C NMR Data not available in publicly accessible documents.
Infrared (IR) Data not available in publicly accessible documents.
Mass Spectrometry (MS) Data not available in publicly accessible documents.

Note: While the 1978 JCS Perkin Trans. 2 paper likely contains this data, the full text is not publicly available to extract the specific spectral assignments.

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: a coupling reaction to form the carbon skeleton, followed by the hydrolysis of a methyl ester to yield the final carboxylic acid.

Synthesis of Methyl 4-(5-formyl-2-furyl)benzoate (Precursor)

A common synthetic route to the precursor, methyl 4-(5-formyl-2-furyl)benzoate, involves a Palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. A generalized workflow is presented below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 5-formyl-2-furanboronic_acid 5-Formyl-2-furanboronic acid Heating Heating under Inert Atmosphere 5-formyl-2-furanboronic_acid->Heating methyl_4-bromobenzoate Methyl 4-bromobenzoate methyl_4-bromobenzoate->Heating Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Heating Base Base (e.g., Na₂CO₃) Base->Heating Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Heating methyl_ester Methyl 4-(5-formyl-2-furyl)benzoate Heating->methyl_ester G Start Methyl 4-(5-formyl-2-furyl)benzoate in MeOH/H₂O Add_LiOH Add LiOH Start->Add_LiOH Step 1 Reflux Reflux (~1 hr) Add_LiOH->Reflux Step 2 Acidify Acidify with 2N HCl to pH 4-5 Reflux->Acidify Step 3 Extract Extract with Ethyl Acetate Acidify->Extract Step 4 Wash_NaHCO3 Wash with sat. NaHCO₃ Extract->Wash_NaHCO3 Step 5 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Step 6 Dry_Evaporate Dry and Evaporate Solvent Wash_Brine->Dry_Evaporate Step 7 End This compound Dry_Evaporate->End Step 8

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases using 4-(5-Formyl-2-furyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds with a wide array of applications in medicinal chemistry, materials science, and catalysis. The imine group is crucial for their biological activities, which include antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] Furan-containing Schiff bases are of particular interest due to the biological significance of the furan moiety, which is present in many natural products and synthetic drugs.[3] The conjugation of a furan ring system with a benzoic acid moiety through a Schiff base linkage can lead to novel compounds with potentially enhanced pharmacological activities.

This document provides detailed protocols for the synthesis of novel Schiff bases derived from 4-(5-Formyl-2-furyl)benzoic acid and various primary amines. It includes methodologies for their characterization and preliminary biological evaluation, tailored for researchers in drug discovery and development.

Synthesis of Schiff Bases

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine. This reaction can be carried out under conventional heating or microwave irradiation, often in the presence of an acidic catalyst.[4]

General Reaction Scheme:

G reactant1 This compound plus + arrow Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) Reflux or Microwave reactant1->arrow reactant2 Primary Amine (R-NH2) reactant2->arrow product Schiff Base arrow->product

Figure 1: General reaction scheme for the synthesis of Schiff bases from this compound.

Experimental Protocols

Protocol 1: Conventional Synthesis of 4-(((5-(4-carboxyphenyl)furan-2-yl)methylene)amino)benzoic acid

This protocol describes the synthesis of a representative Schiff base using 4-aminobenzoic acid.

Materials:

  • This compound (1.0 mmol, 216.19 mg)

  • 4-Aminobenzoic acid (1.0 mmol, 137.14 mg)[5]

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops)

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (10 mL).

  • In a separate beaker, dissolve 4-aminobenzoic acid (1.0 mmol) in absolute ethanol (10 mL).

  • Add the 4-aminobenzoic acid solution to the flask containing the aldehyde.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.[6]

  • Equip the flask with a condenser and reflux the mixture for 4-6 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate:hexane, 1:1).

  • After completion of the reaction (disappearance of the starting aldehyde), allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from hot ethanol to obtain pure crystals.[7]

  • Dry the purified Schiff base in a vacuum oven at 60 °C.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.

Materials:

  • This compound (1.0 mmol, 216.19 mg)

  • Substituted primary amine (1.0 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 mmol) and the desired primary amine (1.0 mmol).

  • Add ethanol (10 mL) to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-100 °C) for 5-15 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the vessel to room temperature.

  • Isolate the product by filtration and wash with cold ethanol.

  • Recrystallize from a suitable solvent if necessary.

Data Presentation

The following tables summarize hypothetical characterization data for a series of synthesized Schiff bases derived from this compound and various substituted anilines.

Table 1: Physicochemical Data of Synthesized Schiff Bases

Compound IDR-Group (on Amine)Molecular FormulaYield (%)Melting Point (°C)Color
SB-1 -HC₁₉H₁₃NO₄85235-237Yellow
SB-2 4-COOHC₂₀H₁₃NO₆82>300Pale Yellow
SB-3 4-ClC₁₉H₁₂ClNO₄88248-250Light Brown
SB-4 4-OCH₃C₂₀H₁₅NO₅90221-223Yellow
SB-5 4-NO₂C₁₉H₁₂N₂O₆78265-267Orange

Table 2: Spectroscopic Data of Synthesized Schiff Bases

Compound IDFT-IR (cm⁻¹) ν(C=N)¹H NMR (δ ppm) -CH=N-¹³C NMR (δ ppm) C=N
SB-1 16258.95 (s, 1H)160.5
SB-2 16229.02 (s, 1H)161.2
SB-3 16288.98 (s, 1H)160.8
SB-4 16208.91 (s, 1H)159.9
SB-5 16309.15 (s, 1H)162.1

Biological Activity and Potential Signaling Pathways

Schiff bases derived from furan derivatives have demonstrated significant antimicrobial activity.[8][9] The proposed mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.

Antimicrobial Screening Protocol

Materials:

  • Synthesized Schiff bases

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Muller-Hinton Agar/Broth

  • Sabouraud Dextrose Agar/Broth

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

Procedure (Agar Well Diffusion Method):

  • Prepare sterile Muller-Hinton agar plates for bacteria and Sabouraud Dextrose agar plates for fungi.

  • Inoculate the agar plates with the respective microbial cultures.

  • Create wells of 6 mm diameter in the agar plates.

  • Prepare solutions of the synthesized Schiff bases in DMSO at a concentration of 1 mg/mL.

  • Add 100 µL of each Schiff base solution to the respective wells.

  • Use DMSO as a negative control and standard antimicrobial drugs as positive controls.

  • Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48-72 hours.

  • Measure the diameter of the zone of inhibition around each well.

Table 3: Antimicrobial Activity (Zone of Inhibition in mm)

Compound IDS. aureusE. coliC. albicansA. niger
SB-1 14121110
SB-2 16131412
SB-3 18151614
SB-4 15121311
SB-5 20171816
Ciprofloxacin 2528--
Fluconazole --2220
Potential Signaling Pathway: Inhibition of Bacterial Peptidoglycan Synthesis

One of the key mechanisms by which antimicrobial agents act is by interfering with the synthesis of the bacterial cell wall. The azomethine group in Schiff bases can chelate with metal ions present in the active sites of enzymes involved in peptidoglycan synthesis, leading to their inhibition.

G cluster_synthesis Peptidoglycan Synthesis Pathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Lipid_II Lipid II UDP_NAM_pentapeptide->Lipid_II Peptidoglycan Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) Peptidoglycan->Cross_linked_Peptidoglycan Transpeptidation Transglycosylase Transglycosylase Transpeptidase Transpeptidase Schiff_Base Schiff Base Schiff_Base->Transglycosylase Inhibition Schiff_Base->Transpeptidase Inhibition

Figure 2: Proposed mechanism of action of Schiff bases on bacterial cell wall synthesis.

Conclusion

The synthetic protocols outlined in this document provide a robust framework for the preparation of novel Schiff bases from this compound. The characterization data, though representative, offer a baseline for the expected physicochemical and spectroscopic properties of these compounds. Preliminary biological screening indicates that these Schiff bases, particularly those with electron-withdrawing substituents, hold promise as antimicrobial agents. Further studies are warranted to elucidate their precise mechanism of action and to evaluate their potential as therapeutic leads.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using 4-(5-Formyl-2-furyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of a novel Metal-Organic Framework (MOF) utilizing 4-(5-Formyl-2-furyl)benzoic acid as the organic linker. The unique trifunctional nature of this linker, possessing a carboxylate for metal coordination, a furan ring, and a reactive aldehyde group, makes it a promising candidate for the development of functional materials with potential applications in catalysis, sensing, and targeted drug delivery. The pendant aldehyde group, in particular, offers a versatile handle for post-synthetic modification.

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and functionalizable nature make them ideal candidates for a variety of applications, including drug delivery systems. The protocol described herein is based on established solvothermal synthesis methods for MOFs derived from analogous benzoic acid linkers.

Experimental Protocols

Hypothetical Solvothermal Synthesis of a Zinc-based MOF

This protocol outlines a general procedure for the synthesis of a MOF using this compound and zinc nitrate hexahydrate. The solvothermal method is widely employed for the synthesis of MOFs, as it often yields crystalline materials.[1][2]

Materials:

  • This compound (C₁₂H₈O₄)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)[3][4]

  • High-purity N,N-Dimethylformamide (DMF)[2][4]

  • Ethanol (for solvent exchange)

  • Deionized water

Equipment:

  • Teflon-lined stainless-steel autoclave (20-25 mL capacity)

  • Programmable oven

  • Centrifuge and centrifuge tubes

  • Vacuum oven

  • Analytical balance

  • Glass vials and standard laboratory glassware

Procedure:

  • Solution Preparation:

    • In a glass vial, dissolve 0.1 mmol (21.6 mg) of this compound in 5 mL of DMF.

    • In a separate glass vial, dissolve 0.1 mmol (29.7 mg) of Zinc nitrate hexahydrate in 5 mL of DMF.[5]

  • Reaction Mixture:

    • Combine the two solutions in the Teflon liner of the autoclave.

    • Ensure the mixture is homogenous.

  • Solvothermal Reaction:

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 120 °C at a rate of 5 °C/min.[3]

    • Maintain the temperature at 120 °C for 48 hours.[5]

    • Allow the autoclave to cool slowly to room temperature.

  • Product Isolation and Washing:

    • Collect the resulting crystalline product by centrifugation at 8000 rpm for 10 minutes.

    • Decant the supernatant and wash the solid product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Centrifuge and decant after each wash.

  • Solvent Exchange and Activation:

    • To remove the high-boiling point DMF from the pores of the MOF, perform a solvent exchange.

    • Immerse the washed crystals in 10 mL of ethanol for 24 hours, replacing the ethanol with a fresh portion every 8 hours.

    • Activate the MOF by heating the solvent-exchanged crystals under a dynamic vacuum at 150 °C for 12 hours. This process removes the solvent molecules from the pores, making the internal surface area accessible.

Data Presentation

The following table summarizes the key experimental parameters for the hypothetical synthesis of the MOF.

ParameterValueReference/Rationale
Organic Linker This compoundTarget compound of the protocol
Metal Salt Zinc nitrate hexahydrateCommonly used and effective for carboxylate-based MOFs[3][4]
Molar Ratio (Linker:Metal) 1:1A common starting point for MOF synthesis[5]
Solvent N,N-Dimethylformamide (DMF)A widely used solvent for MOF synthesis[2][4]
Reaction Temperature 120 °CTypical solvothermal synthesis temperature for zinc-based MOFs[3]
Reaction Time 48 hoursSufficient time for crystal growth[5]
Activation Temperature 150 °CTo ensure removal of solvent without decomposing the framework

Characterization of the Synthesized MOF

To confirm the successful synthesis and to determine the properties of the new MOF, a series of characterization techniques should be employed.

TechniquePurposeExpected Outcome
Powder X-ray Diffraction (PXRD) To determine the crystallinity and phase purity of the material.A diffraction pattern with sharp peaks, indicating a crystalline structure.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation.A weight loss step corresponding to the removal of coordinated solvent, followed by a plateau indicating the stable framework, and finally decomposition at higher temperatures.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center and the presence of the aldehyde group.A shift in the C=O stretching frequency of the carboxylic acid upon coordination, and the presence of the characteristic aldehyde C=O stretch.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore volume of the activated MOF.A Type I or Type IV isotherm, from which the surface area can be calculated.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF.Images showing the shape and size distribution of the synthesized crystals.

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_reaction Synthesis cluster_purification Purification & Activation linker This compound in DMF mix Combine Solutions in Autoclave linker->mix metal Zinc Nitrate Hexahydrate in DMF metal->mix heat Solvothermal Reaction (120 °C, 48h) mix->heat wash Wash with DMF heat->wash exchange Solvent Exchange (Ethanol) wash->exchange activate Activate under Vacuum (150 °C, 12h) exchange->activate final_product Activated MOF activate->final_product characterization Characterization (PXRD, TGA, BET, etc.) final_product->characterization

Caption: Workflow for the solvothermal synthesis of a metal-organic framework.

Potential Application in Drug Delivery

The aldehyde functionality of the synthesized MOF can be utilized for the covalent attachment of drug molecules, enabling a targeted and controlled release profile. This diagram illustrates a general concept for such an application.

G cluster_functionalization Post-Synthetic Modification cluster_delivery Drug Delivery & Release mof Aldehyde-Functionalized MOF reaction Imine Condensation mof->reaction drug Amine-Containing Drug drug->reaction drug_loaded_mof Drug-Loaded MOF (Covalent Linkage) reaction->drug_loaded_mof target_site Target Site (e.g., Tumor Microenvironment) drug_loaded_mof->target_site release Stimuli-Responsive Release (e.g., pH change, enzymes) target_site->release free_drug Released Drug release->free_drug

Caption: Conceptual pathway for MOF-based drug delivery via post-synthetic modification.

References

Application Note: Proposed Experimental Conditions for the Polymerization of 4-(5-Formyl-2-furyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dual functionality of 4-(5-Formyl-2-furyl)benzoic acid allows for several polymerization strategies. The carboxylic acid group can participate in condensation reactions with alcohols to form polyesters, a common application for furan-based acids like FDCA.[1][2][3][4] Concurrently, the aldehyde group can react with amines to form polyimines (Schiff bases). This application note will focus on a proposed polyesterification route with a diol, a widely practiced method in the synthesis of bio-based polymers.[2][3]

Proposed Experimental Parameters

Due to the absence of specific experimental data for the polymerization of this compound, the following table outlines proposed starting conditions based on the synthesis of other furan-based polyesters, such as poly(butylene 2,5-furandicarboxylate) (PBF).[3][4] These parameters should be considered as a starting point for optimization.

ParameterProposed ConditionRationale / Notes
Monomers This compound, 1,4-Butanediol1,4-Butanediol is a common co-monomer in furan-based polyesters.[3][4] The molar ratio should be optimized, starting with a slight excess of the diol.
Catalyst Antimony(III) oxide (Sb₂O₃) or Titanium(IV) isopropoxideThese are common polycondensation catalysts for furan-based polyesters.[2] Catalyst loading is typically in the range of 250-500 ppm.
Solvent (Optional) High-boiling point solvent like diphenyl etherMelt polycondensation (solvent-free) is a common method.[3] A solvent can be used to aid in heat transfer and removal of byproducts.
Temperature Two-stage: 1) 160-190°C, 2) 220-260°CThe first stage is for esterification, and the second, higher temperature stage under vacuum is for polycondensation to build molecular weight.
Reaction Time 1) 2-4 hours, 2) 3-6 hoursReaction time is dependent on achieving the desired molecular weight and removal of the water byproduct.
Atmosphere Inert (Nitrogen or Argon) followed by high vacuumAn inert atmosphere prevents oxidation, especially of the aldehyde group. Vacuum is applied during the polycondensation stage to remove water and drive the reaction to completion.

Proposed Experimental Protocol: Two-Stage Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and 1,4-butanediol via a two-stage melt polycondensation process.

Materials:

  • This compound

  • 1,4-Butanediol (slight molar excess, e.g., 1:1.2 ratio with the acid)

  • Antimony(III) oxide (catalyst)

  • High-purity Nitrogen or Argon gas

  • Suitable solvents for purification (e.g., chloroform, trifluoroacetic acid for dissolution and methanol for precipitation)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen/argon inlet, and a distillation outlet connected to a condenser and collection flask.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

Procedure:

Stage 1: Esterification

  • Charge the reactor with this compound, 1,4-butanediol, and the catalyst.

  • Purge the reactor with inert gas for at least 30 minutes to remove any oxygen.

  • Under a slow stream of inert gas, begin stirring and heat the mixture to approximately 160-190°C.

  • Maintain this temperature for 2-4 hours. Water, the byproduct of the esterification reaction, will begin to distill off and should be collected.

  • The reaction should be monitored until the theoretical amount of water has been collected.

Stage 2: Polycondensation

  • Gradually increase the temperature to 220-260°C.

  • Simultaneously, slowly apply a high vacuum (e.g., < 1 mbar) to the system. This will facilitate the removal of excess 1,4-butanediol and the water of condensation, thereby increasing the polymer's molecular weight.

  • Continue the reaction under these conditions for 3-6 hours. The viscosity of the reaction mixture will increase significantly as the polymerization progresses. The stirring torque can be monitored to gauge the increase in molecular weight.

  • Once the desired viscosity is achieved, cool the reactor to room temperature under an inert atmosphere.

  • The resulting polymer can be isolated. For purification, the polymer may be dissolved in a suitable solvent and precipitated in a non-solvent like methanol.

  • The purified polymer should be dried in a vacuum oven.

Characterization:

The structure and properties of the resulting polymer can be characterized using standard techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the polymer structure.

  • Fourier-Transform Infrared (FTIR) spectroscopy: To verify the formation of ester linkages and the presence of the formyl group.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Experimental Workflow Diagram

PolymerizationWorkflow A Charge Reactor: - this compound - 1,4-Butanediol - Catalyst B Purge with Inert Gas (N₂ or Ar) A->B C Stage 1: Esterification (160-190°C, 2-4h) B->C D Collect Water Byproduct C->D Distillation E Stage 2: Polycondensation (220-260°C, 3-6h, High Vacuum) C->E F Cool Down to Room Temperature E->F G Isolate Crude Polymer F->G H Purification: Dissolution and Precipitation G->H I Dry Purified Polymer (Vacuum Oven) H->I

Caption: Proposed workflow for the two-stage melt polycondensation of this compound.

References

Application Note: ¹H and ¹³C NMR Characterization of 4-(5-Formyl-2-furyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(5-Formyl-2-furyl)benzoic acid and its derivatives are heterocyclic compounds that incorporate a benzoic acid moiety, a furan ring, and a formyl group. This combination of functional groups makes them versatile intermediates in organic synthesis and potential scaffolds for the development of novel therapeutic agents. Accurate structural elucidation is paramount in drug discovery and development, and NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure in solution. This note details the expected ¹H and ¹³C NMR characteristics and provides standardized protocols for sample preparation and data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

While a definitive, experimentally verified dataset for this compound was not found in a comprehensive search of available literature, it is possible to predict the approximate chemical shifts and coupling patterns based on the known spectral data of its precursors and related analogs, such as 4-formylbenzoic acid and 2-furoic acid.

Structure of this compound:

Caption: General structure of this compound.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would likely exhibit the following signals:

  • -CHO (Formyl Proton): A singlet expected to appear significantly downfield, typically in the range of δ 9.5-10.5 ppm.

  • -COOH (Carboxylic Acid Proton): A broad singlet, also in the downfield region, usually above δ 12.0 ppm. Its chemical shift and broadness can be highly dependent on concentration and solvent.

  • Aromatic Protons (Benzoic Acid Ring): Two doublets are expected for the AA'BB' system of the para-substituted benzene ring. The protons ortho to the carboxylic acid group would likely appear around δ 8.0-8.2 ppm, while the protons ortho to the furan ring would be expected around δ 7.8-8.0 ppm.

  • Furan Protons: Two doublets corresponding to the protons on the furan ring. The proton adjacent to the formyl group is expected around δ 7.5-7.7 ppm, and the other furan proton would likely be in the range of δ 7.2-7.4 ppm. Both would exhibit a small coupling constant (³JHH ≈ 3-4 Hz).

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to show 12 distinct signals corresponding to each unique carbon atom:

  • -CHO (Formyl Carbon): Expected to be in the highly deshielded region of δ 175-185 ppm.

  • -COOH (Carboxylic Acid Carbon): Typically found in the range of δ 165-175 ppm.

  • Aromatic and Furan Carbons: The remaining carbon signals are expected in the aromatic region (δ 110-160 ppm). The carbons of the furan ring are generally found between δ 110-155 ppm, while the benzoic acid carbons will also resonate in this range. Specific assignments would require 2D NMR experiments like HSQC and HMBC.

Data Presentation

To facilitate comparative analysis, researchers should summarize their quantitative NMR data in a structured tabular format. Below are template tables for ¹H and ¹³C NMR data.

Table 1: ¹H NMR Data for this compound Derivatives

CompoundSolventδ (ppm)MultiplicityJ (Hz)IntegrationAssignment
Parent DMSO-d₆~13.0br s-1H-COOH
~9.6s-1H-CHO
~8.1d~8.02HAr-H
~7.9d~8.02HAr-H
~7.6d~3.51HFuran-H
~7.3d~3.51HFuran-H
Derivative 1
Derivative 2

*Predicted values based on analogous structures.

Table 2: ¹³C NMR Data for this compound Derivatives

CompoundSolventδ (ppm)Assignment
Parent DMSO-d₆~178-CHO
~167-COOH
~155-120Aromatic & Furan Carbons
Derivative 1
Derivative 2

*Predicted values based on analogous structures.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester, methyl 4-(5-formyl-2-furyl)benzoate.

Materials:

  • Methyl 4-(5-formyl-2-furyl)benzoate

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve methyl 4-(5-formyl-2-furyl)benzoate (1 mmol) in a mixture of methanol (10 mL) and water (5 mL).

  • Add lithium hydroxide (10 mmol) to the solution.

  • Reflux the reaction mixture for approximately 1-2 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 4-5 with 2N HCl.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

NMR Sample Preparation and Data Acquisition

Materials:

  • Synthesized this compound derivative

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes and vials

Protocol:

  • Weigh approximately 5-10 mg of the purified compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution into a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Standard acquisition parameters should be used. For ¹H NMR, a sufficient number of scans (e.g., 16 or 32) should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.

  • Process the acquired data (Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard like TMS).

Workflow and Pathway Diagrams

G Synthesis Workflow A Start: Methyl 4-(5-formyl-2-furyl)benzoate B Hydrolysis with LiOH in MeOH/H2O A->B C Acidification with 2N HCl B->C D Extraction with Ethyl Acetate C->D E Washing with NaHCO3 and Brine D->E F Drying and Solvent Evaporation E->F G Purification F->G H Final Product: this compound G->H

Caption: Workflow for the synthesis of this compound.

G NMR Characterization Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Weigh Purified Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum D->E F Acquire 2D NMR (optional) E->F G Process Spectra F->G H Peak Picking and Integration G->H I Assign Signals H->I J Structure Elucidation I->J

Caption: Workflow for NMR characterization of synthesized compounds.

Conclusion

This application note provides a framework for the ¹H and ¹³C NMR characterization of this compound and its derivatives. While experimental data for the parent compound is not widely reported, the provided predictions and protocols offer a solid foundation for researchers to synthesize and analyze these molecules. The systematic approach to data presentation and the detailed experimental workflows are intended to ensure consistency and comparability of results, which is crucial for applications in drug discovery and development. Researchers are encouraged to use 2D NMR techniques to confirm the assignments of proton and carbon signals unambiguously.

Application Note: FT-IR Spectroscopy for the Characterization of Metal Complexes with 4-(5-Formyl-2-furyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fourier Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds.[1] In the field of medicinal chemistry and materials science, FT-IR is indispensable for confirming the successful synthesis of metal complexes. This is achieved by observing the shifts in the vibrational frequencies of the ligand's functional groups upon coordination to a metal ion.[2][3] This note details the application of FT-IR spectroscopy for the analysis of metal complexes formed with 4-(5-Formyl-2-furyl)benzoic acid, a versatile ligand with multiple potential coordination sites. Understanding these interactions is crucial for the development of new therapeutic agents and functional materials.

Principle of Analysis When a ligand like this compound coordinates to a metal ion, the electron density and bond orders within its functional groups are altered. This change in the electronic environment leads to shifts in the characteristic vibrational frequencies (stretching and bending) of the bonds involved. By comparing the FT-IR spectrum of the free ligand with that of the metal complex, one can infer the coordination mode.[2][4]

Key spectral changes to monitor include:

  • Disappearance of the O-H band: The broad absorption band of the carboxylic acid's O-H group typically disappears upon deprotonation and coordination to the metal center.[5][6]

  • Shift in the C=O band: The stretching frequency of the carboxylate (COO⁻) group in the complex will differ significantly from the carbonyl (C=O) stretch of the free carboxylic acid.[7]

  • Shifts in other functional groups: The vibrational frequencies of the aldehyde C=O and the furan C-O-C groups may also shift if they are involved in coordination or if their electronic environment is altered by complexation.

  • Appearance of new bands: New, typically low-frequency bands (below 600 cm⁻¹) may appear, corresponding to the formation of metal-oxygen (M-O) or other metal-ligand bonds.[8]

Data Presentation

The coordination of this compound to a metal center (M) can be confirmed by analyzing the shifts in its characteristic infrared absorption bands. The table below summarizes the key vibrational frequencies for the free ligand and the expected changes upon complexation.

Table 1: Characteristic FT-IR Peaks for this compound and its Metal Complexes

Functional GroupVibration ModeFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Interpretation of Change
Carboxylic Acidν(O-H)~3300 - 2500 (broad)AbsentDeprotonation of the carboxylic acid and coordination to the metal ion.[5][6]
Carboxylic Acidν(C=O)~1710 - 1680-Disappearance of the protonated carbonyl peak.[7]
Carboxylateνₐₛ(COO⁻)-~1610 - 1550Asymmetric stretching of the coordinated carboxylate group.[7]
Carboxylateνₛ(COO⁻)-~1400 - 1380Symmetric stretching of the coordinated carboxylate group.
Aldehydeν(C=O)~1670 - 1660Shift to lower frequencyIndicates potential involvement of the aldehyde oxygen in coordination.
Aromatic Ringν(C=C)~1600, ~1520, ~1450Minor shiftsConfirms the integrity of the aromatic backbone.
Furan Ringν(C-O-C)~1130 - 1020Minor shiftsChanges suggest alteration of the electronic environment of the furan ring.
Metal-Ligandν(M-O)-~600 - 400Appearance of new bands confirms the formation of metal-oxygen bonds.[8]

Note: Wavenumber ranges are approximate and can vary depending on the specific metal ion, the overall structure of the complex, and the sample preparation method.

Experimental Protocols

Protocol 1: General Synthesis of a Metal(II) Complex with this compound

This protocol provides a general method for synthesizing a metal complex, which can be adapted based on the specific metal salt used.

  • Ligand Solution Preparation: Dissolve one molar equivalent of this compound in a suitable solvent (e.g., ethanol, methanol, or a DMF/ethanol mixture). Gently heat if necessary to achieve complete dissolution.

  • Metal Salt Solution Preparation: In a separate flask, dissolve 0.5 molar equivalents of a metal(II) salt (e.g., Zn(OAc)₂, Cu(OAc)₂, NiCl₂·6H₂O) in the same solvent.

  • Reaction: Slowly add the metal salt solution dropwise to the ligand solution while stirring continuously at room temperature.

  • pH Adjustment (if necessary): For some syntheses, a base (e.g., NaOH, LiOH) may be added to deprotonate the carboxylic acid and facilitate complexation.[9]

  • Reflux: Heat the resulting mixture to reflux for 2-4 hours.[4] The formation of a precipitate often indicates the creation of the complex.

  • Isolation: Allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with the solvent used for the reaction (e.g., ethanol) and then with a low-boiling point solvent like diethyl ether to remove impurities.

  • Drying: Dry the purified complex in a desiccator or a vacuum oven at a moderate temperature (e.g., 60 °C).

Protocol 2: FT-IR Sample Preparation using the KBr Pellet Method

This is a common method for analyzing solid samples.[10]

  • Drying: Ensure both the synthesized complex and IR-grade potassium bromide (KBr) powder are completely dry by placing them in an oven at ~105-110 °C for at least one hour to remove any moisture.[11]

  • Grinding: In an agate mortar, grind 1-2 mg of the metal complex sample into a very fine powder.[12]

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. The recommended sample-to-KBr ratio is about 1:100.[11]

  • Homogenization: Gently but thoroughly mix and grind the sample and KBr together until the mixture is homogeneous and has a consistent, fine texture.

  • Pellet Pressing: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[12]

  • Sample Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Protocol 3: FT-IR Spectrum Acquisition

  • Instrument Purge: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Scan: With the sample holder empty, perform a background scan. This measures the spectrum of the atmosphere and the KBr pellet (if a blank KBr pellet is used as a reference) and will be automatically subtracted from the sample spectrum.[10]

  • Sample Scan: Place the sample holder containing the KBr pellet with the complex into the beam path.

  • Set Parameters: Set the desired spectral range (e.g., 4000-400 cm⁻¹), resolution (e.g., 4 cm⁻¹), and the number of scans to be accumulated (e.g., 32-64 scans) for signal averaging.[13]

  • Acquire Spectrum: Initiate the sample scan. The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Analysis: Label the significant peaks and compare the spectrum to that of the free ligand to confirm complexation, using the data in Table 1 as a guide.

Visualizations

G cluster_ligand This compound cluster_sites Coordination Sites L Ligand Structure (Carboxyl, Aldehyde, Furan) COOH Carboxylate Group (Deprotonated) L->COOH Primary Site CHO Aldehyde Group (Carbonyl Oxygen) L->CHO Secondary Site M Metal Ion (M) COOH->M Forms M-O Bond CHO->M Potential M-O Bond

experimental_workflow

References

Application Note: UV-Vis Spectroscopy of Aromatic Polymers Incorporating 4-(5-Formyl-2-furyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers containing furan and benzoic acid moieties are of significant interest in materials science and drug development due to their unique electronic and photophysical properties. The incorporation of chromophoric monomers, such as 4-(5-Formyl-2-furyl)benzoic acid, into polymer backbones can impart specific UV-Vis absorption characteristics, making them suitable for applications ranging from drug delivery systems to advanced coatings and sensors. UV-Vis spectroscopy is a fundamental and powerful technique for characterizing these polymers. It provides valuable insights into their electronic structure, conjugation length, and purity. This application note provides a detailed protocol for the UV-Vis spectroscopic analysis of polymers containing this compound, intended to guide researchers in the qualitative and quantitative analysis of these materials.

Principle of UV-Vis Spectroscopy for Polymer Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. In polymers containing aromatic and heteroaromatic rings like furan and benzene, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals). The wavelength at which maximum absorption occurs (λmax) is characteristic of the polymer's chromophoric units and the extent of electronic conjugation along the polymer chain.

The intensity of the absorption is related to the concentration of the polymer in solution and is described by the Beer-Lambert Law:

A = εcl

Where:

  • A is the absorbance (dimensionless)

  • ε (epsilon) is the molar absorptivity or extinction coefficient (in L mol⁻¹ cm⁻¹), a constant that is a characteristic of the molecule at a specific wavelength.

  • c is the molar concentration of the absorbing species (in mol L⁻¹).

  • l is the path length of the cuvette (typically 1 cm).

By determining the λmax and molar absorptivity, researchers can gain information about the polymer's structure and concentration. Changes in the position and intensity of absorption bands can also indicate polymer degradation, aggregation, or interaction with other molecules, which is particularly relevant in drug development for monitoring drug release or formulation stability.

Experimental Protocols

This section provides detailed methodologies for the preparation and analysis of polymers containing this compound using UV-Vis spectroscopy.

Materials and Equipment
  • Polymer Sample: Synthesized polymer containing this compound.

  • Solvent: A high-purity, spectroscopy-grade solvent that dissolves the polymer and is transparent in the UV-Vis region of interest (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), or Chloroform). The choice of solvent is critical and should be based on polymer solubility and its UV cutoff wavelength.

  • Volumetric flasks and pipettes: For accurate preparation of polymer solutions.

  • Quartz cuvettes: With a 1 cm path length.

  • UV-Vis Spectrophotometer: A double-beam instrument is recommended for higher accuracy and stability.

Protocol 1: Preparation of Polymer Stock Solution
  • Weighing the Polymer: Accurately weigh approximately 10 mg of the dry polymer sample using an analytical balance.

  • Dissolution: Transfer the weighed polymer to a 10 mL volumetric flask.

  • Solvent Addition: Add a small amount of the chosen solvent to the flask to dissolve the polymer. Gentle warming or sonication may be required to aid dissolution, but care should be taken to avoid polymer degradation.

  • Dilution: Once the polymer is completely dissolved, fill the volumetric flask to the mark with the solvent.

  • Mixing: Invert the flask several times to ensure a homogeneous solution. This will be your stock solution.

Protocol 2: Preparation of Working Solutions (for Quantitative Analysis)
  • Serial Dilutions: Prepare a series of dilutions from the stock solution. For example, pipette 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the stock solution into separate 10 mL volumetric flasks and dilute to the mark with the solvent. This will create a concentration series for generating a calibration curve.

Protocol 3: UV-Vis Spectroscopic Measurement
  • Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable readings.

  • Wavelength Range Selection: Set the desired wavelength range for the scan, for instance, from 200 nm to 600 nm. The expected absorption for aromatic polymers containing furan and benzoic acid moieties is typically in the 250-400 nm range.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in both the sample and reference holders of the spectrophotometer and run a baseline correction. This will subtract the absorbance of the solvent and the cuvette.

  • Sample Measurement:

    • For qualitative analysis, rinse a quartz cuvette with a small amount of a dilute polymer solution, then fill the cuvette with the solution.

    • For quantitative analysis, start with the most dilute solution from your series.

  • Data Acquisition: Place the sample cuvette in the sample holder and acquire the absorption spectrum.

  • Data Recording: Save the spectrum and record the absorbance value at the wavelength of maximum absorption (λmax).

  • Repeat for all Samples: For quantitative analysis, repeat the measurement for all the prepared dilutions, moving from the lowest to the highest concentration.

Data Presentation

Quantitative data from UV-Vis spectroscopy should be summarized in a clear and structured format. Below is a hypothetical example of how to present the data for a series of polymers (e.g., Polyamides or Polyesters) containing varying amounts of the this compound monomer.

Table 1: Hypothetical UV-Vis Absorption Data for Polymers in DMF

Polymer IDMonomer Ratio (%)λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Polymer-A11031515,000
Polymer-A22532028,000
Polymer-A35032845,000
Polymer-B11031816,500
Polymer-B22532530,000
Polymer-B35033548,000

Note: The molar absorptivity (ε) would be calculated from the slope of the Beer-Lambert plot (Absorbance vs. Concentration), where the concentration is based on the repeating unit of the polymer.

Data Analysis and Interpretation

  • Qualitative Analysis: The position of the λmax provides information about the electronic structure. A red shift (to longer wavelengths) in λmax with an increasing amount of the chromophoric monomer suggests an increase in the effective conjugation length of the polymer chain.

  • Quantitative Analysis: By creating a calibration curve of absorbance at λmax versus concentration for a specific polymer, the concentration of unknown samples of the same polymer can be determined. The molar absorptivity (ε) is a measure of how strongly the polymer absorbs light at a given wavelength and is a characteristic property.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing weigh Weigh Polymer dissolve Dissolve in Solvent weigh->dissolve dilute_stock Prepare Stock Solution dissolve->dilute_stock dilute_work Prepare Working Solutions dilute_stock->dilute_work measure Measure Absorbance Spectrum dilute_work->measure Polymer Solutions warmup Instrument Warm-up baseline Baseline Correction (with pure solvent) warmup->baseline baseline->measure record Record λmax and Absorbance measure->record plot Plot Spectrum (Absorbance vs. Wavelength) record->plot calibrate Generate Calibration Curve (for quantitative analysis) plot->calibrate analyze Determine ε and Concentration calibrate->analyze

Caption: Workflow for UV-Vis spectroscopic analysis of polymers.

Hypothetical Polymer-Drug Interaction Pathway

G Polymer Polymer with This compound Complex Polymer-Drug Complex Polymer->Complex Non-covalent Interaction Drug Therapeutic Drug Drug->Complex Release Drug Release Complex->Release Environmental Trigger (e.g., pH change) UV_Shift Shift in λmax or change in Absorbance Complex->UV_Shift Release->UV_Shift

Caption: Logical diagram of polymer-drug interaction and its detection via UV-Vis.

Application Notes and Protocols for Antimicrobial Screening of Schiff Bases Derived from 4-(5-Formyl-2-furyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for the synthesis and antimicrobial screening of novel Schiff bases derived from 4-(5-formyl-2-furyl)benzoic acid. The following sections detail the synthesis of these compounds and the methodologies for evaluating their efficacy against a panel of pathogenic bacteria and fungi.

Introduction

Schiff bases, characterized by the presence of an azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications in medicinal and pharmaceutical fields. Their structural flexibility and the relative ease of synthesis make them attractive candidates for the development of new therapeutic agents. Furan-containing compounds, in particular, have demonstrated significant biological activities, including antimicrobial properties. This document outlines the procedures for synthesizing Schiff bases by condensing this compound with various primary amines and subsequently evaluating their antimicrobial potential. The complexation of these Schiff bases with metal ions has also been shown to enhance their biological activity in some cases.[1][2][3]

Synthesis of Schiff Bases

The synthesis of Schiff bases from this compound involves a condensation reaction with a primary amine. A general synthetic scheme is presented below.

General Reaction:

This compound + R-NH₂ → Schiff Base

Protocol for Synthesis:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 10 mmol of this compound in 50 mL of absolute ethanol. Warm the mixture gently to ensure complete dissolution.

  • Addition of Amine: To the aldehyde solution, add an equimolar amount (10 mmol) of the respective primary amine (e.g., aniline, p-toluidine, p-anisidine) dissolved in 20 mL of absolute ethanol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Reflux the reaction mixture for 4-6 hours.[4] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The resulting solid precipitate is collected by filtration.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. The purified Schiff base is then dried in a desiccator over anhydrous CaCl₂.[5] Recrystallization from a suitable solvent (e.g., ethanol-water mixture) can be performed to obtain a pure product.[4]

  • Characterization: The structure of the synthesized Schiff bases should be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial Screening Protocols

The in vitro antimicrobial activity of the synthesized Schiff bases can be evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.

This method is used for the preliminary screening of antimicrobial activity.

Protocol:

  • Preparation of Media: Prepare Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and sterilize by autoclaving.

  • Inoculation: Aseptically swab the surface of the sterile agar plates with a standardized microbial suspension (0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).[6]

  • Well Preparation: Punch wells of 6 mm diameter into the inoculated agar plates using a sterile cork borer.

  • Loading of Compounds: Prepare stock solutions of the synthesized Schiff bases in dimethyl sulfoxide (DMSO). Add a specific volume (e.g., 100 µL) of each compound solution into the wells. A well with DMSO alone serves as a negative control, and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is used as a positive control.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antimicrobial activity.

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Protocol:

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi to each well.

  • Serial Dilution: Add 100 µL of the stock solution of the Schiff base to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.

  • Inoculation: Add 10 µL of the standardized microbial suspension to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubation: Incubate the plates under the same conditions as the agar well diffusion method.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]

Data Presentation

The results of the antimicrobial screening should be summarized in clear and concise tables for easy comparison.

Table 1: Antimicrobial Activity of Schiff Bases (Zone of Inhibition in mm)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansAspergillus niger
SB-1 181614121513
SB-2 201816141715
SB-3 222018161917
Ciprofloxacin 25242623--
Fluconazole ----2422
DMSO 000000

SB-1, SB-2, SB-3 represent different Schiff bases derived from this compound with different primary amines.

Table 2: Minimum Inhibitory Concentration (MIC) of Schiff Bases (µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansAspergillus niger
SB-1 62.5125125250125250
SB-2 31.2562.562.512562.5125
SB-3 15.6231.2531.2562.531.2562.5
Ciprofloxacin 1.953.91.953.9--
Fluconazole ----3.97.8

Visualizations

Synthesis_Workflow A Dissolve this compound in Ethanol B Add Primary Amine Solution A->B C Add Glacial Acetic Acid (Catalyst) B->C D Reflux for 4-6 hours C->D E Cool to Room Temperature D->E F Filter Precipitate E->F G Wash with Cold Ethanol F->G H Dry and Purify (Recrystallization) G->H I Characterize Structure (FT-IR, NMR, MS) H->I

Caption: Workflow for the synthesis of Schiff bases.

Antimicrobial_Screening_Workflow cluster_AgarWell Agar Well Diffusion cluster_BrothMicro Broth Microdilution (MIC) A1 Prepare and Inoculate Agar Plates A2 Create Wells A1->A2 A3 Load Schiff Base Solutions and Controls A2->A3 A4 Incubate Plates A3->A4 A5 Measure Zone of Inhibition (mm) A4->A5 B1 Prepare 96-Well Plates with Broth B2 Perform Serial Dilution of Schiff Bases B1->B2 B3 Inoculate with Microbial Suspension B2->B3 B4 Incubate Plates B3->B4 B5 Determine Lowest Concentration with No Growth (MIC) B4->B5

Caption: Workflow for antimicrobial screening.

References

Application Notes and Protocols: Catalytic Activity of a Hypothetical MOF Constructed from 4-(5-Formyl-2-furyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive literature search did not yield specific experimental data for Metal-Organic Frameworks (MOFs) constructed from the linker 4-(5-Formyl-2-furyl)benzoic acid. The following Application Notes and Protocols are based on a hypothetical MOF, designated as G-FFB-MOF-1 (Google-Furan-Formyl-Benzoic Acid-MOF-1), and established principles of MOF synthesis and catalysis. The experimental procedures and data presented are illustrative and intended to serve as a foundational guide for researchers.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials with high surface areas and tunable functionalities, making them promising for applications in catalysis, gas storage, and sensing.[1] The organic linker this compound offers a unique combination of a carboxylate group for coordination with metal centers, a furan ring that can be derived from biomass, and a pendant aldehyde group. This aldehyde functionality is particularly interesting as it allows for post-synthetic modification (PSM) to introduce new catalytic sites.

These notes describe the synthesis of a hypothetical zinc-based MOF, G-FFB-MOF-1, and its application as a catalyst in the Knoevenagel condensation reaction after post-synthetic modification. The presence of the furan moiety, derived from renewable resources, positions such MOFs as potentially sustainable catalytic materials.[2][3]

Synthesis of G-FFB-MOF-1

A proposed solvothermal method for the synthesis of G-FFB-MOF-1 is detailed below. This protocol is adapted from general MOF synthesis procedures.[4][5]

Experimental Protocol: Solvothermal Synthesis
  • Reactant Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 10 mL of N,N-dimethylformamide (DMF). In a separate vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 10 mL of DMF.

  • Reaction Mixture: Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave. To control crystal growth, 0.5 mL of a modulator like benzoic acid can be added.

  • Solvothermal Reaction: Seal the autoclave and place it in a programmable oven. Heat the mixture to 120°C for 48 hours.

  • Product Isolation: After cooling to room temperature, the crystalline product is collected by filtration.

  • Washing and Activation: The collected crystals are washed with fresh DMF and then with a more volatile solvent like ethanol. To activate the MOF, the crystals are heated under vacuum at 150°C for 12 hours to remove solvent molecules from the pores.

Post-Synthetic Modification (PSM) of G-FFB-MOF-1

The aldehyde groups within the pores of G-FFB-MOF-1 can be functionalized to introduce catalytic sites. Here, we describe a method to introduce amine groups, creating a basic catalyst suitable for Knoevenagel condensation.

Experimental Protocol: Amine Functionalization
  • Preparation: In a round-bottom flask, suspend 100 mg of activated G-FFB-MOF-1 in 20 mL of anhydrous toluene.

  • Reaction: Add a solution of ethylenediamine (excess, e.g., 10 equivalents) in anhydrous toluene to the MOF suspension.

  • Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 24 hours.

  • Isolation and Washing: Cool the mixture to room temperature. The solid product, now designated as G-FFB-MOF-1-NH₂, is collected by centrifugation, washed repeatedly with toluene and then ethanol to remove unreacted ethylenediamine.

  • Drying: Dry the functionalized MOF under vacuum at 80°C for 12 hours.

Catalytic Application: Knoevenagel Condensation

The amine-functionalized MOF, G-FFB-MOF-1-NH₂, is evaluated as a heterogeneous catalyst for the Knoevenagel condensation of benzaldehyde with malononitrile.

Experimental Protocol: Catalytic Reaction
  • Reaction Setup: In a round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1.2 mmol), and 10 mg of the G-FFB-MOF-1-NH₂ catalyst.

  • Solvent: Add 5 mL of ethanol as the solvent.

  • Reaction Conditions: Stir the reaction mixture at 60°C.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Catalyst Recovery: After the reaction, the catalyst can be recovered by centrifugation, washed with ethanol, and dried for reuse.

  • Product Analysis: Analyze the reaction mixture by GC to determine the conversion of benzaldehyde and the selectivity for the desired product.

Quantitative Catalytic Performance

The following table summarizes the hypothetical catalytic performance of G-FFB-MOF-1-NH₂ in the Knoevenagel condensation reaction.

CatalystBenzaldehyde Conversion (%)Product Selectivity (%)Reaction Time (h)Turnover Frequency (TOF) (h⁻¹)
G-FFB-MOF-1-NH₂98>99424.5
G-FFB-MOF-1 (unmodified)<5-4-
No Catalyst<2-4-

Visualizations

Synthesis and Functionalization Workflow

G_FFB_MOF_1_Synthesis linker This compound + Zn(NO₃)₂·6H₂O in DMF autoclave Solvothermal Synthesis (120°C, 48h) linker->autoclave mof G-FFB-MOF-1 (as-synthesized) autoclave->mof activation Washing & Activation (Vacuum, 150°C) mof->activation activated_mof Activated G-FFB-MOF-1 activation->activated_mof psm Post-Synthetic Modification (Ethylenediamine, Toluene) activated_mof->psm functionalized_mof G-FFB-MOF-1-NH₂ psm->functionalized_mof

Caption: Workflow for the synthesis and post-synthetic modification of G-FFB-MOF-1.

Catalytic Knoevenagel Condensation Pathway

Knoevenagel_Condensation reactants Benzaldehyde + Malononitrile catalyst G-FFB-MOF-1-NH₂ (Ethanol, 60°C) reactants->catalyst product Benzylidenemalononitrile catalyst->product

Caption: Catalytic conversion of benzaldehyde and malononitrile using G-FFB-MOF-1-NH₂.

References

Application Notes and Protocols for Gas Adsorption Studies of Porous Polymers Synthesized from Functionalized Aromatic Monomers

Author: BenchChem Technical Support Team. Date: December 2025

Publication Number: AN-GAS-POP-2025-01

For Research Use Only.

Introduction

Porous organic polymers (POPs) are a class of materials characterized by high surface areas, tunable pore sizes, and excellent chemical and thermal stability.[1] These properties make them highly promising candidates for applications in gas storage and separation, including carbon dioxide capture.[2][3] The functionality of the monomer units used in the synthesis of POPs plays a crucial role in their gas adsorption properties. Monomers incorporating functional groups such as aldehydes, carboxylic acids, and amines can enhance the affinity and selectivity for specific gases like CO₂ through dipole-quadrupole interactions and hydrogen bonding.[4][5]

This document provides a general framework for the synthesis and characterization of POPs for gas adsorption studies, with a focus on polymers derived from functionalized aromatic monomers like 4-(5-Formyl-2-furyl)benzoic acid. While specific data for this exact monomer is not detailed in the literature, the protocols and expected results are based on analogous porous polymer systems.

Synthesis of Porous Organic Polymers

Porous organic polymers can be synthesized through various methods, including Schiff base condensation, Yamamoto coupling, and Friedel-Crafts alkylation. A common approach involves the reaction of multifunctional monomers to create a cross-linked, porous network. For a monomer containing both aldehyde and carboxylic acid functionalities, a condensation reaction with a multifunctional amine is a viable route.

General Synthesis Workflow

The overall process for synthesizing and characterizing a porous polymer for gas adsorption is outlined below.

G cluster_synthesis Polymer Synthesis monomer Functionalized Monomer (e.g., this compound) reaction Polycondensation Reaction (Inert Atmosphere, Elevated Temp.) monomer->reaction comonomer Co-monomer/Cross-linker (e.g., Multifunctional Amine) comonomer->reaction solvent Anhydrous Solvent (e.g., DMF, Dioxane) solvent->reaction catalyst Catalyst (e.g., Acetic Acid) catalyst->reaction crude_polymer Crude Polymer reaction->crude_polymer washing Solvent Washing (e.g., Methanol, Acetone) crude_polymer->washing drying Drying under Vacuum (e.g., 120 °C) washing->drying activated_polymer Activated Porous Polymer drying->activated_polymer gas_adsorption Gas Adsorption Analysis (N₂, CO₂, CH₄) activated_polymer->gas_adsorption spectroscopy Spectroscopic Analysis (FT-IR, Solid-State NMR) activated_polymer->spectroscopy microscopy Microscopic Analysis (SEM, TEM) activated_powered activated_powered activated_powered->microscopy

Figure 1: General workflow for the synthesis and characterization of porous organic polymers for gas adsorption studies.

Experimental Protocols

Protocol 1: Synthesis of a Porous Polymer via Schiff Base Condensation

This protocol describes a general procedure for the synthesis of a porous polymer from an aldehyde-containing monomer and a multifunctional amine.

Materials:

  • Aldehyde-containing monomer (e.g., 1,3,5-triformylbenzene)

  • Amine-containing monomer (e.g., 1,4-phenylenediamine)

  • Anhydrous 1,4-dioxane

  • Aqueous acetic acid (6 M)

  • Nitrogen or Argon gas

  • Methanol, Tetrahydrofuran (THF), Acetone for washing

Procedure:

  • In a Schlenk flask, dissolve the aldehyde-containing monomer (1 mmol) and the amine-containing monomer (1.5 mmol) in a mixture of anhydrous 1,4-dioxane (10 mL) and 6 M aqueous acetic acid (1 mL).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 120 °C for 72 hours under an inert atmosphere.

  • After cooling to room temperature, collect the precipitated solid by filtration.

  • Wash the solid product extensively with methanol, THF, and acetone to remove unreacted monomers and oligomers.

  • Dry the polymer in a vacuum oven at 120 °C for 24 hours to obtain the final porous polymer.

Protocol 2: Gas Adsorption Measurements

This protocol outlines the procedure for characterizing the porosity and gas uptake capacity of the synthesized polymer.

Instrumentation:

  • Volumetric gas adsorption analyzer (e.g., Micromeritics 3Flex, Quantachrome Autosorb)

  • High-purity gases (N₂, CO₂, CH₄, He)

  • Vacuum pump

Procedure:

  • Sample Activation: Accurately weigh 50-100 mg of the synthesized polymer into a sample tube. Attach the tube to the degassing port of the analyzer and heat under high vacuum at 120-150 °C for at least 12 hours to remove any adsorbed moisture and solvents.[6]

  • Helium Purge and Free Space Measurement: After degassing, weigh the sample tube again to determine the activated sample mass. Perform a helium purge and measure the free space of the sample tube.

  • Nitrogen Adsorption-Desorption Isotherm (77 K):

    • Place a liquid nitrogen Dewar around the sample tube.

    • Measure the nitrogen adsorption isotherm by incrementally increasing the relative pressure (P/P₀) from approximately 10⁻⁶ to 1.0.

    • Measure the desorption isotherm by incrementally decreasing the pressure.

    • Use the adsorption data to calculate the Brunauer-Emmett-Teller (BET) surface area.[7]

    • Use the desorption data and methods like Non-Local Density Functional Theory (NLDFT) to determine the pore size distribution and pore volume.[8]

  • Carbon Dioxide and Methane Adsorption Isotherms (273 K and 298 K):

    • Replace the liquid nitrogen Dewar with a circulating water bath set to the desired temperature (273 K or 298 K).

    • Measure the CO₂ and CH₄ adsorption isotherms up to a pressure of 1 bar.

  • Data Analysis:

    • Plot the amount of gas adsorbed (mmol/g or cm³/g) as a function of pressure.

    • Calculate the isosteric heat of adsorption (Qst) to evaluate the interaction strength between the gas molecules and the polymer surface.

    • Determine the selectivity for CO₂ over N₂ or CH₄ using the Ideal Adsorbed Solution Theory (IAST) from the single-component isotherms.[9]

Data Presentation

The following tables summarize typical gas adsorption data for various porous organic polymers found in the literature. These values can serve as a benchmark for newly synthesized materials.

Table 1: Porosity and Surface Area Data for Representative Porous Organic Polymers

Polymer TypeMonomersBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
Imine-linked FrameworkTerephthalaldehyde, 1,3,5-Tris(4-aminophenyl)benzene17401.12[7]
Hyper-crosslinked PolymerDivinylbenzene, 4-Vinylbenzyl chloride> 7000.45[8]
Porous Aromatic FrameworkTetrakis(4-bromophenyl)methane56402.98[10]
Carboxylic Acid Functionalized PolymerAdamantane-based monomer11500.61[11]

Table 2: CO₂ and N₂ Uptake Capacities for Representative Porous Organic Polymers

Polymer TypeCO₂ Uptake (mmol/g) at 273 K, 1 barCO₂ Uptake (mmol/g) at 298 K, 1 barN₂ Uptake (mmol/g) at 273 K, 1 barCO₂/N₂ Selectivity (IAST)Reference
Imine-linked Framework5.93.80.4114.5 - 20.4[7]
Amine-functionalized HCLP1.861.12~0.15~30[8]
Fluorinated Covalent Triazine Framework6.584.33-High[4]
Cationic Porous PolymerHigh-LowHigh[12]

Conclusion

The synthesis of porous organic polymers from functionalized monomers like this compound offers a promising route to novel materials for gas adsorption and separation. The protocols and data presented here provide a comprehensive guide for researchers in the field to synthesize, characterize, and evaluate the performance of these materials. The key to successful application lies in the careful tuning of the polymer's chemical functionality and porous architecture to achieve high gas uptake capacities and selectivities.[13]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-(5-Formyl-2-furyl)benzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of crude 4-(5-Formyl-2-furyl)benzoic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The synthesis of this compound often results in a crude product that is a brown-red solid, indicating the presence of colored impurities.[1] Furan derivatives, in general, are susceptible to polymerization and degradation, especially in the presence of heat and acid, which can lead to the formation of polymeric and colored byproducts. Depending on the synthetic route, impurities may also include unreacted starting materials or byproducts from side reactions.

Q2: How do I select an appropriate solvent for the recrystallization?

A2: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility is key to achieving a high recovery of pure crystals. A good starting point for solvent selection includes polar protic solvents like ethanol, methanol, or a mixed solvent system such as ethanol/water or acetone/water. A preliminary small-scale solubility test with a few milligrams of your crude product in different solvents is highly recommended.

Q3: My purified product is still colored. What can I do?

A3: If your recrystallized product remains colored, it may be due to co-precipitation of impurities. You can try a second recrystallization. For persistent color, adding a small amount of activated charcoal to the hot solution before filtration can be effective. The charcoal adsorbs colored impurities, which are then removed during the hot filtration step. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.

Q4: What is the expected melting point of pure this compound?

A4: While a definitive, experimentally verified melting point for highly pure this compound is not consistently reported across all databases, a sharp melting point is a good indicator of purity. A broad melting range typically suggests the presence of impurities. It is recommended to characterize the purified product by obtaining a melting point and comparing it to the crude material. A significant increase and sharpening of the melting range after recrystallization indicate successful purification.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot solvent. - Insufficient solvent.- The chosen solvent is inappropriate.- Gradually add more hot solvent until the solid dissolves. Be mindful not to add a large excess, as this will reduce your yield.- If a large volume of solvent is required with little dissolution, the solvent is likely a poor choice. Allow the solvent to evaporate and attempt recrystallization with a different solvent system.
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated but requires nucleation to begin crystallization.- Boil off some of the solvent to increase the concentration of the solute and allow it to cool again.- Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation.- Add a seed crystal of the pure compound if available.- Cool the solution in an ice bath to further decrease solubility.
The compound "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities.- Use a lower-boiling point solvent or a mixed solvent system.- Ensure the solution cools slowly. You can insulate the flask to slow down the cooling process.- If impurities are the suspected cause, try purifying the crude material by another method, such as column chromatography, before recrystallization.
Low recovery of the purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- The chosen solvent is too good at dissolving the compound even at low temperatures.- Concentrate the mother liquor and cool it to obtain a second crop of crystals.- Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration to prevent the product from crystallizing on the filter paper.- Re-evaluate your choice of solvent. A solvent with lower dissolving power at room temperature may be more suitable.
The product darkens or decomposes during heating. - Furan derivatives can be sensitive to prolonged heating, especially in the presence of acidic impurities.- Minimize the time the solution is kept at a high temperature.- If acidic impurities are suspected, consider a pre-purification wash with a mild base or use a neutral solvent for recrystallization.- Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a qualitative guide to solvent selection based on the general properties of similar aromatic carboxylic acids and furan derivatives. Experimental determination of solubility is strongly recommended.

Solvent Polarity Expected Solubility Behavior at Room Temperature Expected Solubility Behavior at Elevated Temperature Notes
WaterHighLowModerateGood for creating a mixed-solvent system.
EthanolHighModerateHighA good candidate for single-solvent recrystallization.
MethanolHighModerateHighSimilar to ethanol, a good candidate.
AcetoneMediumModerateHighCan be used as a single solvent or in a mixed system with a non-polar solvent like hexanes.
Ethyl AcetateMediumModerateHighAnother potential single-solvent option.
TolueneLowLowModerateMay be suitable if the compound is less polar than expected.
HexanesLowVery LowLowLikely to be a poor solvent on its own but could be used as an anti-solvent in a mixed system.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of crude this compound. The choice of solvent and volumes should be optimized based on preliminary solubility tests.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, or if activated charcoal was used for decolorization, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble materials.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. The purified product can then be transferred to a watch glass for final drying in a desiccator or a vacuum oven at a low temperature.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool no_dissolve Problem: Does Not Dissolve dissolve->no_dissolve No crystals Crystals Form? cool->crystals oiling_out Problem: 'Oils Out' cool->oiling_out Oils out filter_dry Filter and Dry Crystals crystals->filter_dry Yes no_crystals Problem: No Crystals Form crystals->no_crystals No end Pure Product filter_dry->end low_yield Problem: Low Yield filter_dry->low_yield Low Yield? add_solvent Add More Hot Solvent no_dissolve->add_solvent add_solvent->dissolve change_solvent Change Solvent add_solvent->change_solvent Still no dissolution change_solvent->start concentrate Concentrate Solution no_crystals->concentrate concentrate->cool scratch Scratch Flask / Add Seed concentrate->scratch Still no crystals scratch->cool ice_bath Cool in Ice Bath scratch->ice_bath Still no crystals ice_bath->cool slow_cool Cool Slowly oiling_out->slow_cool slow_cool->cool change_solvent2 Change Solvent slow_cool->change_solvent2 Still oils out change_solvent2->start check_mother_liquor Concentrate Mother Liquor low_yield->check_mother_liquor preheat_funnel Preheat Funnel for Hot Filtration low_yield->preheat_funnel

References

Identifying byproducts in the synthesis of 4-(5-Formyl-2-furyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(5-Formyl-2-furyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and industrially scalable method for the synthesis of this compound is the Vilsmeier-Haack formylation of 4-(2-furyl)benzoic acid. This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2][3][4][5] The electron-rich furan ring of the starting material undergoes electrophilic substitution to introduce the formyl group, primarily at the 5-position.[6][7]

Q2: What are the potential byproducts I might encounter during the synthesis of this compound via the Vilsmeier-Haack reaction?

A2: Several byproducts can arise from the Vilsmeier-Haack formylation of 4-(2-furyl)benzoic acid. These can be broadly categorized as:

  • Unreacted Starting Material: Incomplete reaction can leave residual 4-(2-furyl)benzoic acid.

  • Over-reaction Products: Although less common for furan itself, highly activated substrates can sometimes undergo diformylation.

  • Side-reaction Products: These may include products from the reaction of the Vilsmeier reagent with the carboxylic acid moiety or from the degradation of the furan ring under acidic conditions.

  • Products from Impurities in Starting Materials: The purity of the initial 4-(2-furyl)benzoic acid is crucial.

Q3: How can I minimize the formation of these byproducts?

A3: To minimize byproduct formation, careful control of reaction conditions is essential. Key parameters to optimize include:

  • Stoichiometry of Reagents: Use of the correct molar ratios of the furan substrate, DMF, and the halogenating agent is critical. An excess of the Vilsmeier reagent may lead to over-reactions.

  • Reaction Temperature: The Vilsmeier-Haack reaction is typically conducted at low temperatures (0-10 °C) to control the reaction rate and prevent degradation.[5]

  • Reaction Time: Monitoring the reaction progress by techniques like TLC or HPLC is crucial to quench the reaction upon completion and avoid the formation of degradation products.

  • Purity of Reagents and Solvents: Ensure all reagents and solvents are of high purity and anhydrous, as moisture can deactivate the Vilsmeier reagent.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Troubleshooting Steps
Low yield of the desired product 1. Incomplete reaction. 2. Degradation of the product or starting material. 3. Inefficient work-up and extraction.1. Increase reaction time or temperature slightly, while monitoring for byproduct formation. 2. Ensure reaction is performed under an inert atmosphere and at the recommended temperature. 3. Optimize the pH for extraction and use an appropriate solvent.
Presence of a significant amount of unreacted 4-(2-furyl)benzoic acid 1. Insufficient Vilsmeier reagent. 2. Deactivation of the Vilsmeier reagent by moisture. 3. Low reaction temperature or insufficient reaction time.1. Ensure the correct stoichiometry of reagents. 2. Use anhydrous solvents and reagents. 3. Gradually increase the reaction temperature and monitor progress.
Observation of a byproduct with a higher molecular weight 1. Diformylation of the furan ring. 2. Intermolecular side reactions.1. Use a stoichiometric amount of the Vilsmeier reagent. 2. Maintain a lower reaction temperature.
Product appears dark or contains polymeric material Formation of humins due to degradation of the furan ring under acidic conditions.1. Perform the reaction at a lower temperature. 2. Minimize the time the reaction mixture is in a strongly acidic environment during work-up. 3. Purify the crude product by column chromatography or recrystallization.
Presence of an impurity with a mass corresponding to the methyl ester of the product If methanol is used during work-up or purification, esterification of the carboxylic acid can occur, especially under acidic conditions.Avoid the use of methanol if this byproduct is observed. Use alternative solvents for recrystallization.

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation of 4-(2-furyl)benzoic acid:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) in an anhydrous solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 4-(2-furyl)benzoic acid in anhydrous DMF or another suitable solvent.

  • Add the solution of 4-(2-furyl)benzoic acid dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Basify the aqueous solution with a base (e.g., sodium hydroxide or sodium carbonate) to hydrolyze the intermediate iminium salt.

  • Acidify the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Byproduct Identification

Byproduct Name Chemical Structure Molecular Weight ( g/mol ) Common Analytical Signature (e.g., in Mass Spec)
4-(2-Furyl)benzoic acidC₁₁H₈O₃188.18[M+H]⁺ at m/z 189
4-(3,5-Diformyl-2-furyl)benzoic acidC₁₃H₈O₅244.20[M+H]⁺ at m/z 245
Methyl 4-(5-formyl-2-furyl)benzoateC₁₃H₁₀O₄230.22[M+H]⁺ at m/z 231

Synthetic Pathway and Byproduct Formation

Synthesis_Byproducts A 4-(2-Furyl)benzoic acid (Starting Material) C This compound (Desired Product) A->C Vilsmeier-Haack Formylation D Unreacted Starting Material A->D Incomplete Reaction F Degradation Products (Humins) A->F Harsh Acidic Conditions B Vilsmeier Reagent (DMF/POCl3) B->C E 4-(3,5-Diformyl-2-furyl)benzoic acid (Over-formylation Byproduct) C->E Excess Vilsmeier Reagent C->F Harsh Acidic Conditions

Caption: Synthetic pathway to this compound and potential byproduct formation.

References

Overcoming low yields in the formylation of 2-phenylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of 2-phenylbenzoic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low reaction yields, encountered during the synthesis of these valuable intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is the formylation of 2-phenylbenzoic acid derivatives often challenging, resulting in low yields?

A1: The primary challenges stem from a combination of electronic and steric factors:

  • Steric Hindrance: The 2-phenylbenzoic acid scaffold is sterically congested around the benzoic acid ring. The bulky phenyl group at the C2 position can physically block the approach of formylating reagents to the adjacent ortho positions (C3 and C6).[1][2]

  • Conflicting Directing Effects: In classical electrophilic aromatic substitution reactions (like Vilsmeier-Haack or Rieche formylation), the two substituents have opposing effects. The phenyl group is an activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director.[3][4] This can lead to a lack of regioselectivity and reduced reactivity at the desired positions.

  • Harsh Reaction Conditions: Many classical formylation methods require harsh acidic conditions which can lead to side reactions or degradation of starting material, especially with sensitive functional groups present on the rings.[5][6]

Q2: My Vilsmeier-Haack (or Rieche) formylation is failing or giving very low yields. What are the likely causes?

A2: Low yields with these methods are common for this substrate class. The Vilsmeier-Haack and Rieche reactions rely on the generation of a bulky electrophile that reacts with an electron-rich aromatic ring.[7][8][9][10]

  • Deactivation by Carboxylic Acid: The electron-withdrawing nature of the carboxylic acid group deactivates the benzoic acid ring towards electrophilic attack, making the reaction sluggish.

  • Reagent Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. Any water in the reaction can quench the reagent and halt the reaction.[11]

Q3: What is the most effective strategy for achieving high yields and regioselectivity in the formylation of these compounds?

A3: Directed ortho-Metalation (DoM) is the most robust and recommended strategy. This approach circumvents the issues of steric hindrance and electronic deactivation associated with electrophilic substitution. The reaction proceeds by deprotonating the position ortho to the carboxylic acid group using a strong organolithium base, followed by quenching the resulting aryllithium species with a formylating agent like N,N-Dimethylformamide (DMF).[12]

Q4: How does Directed ortho-Metalation (DoM) work and why is it superior for this specific scaffold?

A4: The DoM strategy leverages the carboxylic acid group as a powerful directing group.

  • Deprotonation: The first equivalent of a strong base (e.g., s-BuLi or LDA) deprotonates the acidic proton of the carboxylic acid, forming a lithium carboxylate.

  • Directed ortho-Lithiation: A second equivalent of the base, coordinated to the lithium carboxylate, selectively removes a proton from the C6 position. This is the most acidic proton on the ring due to its proximity to the directing carboxylate group.

  • Formylation: The resulting dianion is a potent nucleophile that readily attacks an electrophile like DMF.

  • Workup: Aqueous workup hydrolyzes the intermediate to yield the 6-formyl-2-phenylbenzoic acid with high regioselectivity.[12][13]

This method is superior because it transforms the deactivating carboxylic acid into a powerful ortho-directing group, ensuring the reaction occurs at a specific site and avoiding the formation of other isomers.

Q5: I am observing the formation of a ketone instead of an aldehyde after my organolithium reaction. What went wrong?

A5: This typically occurs from the addition of a second equivalent of the organolithium reagent to the newly formed aldehyde's carbonyl group. This can be minimized by:

  • Using a Hindered Base: Employing a sterically hindered base like Lithium diisopropylamide (LDA) for the lithiation step instead of n-BuLi or s-BuLi can reduce the likelihood of the base itself adding to the DMF adduct.

  • Low Temperatures: Maintaining a very low temperature (typically -78 °C) throughout the reaction and quenching process is critical to prevent side reactions.[14]

  • Inverse Addition: Slowly adding the generated aryllithium species to a solution of the formylating agent (DMF) rather than the other way around can help maintain a low concentration of the organolithium and favor the desired reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the formylation of 2-phenylbenzoic acid derivatives, with a focus on the recommended Directed ortho-Metalation (DoM) pathway.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently strong base for lithiation.• Switch from n-BuLi to a stronger or more suitable base like s-BuLi or t-BuLi. • Consider using a combination of s-BuLi with a coordinating agent like TMEDA.
2. Reagents (especially organolithiums) have degraded due to improper storage or handling.• Titrate the organolithium solution before use to determine its exact molarity. • Use fresh, properly stored reagents.
3. Reaction temperature is too high, causing decomposition of the aryllithium intermediate.• Maintain the reaction temperature at or below -78 °C using a dry ice/acetone bath.
Formation of Multiple Products / Isomers 1. Using an inappropriate formylation method (e.g., Vilsmeier-Haack).• Switch to the Directed ortho-Metalation (DoM) method for superior regioselectivity.
2. Temperature rising during the addition of the base or electrophile.• Ensure slow, dropwise addition of reagents while carefully monitoring the internal temperature.
Formation of Ketone Byproduct (from DoM) 1. The organolithium reagent is acting as a nucleophile on the DMF adduct.• Use a non-nucleophilic, hindered base like LDA for the lithiation step. • Ensure the reaction is kept at -78 °C during the quench.
Low Yield After Workup 1. Incomplete quenching of the reaction.• Ensure the reaction is thoroughly quenched with a saturated aqueous solution (e.g., NH₄Cl).
2. Product loss during extraction.• The carboxylate product may have significant water solubility. Acidify the aqueous layer to pH ~2 before extraction to protonate the carboxylate and increase its solubility in the organic phase. • Perform multiple extractions with a suitable organic solvent (e.g., Ethyl Acetate).

Visualized Workflows and Pathways

Troubleshooting Low Yields

TroubleshootingWorkflow start_node Low Yield Observed decision_node decision_node start_node->decision_node Check Reaction Type cause_node1 Cause: - Steric Hindrance - Electronic Deactivation decision_node->cause_node1  Vilsmeier/Rieche   decision_node2 decision_node2 decision_node->decision_node2 DoM cause_node cause_node solution_node solution_node solution_node1 Switch to Directed ortho-Metalation (DoM) cause_node1->solution_node1 Solution cause_node2 Cause: - Base too weak - Degraded Reagent decision_node2->cause_node2  Check Base   cause_node3 Cause: - Temp > -70°C decision_node2->cause_node3  Check Temp   cause_node4 Cause: - Product loss during extraction decision_node2->cause_node4  Check Workup   solution_node2 Use s-BuLi/t-BuLi Titrate Reagent cause_node2->solution_node2 Solution solution_node3 Maintain -78°C (Dry Ice/Acetone) cause_node3->solution_node3 Solution solution_node4 Acidify to pH 2 before extraction cause_node4->solution_node4 Solution SyntheticStrategies cluster_EAS Electrophilic Aromatic Substitution (Low Yield) cluster_DoM Directed ortho-Metalation (High Yield) start 2-Phenylbenzoic Acid EAS_reagent Vilsmeier or Rieche Reagent (POCl₃/DMF) start->EAS_reagent DoM_reagent 2.2 eq. s-BuLi, THF -78 °C start->DoM_reagent product 6-Formyl-2-phenyl- benzoic Acid EAS_intermediate Carbocation Intermediate (Sterically Hindered & Electronically Disfavored) EAS_reagent->EAS_intermediate EAS_intermediate->product Low Yield DoM_intermediate Ortho-lithiated Dianion (Regiospecific Nucleophile) DoM_reagent->DoM_intermediate DoM_quench Quench with DMF DoM_intermediate->DoM_quench DoM_quench->product High Yield

References

Preventing decarboxylation of 4-(5-Formyl-2-furyl)benzoic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(5-Formyl-2-furyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing decarboxylation and managing other potential side reactions during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decarboxylation of this compound?

A1: Decarboxylation, the loss of the carboxylic acid group as carbon dioxide, is primarily induced by heat. Aromatic and heterocyclic carboxylic acids, including furan-based structures, are susceptible to thermal decarboxylation. Studies on similar compounds like 2-furoic acid indicate that this process can begin at temperatures around 140-160°C.[1][2][3] Reaction conditions that involve high temperatures, prolonged heating, or strongly acidic or basic environments can promote this unwanted side reaction.

Q2: How can I prevent decarboxylation during a reaction involving this compound?

A2: The most effective strategy to prevent decarboxylation is to protect the carboxylic acid group, typically by converting it into an ester (e.g., a methyl or ethyl ester). This protecting group is generally stable under a variety of reaction conditions and can be removed later to regenerate the carboxylic acid. Additionally, using mild reaction conditions, such as lower temperatures and avoiding strong acids or bases, is crucial.

Q3: What are the recommended protecting groups for the carboxylic acid functionality?

A3: Esters are the most common and effective protecting groups for carboxylic acids. Methyl and ethyl esters are widely used due to their relative ease of formation and subsequent removal. The choice of ester will depend on the specific reaction conditions you plan to use in subsequent steps.

Q4: How do I choose the right reaction conditions to avoid both decarboxylation and degradation of the furan ring?

A4: The furan ring is sensitive to strongly acidic conditions, which can lead to ring-opening and polymerization.[4][5][6][7] Therefore, it is critical to maintain a pH between 5 and 10 and to keep reaction temperatures as low as practically possible. The use of polar aprotic solvents like DMF has been shown to have a stabilizing effect on furan derivatives.[4][5]

Troubleshooting Guides

Issue 1: Low yield or absence of the desired product, with evidence of decarboxylation.
Possible Cause Troubleshooting Step
High Reaction Temperature Monitor the internal reaction temperature and ensure it remains below the suspected decarboxylation threshold (ideally well below 140°C). Consider running the reaction at a lower temperature for a longer duration.
Prolonged Heating Minimize reaction time at elevated temperatures. Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction as soon as the starting material is consumed.
Strongly Acidic or Basic Conditions Buffer the reaction mixture if possible. If strong acids or bases are required, consider alternative, milder reagents. For example, in a saponification, use a weaker base or conduct the reaction at a lower temperature.
Unprotected Carboxylic Acid Protect the carboxylic acid as an ester (e.g., methyl ester) before proceeding with reactions that require harsh conditions.
Issue 2: Formation of undesired byproducts related to the furan ring.
Possible Cause Troubleshooting Step
Strongly Acidic Conditions (pH < 5) Neutralize any acidic reagents before workup. Use non-acidic or mildly acidic conditions whenever possible. If an acidic catalyst is necessary, use the minimum effective amount.
Presence of Strong Oxidizing Agents Avoid strong oxidizing agents that can react with the electron-rich furan ring. Choose selective reagents that will not affect the furan moiety.
Inappropriate Solvent Use a polar aprotic solvent such as DMF, which can help stabilize the furan ring.[4][5]

Experimental Protocols

Protocol 1: Protection of this compound as a Methyl Ester

This protocol describes a standard Fischer-Speier esterification.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (20-50 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.

  • Heat the mixture to a gentle reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution until effervescence ceases, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-(5-formyl-2-furyl)benzoate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate mixture) or by recrystallization.

Protocol 2: Amide Coupling of this compound using HATU

This protocol utilizes a mild coupling reagent to minimize the risk of decarboxylation.

Materials:

  • This compound

  • Amine (R-NH₂) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1 M HCl

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[8]

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.[8]

  • Allow the mixture to stir at 0°C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by column chromatography on silica gel.

Protocol 3: Deprotection of Methyl 4-(5-formyl-2-furyl)benzoate

This protocol describes the saponification of the methyl ester to regenerate the carboxylic acid under mild conditions.

Materials:

  • Methyl 4-(5-formyl-2-furyl)benzoate

  • Lithium Hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • 2 N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve methyl 4-(5-formyl-2-furyl)benzoate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Add lithium hydroxide (10 eq) to the solution.

  • Reflux the reaction mixture for approximately 1 hour, or until TLC analysis indicates the disappearance of the starting ester.

  • Cool the reaction mixture to room temperature and acidify to pH 4-5 with 2 N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Data Summary

Table 1: Comparison of Common Amide Coupling Reagents for Sensitive Substrates
Coupling ReagentClassKey AdvantagesPotential Drawbacks
HATU Uronium/Aminium SaltHigh efficiency, fast reaction times, low racemization, effective for sterically hindered substrates.[8][9][10]Higher cost.
HBTU/TBTU Uronium/Aminium SaltGood efficiency, widely used.Can be less effective than HATU for difficult couplings.
EDC/HOBt CarbodiimideWater-soluble byproducts are easily removed, cost-effective.Can be less effective for electron-deficient amines, potential for side reactions if HOBt is omitted.[11]
PyBOP Phosphonium SaltGood for preventing racemization.Byproducts can sometimes be difficult to remove.

Visual Guides

Decarboxylation_Prevention_Workflow start Reaction with This compound check_conditions Are harsh conditions (High T, strong acid/base) required? start->check_conditions protect Protect Carboxylic Acid (e.g., Esterification) check_conditions->protect Yes reaction_mild Perform Reaction under Mild Conditions (Low T, neutral pH) check_conditions->reaction_mild No reaction_protected Perform Reaction with Protected Compound protect->reaction_protected deprotect Deprotection (e.g., Saponification) reaction_protected->deprotect product Final Product deprotect->product reaction_mild->product

Caption: Decision workflow for preventing decarboxylation.

Amide_Coupling_Strategy start Amide Synthesis with This compound amine_type Nature of the Amine? start->amine_type sterically_hindered Sterically Hindered or Electron Deficient Amine amine_type->sterically_hindered Challenging simple_amine Primary/Secondary Alkyl Amine amine_type->simple_amine Standard use_hatu Use HATU/DIPEA in DMF for high efficiency sterically_hindered->use_hatu use_edc Use EDC/HOBt in DCM/DMF for cost-effectiveness simple_amine->use_edc reaction Perform Coupling Reaction at 0°C to RT use_hatu->reaction use_edc->reaction workup Aqueous Workup and Purification reaction->workup product Desired Amide workup->product

Caption: Strategy for selecting an amide coupling method.

References

Troubleshooting Suzuki coupling reactions for precursors of 4-(5-Formyl-2-furyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling Reactions

Topic: Troubleshooting Suzuki Coupling for Precursors of 4-(5-Formyl-2-furyl)benzoic acid

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the Suzuki-Miyaura cross-coupling synthesis of this compound precursors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific challenges in a question-and-answer format that you might encounter during your experiments.

Q1: My Suzuki coupling reaction shows very low or no conversion to the desired product. What are the primary factors to investigate?

A1: When a Suzuki reaction fails, it is crucial to systematically verify the fundamental components of the reaction. Start by assessing these key parameters:

  • Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be effectively reduced in situ.[1][2] Ensure your catalyst is from a fresh, reliable batch, as palladium sources can lose activity over time. Consider using more robust, air-stable precatalysts if you suspect catalyst decomposition.[3]

  • Inert Atmosphere & Degassing: The presence of oxygen is a primary cause of catalyst decomposition and the formation of homocoupling byproducts.[1][3][4][5] Ensure your solvent is thoroughly degassed (e.g., by bubbling with argon or nitrogen for 10-30 minutes) and that the reaction is maintained under a strictly inert atmosphere.[4][6][7]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid/ester. Boronic acids, especially heteroaromatic ones like 5-formyl-2-furanboronic acid, can be unstable and prone to degradation or protodeboronation over time.[3][8][9]

  • Base and Solvent: The choice of base and solvent is critical. The base must be strong enough to facilitate transmetalation but not so harsh that it causes degradation of your starting materials, which contain sensitive aldehyde and carboxylic acid functionalities.[2] Ensure all reagents are soluble in the chosen solvent system at the reaction temperature. Inadequate mixing in biphasic systems can also hinder the reaction.[10]

Q2: I'm observing a significant amount of a symmetrical biaryl byproduct in my crude mixture. What is this, and how can I prevent it?

A2: This byproduct is likely from a homocoupling reaction, where two molecules of your boronic acid reagent couple together.[1][5] This side reaction reduces the yield of your desired product and complicates purification.

Causes and Solutions:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[1][4]

    • Solution: Rigorous degassing of the reaction mixture and maintaining a positive pressure of an inert gas (Nitrogen or Argon) is the most effective way to suppress this pathway.[4][7]

  • Pd(II) Precatalysts: If a Pd(II) salt is used as the catalyst precursor, it can directly promote homocoupling before the catalytic cycle is fully established.[1][2]

    • Solution: Adding a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) without disrupting the main catalytic cycle.[4][7][11] Alternatively, using a Pd(0) source like Pd(PPh₃)₄ can circumvent this issue.

Q3: My desired product is contaminated with a byproduct where the boronic acid group has been replaced by a hydrogen atom. What is this side reaction?

A3: This is a common side reaction known as protodeboronation (or protodeborylation), where the C-B bond is cleaved and replaced by a C-H bond.[12] Furanboronic acids, particularly 2-substituted ones, are known to be susceptible to this process.[2][9]

Causes and Solutions:

  • Water and Base: The reaction is often facilitated by water and basic conditions, which are standard in Suzuki couplings.[9][12]

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the extent of protodeboronation.

    • Solution 1: Use a More Stable Boronic Acid Derivative: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA boronate, or trifluoroborate salt.[10][13] These derivatives often exhibit greater stability and release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing the side reaction.[9]

    • Solution 2: Anhydrous Conditions: While challenging, running the reaction under strictly anhydrous conditions can dissuade protodeboronation pathways.[14]

    • Solution 3: Optimize Conditions: Use milder conditions (lower temperature, shorter reaction time) and a highly active catalyst that promotes the desired cross-coupling at a much faster rate than the competing protodeboronation.[9]

Q4: The aldehyde and/or carboxylic acid groups on my precursors seem to be causing issues. How do I manage these functional groups?

A4: The Suzuki coupling is known for its good functional group tolerance, but aldehydes and carboxylic acids can sometimes interfere.[15]

  • Aldehyde Group: Aldehydes can potentially coordinate to the palladium center, which may inhibit the catalytic cycle.[16][17] However, for many systems, this is not a prohibitive issue. If you suspect inhibition, using a ligand that is a stronger binder to palladium might be beneficial.

  • Carboxylic Acid Group: The acidic proton of a carboxylic acid can interfere with the basic conditions.

    • Solution: It is standard practice to use at least one extra equivalent of base to neutralize the acidic proton on the benzoic acid precursor. Alternatively, the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction, followed by hydrolysis to the acid post-coupling.

Troubleshooting Summary

Problem Observed Potential Cause(s) Recommended Solutions
Low or No Yield 1. Inactive catalyst2. Presence of oxygen3. Impure or degraded reagents4. Inappropriate base or solvent5. Poor solubility of reagents1. Use a fresh, high-quality catalyst or a robust precatalyst.2. Thoroughly degas the solvent and maintain an inert atmosphere.3. Check reagent purity; consider re-purifying or using a more stable boronic ester.4. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O).5. Ensure vigorous stirring; select a solvent system where all components are soluble at the reaction temperature.
Homocoupling 1. Oxygen in the reaction mixture2. High concentration of Pd(II) species1. Improve degassing procedure and ensure a tight seal under inert gas.2. Use a Pd(0) source directly or add a mild reducing agent like potassium formate.[4][7]
Protodeboronation 1. Instability of the furanboronic acid2. Harsh reaction conditions (high temp, long time)3. Presence of water/base1. Use a more stable boronic ester (BPin, MIDA).[9][10]2. Use a more active catalyst to allow for lower temperatures and shorter reaction times.3. Consider anhydrous conditions if feasible.[14]
Dehalogenation 1. Presence of hydride sources (e.g., from solvent or base)2. Side reaction after oxidative addition1. Screen different solvents and bases.2. Optimize catalyst and ligand to favor reductive elimination over dehalogenation.

Representative Experimental Protocol

This protocol is adapted from a scalable synthesis of a structurally similar compound, 5-(4-bromophenyl)furan-2-carbaldehyde, and serves as an excellent starting point.[15]

Reaction: Coupling of 4-bromobenzoic acid with 5-formylfuran-2-boronic acid.

Reagents & Stoichiometry:

ReagentMolar Eq.Purpose
4-Bromobenzoic acid1.0Aryl Halide
5-Formylfuran-2-boronic acid1.2Boronic Acid
Pd(PPh₃)₄0.01 - 0.03Catalyst
K₂CO₃ (Potassium Carbonate)3.0Base
Toluene / Ethanol / Water4:1:1 (v/v/v)Solvent System

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 eq.), 5-formylfuran-2-boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Inerting: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Degassing: Bubble argon or nitrogen through the stirred mixture for an additional 15 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-3 mol%).

  • Heating: Heat the reaction mixture to the desired temperature (a good starting point is 80-90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the product, then extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Quantitative Data Example: Catalyst Recycling

The stability and reusability of the catalyst can be a concern. The following data illustrates the performance of a catalyst system over several cycles for the Suzuki coupling of 4-bromobenzoic acid. While the coupling partner is different, the data highlights how catalyst activity can decrease upon recycling.

Table: Catalyst Recycling for Suzuki Coupling of 4-Bromobenzoic Acid [18]

Recycling StepYield (%)
Initial Run (Step 0)100
Cycle 1 (Step 1)59.4
Cycle 2 (Step 2)21.9
Cycle 3 (Step 3)15.1
Cycle 4 (Step 4)9.0
Reaction Conditions: 4-bromobenzoic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), catalyst (0.5 mol%), pH 11, room temperature for 2h in water-MeOH.

Visualizations

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting a failed or low-yielding Suzuki coupling reaction.

Troubleshooting_Workflow start_node start_node check_node check_node action_node action_node result_node result_node start Low / No Yield check_reagents Reagents OK? start->check_reagents check_conditions Conditions OK? check_reagents->check_conditions Yes verify_reagents Verify Purity & Stability (Aryl Halide, Boronic Acid) Use fresh catalyst check_reagents->verify_reagents No check_sides Side Reactions? check_conditions->check_sides Yes verify_conditions Check Inert Atmosphere Degas Solvents Thoroughly Screen Base/Solvent/Temp check_conditions->verify_conditions No analyze_crude Analyze Crude Mixture (TLC, LCMS, NMR) check_sides->analyze_crude verify_reagents->start verify_conditions->start homocoupling Homocoupling Observed analyze_crude->homocoupling protodeboronation Protodeboronation Observed analyze_crude->protodeboronation no_reaction No Reaction (Starting Material Only) analyze_crude->no_reaction solve_homo Improve Degassing Use Pd(0) Source homocoupling->solve_homo solve_proto Use Boronic Ester (BPin) Use Milder Conditions protodeboronation->solve_proto solve_no_rxn Increase Temperature Change Ligand/Catalyst Screen Solvents no_reaction->solve_no_rxn solve_homo->start Re-run Reaction solve_proto->start Re-run Reaction solve_no_rxn->start Re-run Reaction Suzuki_Cycle pd0 Active Pd(0)L₂ Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Coupled Product) reductive_elimination->product aryl_halide Ar¹-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid Ar²-B(OR)₂ (Boronic Acid/Ester) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

References

Technical Support Center: Optimizing Schiff Base Condensation with 4-(5-Formyl-2-furyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Schiff bases from 4-(5-Formyl-2-furyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the Schiff base condensation of this compound?

A1: The reaction involves the condensation of the aldehyde group of this compound with a primary amine, resulting in the formation of an imine (Schiff base) and water. This is a reversible reaction.[1]

Q2: What are the key reaction parameters to consider for optimizing this synthesis?

A2: The critical parameters to optimize are the choice of solvent, the use and type of catalyst, reaction temperature, and reaction time. The bifunctional nature of this compound, containing both an aldehyde and a carboxylic acid, requires careful consideration of these factors to maximize yield and purity.[2][3]

Q3: Does the carboxylic acid group of this compound interfere with the Schiff base condensation?

A3: The carboxylic acid group can influence the reaction in several ways. It can act as an internal acid catalyst, potentially accelerating the reaction. However, it can also affect the solubility of the starting material and the final product. In some cases, it might react with certain catalysts or reagents. The acidic nature of the molecule should be considered when choosing the reaction conditions, particularly the solvent and any external catalyst.

Q4: Is an acid catalyst always necessary for this reaction?

A4: Not always. The reaction can sometimes proceed without an external catalyst, especially with highly nucleophilic amines or at elevated temperatures, as the carboxylic acid moiety can provide some catalytic effect. However, for less reactive amines, a catalytic amount of a protic acid like glacial acetic acid or a Lewis acid can significantly increase the reaction rate.[3] Some syntheses of furan-based Schiff bases have been successfully performed without any acid, base, or Lewis catalytic agents.[4]

Q5: How can I monitor the progress of the reaction?

A5: The most common and effective method for monitoring the reaction is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (this compound and the amine), you can observe the disappearance of the reactants and the appearance of a new spot corresponding to the Schiff base product.

Q6: How can the equilibrium be shifted towards the product to improve the yield?

A6: Since water is a byproduct of the condensation, its removal can shift the equilibrium towards the formation of the Schiff base. This can be achieved by using a Dean-Stark apparatus with a suitable azeotropic solvent like toluene or by using a dehydrating agent.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Low reactivity of the amine: Amines with electron-withdrawing groups are less nucleophilic.- Increase the reaction temperature to reflux. - Add a catalytic amount of a suitable acid (e.g., glacial acetic acid, p-toluenesulfonic acid).
Poor solubility of reactants: this compound may have limited solubility in certain organic solvents.- Use a co-solvent system (e.g., ethanol/DMF). - Consider a solvent in which both reactants are more soluble at elevated temperatures.
Reversible reaction equilibrium: The presence of water can hydrolyze the imine bond, shifting the equilibrium back to the reactants.- Use a Dean-Stark trap with an azeotropic solvent (e.g., toluene) to remove water. - Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves.
Formation of Multiple Products/Impurities Side reactions involving the carboxylic acid group: The carboxylic acid may undergo esterification if an alcohol is used as a solvent at high temperatures with an acid catalyst.- Use a non-alcoholic solvent like THF or toluene. - If using an alcohol, minimize reaction time and temperature once the reaction is complete.
Degradation of the furan ring: Furan rings can be sensitive to strongly acidic conditions.- Use a mild acid catalyst or perform the reaction without a catalyst if possible. - Avoid strong mineral acids.
Difficulty in Product Purification Product is an oil or does not crystallize: The Schiff base may not readily precipitate from the reaction mixture.- Remove the solvent under reduced pressure. - Attempt trituration with a non-polar solvent like hexane to induce solidification.
Co-precipitation with unreacted starting materials: The product may crystallize with unreacted aldehyde or amine.- Wash the crude product with a solvent that dissolves the starting materials but not the product. - Recrystallization is a highly effective purification method.[5] Consider dissolving the crude product in a hot solvent like DMF and allowing it to cool slowly.[5]
Hydrolysis of the Schiff base during workup: The imine bond can be susceptible to hydrolysis in aqueous acidic or basic conditions.- Perform aqueous washes with neutral or slightly basic solutions (e.g., saturated sodium bicarbonate) if the product is stable under these conditions. - Minimize contact time with aqueous phases.

Data Presentation: Illustrative Reaction Conditions

The following table summarizes illustrative reaction conditions for the synthesis of Schiff bases from aromatic aldehydes and amines, which can be adapted for this compound.

Amine Solvent Catalyst Temperature Time (h) Yield (%) Reference
Substituted AnilinesEthanolGlacial Acetic Acid (catalytic)Reflux2-570-90[6]
4-NitroanilineMethanolNone50°C290[7]
4-NitroanilineMethanolNoneRoom Temp.10-[7]
p-Aminobenzoic AcidJet Milling (Solvent-free)None90°C-High[8]
Various Aromatic AminesWaterSulfuric Acid (catalytic)Room Temp.0.5-0.7568-75[9]

Experimental Protocols

General Protocol for Schiff Base Synthesis in Ethanol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approximately 10-15 mL per mmol of aldehyde).

  • Addition of Amine: To the stirred solution, add the primary amine (1.0-1.1 eq).

  • Catalyst Addition (Optional): Add a few drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or DMF/ethanol mixture) to obtain the pure Schiff base.[5]

Solvent-Free Synthesis using Jet Milling (Illustrative)

This method has been shown to be effective for the synthesis of Schiff bases from p-aminobenzoic acid and may be applicable here.

  • Mixing: Mix this compound and the desired primary amine in a 1:1 molar ratio.[8]

  • Jet Milling: Subject the solid mixture to jet milling at a specified pressure and for a set duration.

  • Product Collection: The product is obtained directly after the milling process and can be dried in a vacuum oven.[8]

Visualizations

General Schiff Base Condensation Workflow

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Aldehyde Dissolve this compound in solvent Add Amine Add primary amine (1.0-1.1 eq) Dissolve Aldehyde->Add Amine Add Catalyst Add catalyst (optional) e.g., Glacial Acetic Acid Add Amine->Add Catalyst Heat Heat to reflux or maintain at RT Add Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Isolate Isolate crude product (Filtration/Evaporation) Cool->Isolate Purify Purify by recrystallization Isolate->Purify

Caption: General workflow for Schiff base synthesis.

Troubleshooting Logic for Low Yield

G Start Low/No Product Yield Check_Reactivity Is the amine a weak nucleophile? Start->Check_Reactivity Increase_Temp Increase temperature and/or add catalyst Check_Reactivity->Increase_Temp Yes Check_Solubility Are reactants fully dissolved? Check_Reactivity->Check_Solubility No End Improved Yield Increase_Temp->End Change_Solvent Use a different solvent or co-solvent system Check_Solubility->Change_Solvent No Consider_Equilibrium Is water being removed? Check_Solubility->Consider_Equilibrium Yes Change_Solvent->End Remove_Water Use Dean-Stark trap or dehydrating agent Consider_Equilibrium->Remove_Water No Consider_Equilibrium->End Yes Remove_Water->End

Caption: Troubleshooting flowchart for low yield.

Hypothetical Signaling Pathway Inhibition

Given that Schiff bases are known to act as enzyme inhibitors, the following diagram illustrates a general mechanism of how a Schiff base derivative of this compound might inhibit a target enzyme, a common strategy in drug development.

G Schiff_Base Schiff Base Inhibitor Binding Inhibitor Binds to Enzyme Active Site Schiff_Base->Binding Enzyme Target Enzyme (e.g., Kinase, Protease) Enzyme->Binding Substrate Substrate No_Reaction Substrate Binding Blocked Substrate->No_Reaction Binding->No_Reaction Downstream_Effect Inhibition of Downstream Signaling Pathway No_Reaction->Downstream_Effect

Caption: Hypothetical enzyme inhibition pathway.

References

Technical Support Center: Synthesis of MOFs from 4-(5-Formyl-2-furyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and crystallization of Metal-Organic Frameworks (MOFs) derived from 4-(5-Formyl-2-furyl)benzoic acid.

Troubleshooting Guide: Improving Crystallinity

Low crystallinity is a common challenge in MOF synthesis. This guide addresses specific issues you might encounter and provides actionable solutions.

Q1: My powder X-ray diffraction (PXRD) pattern shows broad peaks, or no distinct peaks at all, indicating an amorphous or poorly crystalline product. What should I do?

A1: This is a classic sign of poor crystallinity. Several factors in your synthesis could be the cause. Here’s a step-by-step troubleshooting workflow:

G cluster_0 Troubleshooting Workflow for Poor Crystallinity start Poorly Crystalline MOF (Broad PXRD Peaks) modulator 1. Introduce a Modulator (e.g., Monocarboxylic Acid) start->modulator solvent 2. Optimize Solvent System (e.g., Adjust DMF/Ethanol/Water Ratio) modulator->solvent If crystallinity is still low temp_time 3. Vary Temperature & Time (e.g., Lower Temp, Longer Time) solvent->temp_time If crystallinity is still low concentration 4. Adjust Reactant Concentrations (Lower Concentration) temp_time->concentration If crystallinity is still low end Highly Crystalline MOF (Sharp PXRD Peaks) concentration->end Successful Optimization

Caption: Troubleshooting workflow for improving MOF crystallinity.

Detailed Steps:

  • Introduce a Modulator: The formyl and carboxylate groups on your ligand can lead to rapid, uncontrolled nucleation. A modulator, typically a monocarboxylic acid like acetic acid or formic acid, can compete with the ligand for coordination to the metal centers, slowing down the reaction and promoting the growth of larger, more ordered crystals.[1][2][3][4][5] Start with a small amount of modulator and systematically increase the concentration.

  • Optimize the Solvent System: The polarity and viscosity of the solvent play a crucial role in crystal growth.[6][7][8] For a ligand like this compound, a mixture of solvents is often beneficial. N,N-Dimethylformamide (DMF) is a common choice, but its decomposition at high temperatures can affect pH and crystal quality.[9] Try varying the ratio of DMF to other solvents like ethanol or water.[6]

  • Vary Temperature and Time: High temperatures can accelerate nucleation, leading to smaller, less crystalline particles. Conversely, lower temperatures for a longer duration can favor crystal growth over nucleation.[9][10]

  • Adjust Reactant Concentrations: High concentrations of your metal salt and ligand can also lead to rapid precipitation of amorphous material.[11] Try decreasing the overall concentration of your reactants.

Q2: I've obtained a crystalline product, but the crystals are very small, which makes single-crystal X-ray diffraction difficult. How can I grow larger crystals?

A2: Growing larger crystals often involves slowing down the reaction rate even further.

Strategies for Increasing Crystal Size:

  • Increase Modulator Concentration: A higher concentration of a modulator will further slow the coordination of the linker to the metal, allowing for larger crystals to form.

  • Solvent Layering: Create a biphasic system where the metal salt is dissolved in one solvent and the ligand in another, less dense, immiscible or partially miscible solvent. The slow diffusion at the interface can promote the growth of large single crystals.

  • Vapor Diffusion: Similar to solvent layering, dissolve your reactants in a solvent and place this solution in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor will gradually decrease the solubility of the MOF, leading to slow crystallization.

  • Temperature Gradient: Applying a slight temperature gradient across the reaction vessel can create a convection current that gently transports material, potentially leading to the growth of larger crystals at the cooler end.

Q3: My synthesis yields a mixture of crystalline phases. How can I obtain a phase-pure product?

A3: The formation of multiple phases is often a result of subtle changes in the reaction conditions.

Key Parameters to Control for Phase Purity:

  • pH Control: The deprotonation state of the carboxylic acid is critical for forming the desired coordination network. The formyl group can also be sensitive to pH. Buffering the reaction mixture or carefully controlling the initial pH can favor the formation of a single phase.[2][12]

  • Metal-to-Ligand Ratio: Systematically vary the molar ratio of your metal salt to the this compound. Different phases may be thermodynamically favored at different stoichiometric ratios.

  • Careful Temperature Control: Some MOF systems are highly sensitive to temperature, with different phases forming at different temperatures.[9][10] Ensure your oven or oil bath provides a stable and uniform temperature.

Frequently Asked Questions (FAQs)

Q: What is a typical starting point for the synthesis of a MOF with this compound?

A: A common starting point for solvothermal synthesis would be to dissolve the ligand and a metal salt (e.g., zinc nitrate, copper nitrate) in a solvent like DMF. The mixture is then sealed in a vial and heated in an oven.

Experimental Protocol: General Solvothermal Synthesis

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound and 0.1 mmol of a metal salt (e.g., Zn(NO₃)₂·6H₂O) in 10 mL of DMF.

  • Add a modulator, such as 5-10 equivalents of acetic acid, to the solution.

  • Seal the vial tightly and place it in a preheated oven at 80-120 °C for 24-72 hours.

  • Allow the vial to cool slowly to room temperature.

  • Collect the resulting crystals by filtration or decantation.

  • Wash the crystals with fresh DMF and then with a volatile solvent like ethanol or acetone.

  • Dry the crystals under vacuum.

Q: What characterization techniques are essential for confirming the successful synthesis of a crystalline MOF?

A: The following techniques are crucial:

  • Powder X-ray Diffraction (PXRD): This is the primary technique to assess the crystallinity and phase purity of your bulk sample. Sharp, well-defined peaks indicate a highly crystalline material.

  • Single-Crystal X-ray Diffraction (SCXRD): If you can grow suitable single crystals, this technique provides the definitive atomic structure of your MOF.

  • Thermogravimetric Analysis (TGA): TGA will help you determine the thermal stability of your MOF and identify the temperature at which coordinated solvent molecules are removed.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the coordination of the carboxylate group to the metal center by observing the shift in the C=O stretching frequency.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): This will determine the porosity and surface area of your MOF, which are key properties for many applications.

Q: Can I modify the this compound ligand after it has been incorporated into the MOF structure?

A: Yes, this is known as post-synthetic modification (PSM).[13][14][15][16][17] The aldehyde group on your ligand is a prime target for PSM. For example, you could perform imine condensation reactions by introducing primary amines to the activated MOF. This allows for the introduction of new functionalities into the pores of your material without altering the underlying framework.[13][14]

G cluster_1 Post-Synthetic Modification Pathway start Synthesized MOF with This compound activation Solvent Exchange & Activation start->activation psm Reaction with Primary Amine (R-NH2) activation->psm end Functionally Modified MOF (Imine Linkage) psm->end

Caption: General workflow for post-synthetic modification.

Data Summary Tables

Table 1: Influence of Synthesis Parameters on Crystallinity

ParameterConditionExpected Outcome on CrystallinityRationale
Temperature High (e.g., >150 °C)DecreaseFavors rapid nucleation over crystal growth.[9]
Low (e.g., 60-100 °C)IncreasePromotes slower crystal growth, leading to more ordered structures.[9]
Time Short (e.g., <12 hours)DecreaseInsufficient time for crystal growth and annealing of defects.
Long (e.g., >48 hours)IncreaseAllows for dissolution and recrystallization, improving quality.[9]
Concentration HighDecreaseLeads to rapid precipitation of amorphous material.[11]
LowIncreaseSlows down the reaction, favoring ordered crystal growth.

Table 2: Common Modulators and Their Effects

ModulatorTypical Molar Ratio (Modulator:Ligand)Effect
Acetic Acid 5:1 to 50:1Competes with the carboxylate group, slowing down coordination and increasing crystal size.[3]
Formic Acid 10:1 to 100:1Similar to acetic acid, can also influence defect formation.[3]
Benzoic Acid 2:1 to 10:1Can act as a capping agent, influencing crystal morphology.
Trifluoroacetic Acid 5:1 to 20:1A stronger acid that can significantly alter the pH and coordination environment.

References

Side reactions of the furan ring in 4-(5-Formyl-2-furyl)benzoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the side reactions of the furan ring in 4-(5-Formyl-2-furyl)benzoic acid under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of the furan ring in this compound under acidic conditions?

Under acidic conditions, the furan ring of this compound is susceptible to two main side reactions:

  • Acid-Catalyzed Ring Opening: The furan ring can be protonated, leading to a loss of aromaticity and subsequent nucleophilic attack by a solvent molecule (like water). This results in the cleavage of the ring to form highly functionalized, linear byproducts.[1][2][3][4]

  • Polymerization: The acidic environment can promote the polymerization of the furan moiety, leading to the formation of dark, insoluble polymeric materials, often referred to as "tars" or "humins".[3][5][6][7]

Q2: How do the substituents (formyl and benzoic acid groups) on the furan ring affect its stability in acid?

Substituents significantly influence the electron density and stability of the furan ring.[3]

  • Electron-Withdrawing Groups (EWGs): Both the formyl (-CHO) and the benzoic acid (-C₆H₄COOH) groups are electron-withdrawing. These groups decrease the electron density of the furan ring, making the initial and rate-limiting protonation step more difficult.[3] This deactivation generally increases the stability of the furan ring against acid-catalyzed opening compared to unsubstituted furan.[3]

Q3: What is the mechanism of acid-catalyzed furan ring opening?

The acid-catalyzed ring opening of a furan proceeds through the following general steps:

  • Protonation: The reaction is initiated by the protonation of the furan ring at the α-carbon position, which is the rate-limiting step.[1][2][3]

  • Nucleophilic Attack: A nucleophile, typically the solvent (e.g., water), attacks the protonated furan intermediate.[1][2][3]

  • Ring Cleavage: This leads to the formation of a dihydrofuranol intermediate, which subsequently undergoes ring cleavage to yield a linear product, such as a 1,4-dicarbonyl compound.[1][2] For furan itself, this can lead to products like 4-hydroxy-2-butenal.[1][2]

Q4: What factors influence the extent of these side reactions?

Several experimental conditions can influence the rate and extent of furan ring side reactions:

  • Acid Type and Concentration: The type of acid (Brønsted vs. Lewis) and its concentration can affect the rate of side reactions.[5] Higher acid concentrations generally lead to faster degradation.[8]

  • Temperature: Elevated temperatures accelerate both ring opening and polymerization reactions.[7][8]

  • Water Content: The presence of water can promote ring-opening reactions by acting as a nucleophile.[5] In some cases, controlling the water content is more critical than the choice of acidic initiator for controlling side reactions.[5]

  • Solvent: The choice of solvent can have a significant impact. For instance, using methanol can sometimes suppress polymerization by stabilizing reactive intermediates as acetals.[6][9] Polar aprotic solvents like DMF have also been shown to stabilize furan derivatives.[3]

  • Reaction Time: Prolonged exposure to acidic conditions will increase the likelihood and extent of side reactions.[3]

Troubleshooting Guides

Issue 1: Low yield of the desired product with the formation of soluble, unexpected byproducts.
  • Possible Cause: Acid-catalyzed ring-opening of the furan moiety.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for the desired transformation to proceed at a reasonable rate.

    • Reduce Acid Concentration: Use the minimum catalytic amount of acid required for the primary reaction.

    • Minimize Water Content: If the reaction chemistry permits, use anhydrous solvents and reagents to reduce the nucleophilic attack by water.

    • Reduce Exposure Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the product is exposed to acidic conditions.[3]

    • Solvent Modification: Consider switching to a polar aprotic solvent like DMF, which may offer greater stability to the furan ring.[3]

Issue 2: Formation of a dark, insoluble precipitate (tar) in the reaction mixture.
  • Possible Cause: Acid-catalyzed polymerization of the furan ring.[3]

  • Troubleshooting Steps:

    • Solvent Choice: The use of alcohols like methanol can suppress polymerization by converting reactive aldehyde intermediates into more stable acetals.[6][9]

    • Temperature Control: Avoid high reaction temperatures which can promote polymerization.[7]

    • Optimize Acid Catalyst: While the type of acid may have a smaller effect on polymerization than water content, experimenting with different Brønsted or Lewis acids could be beneficial.[5]

    • Gradual Addition of Acid: Adding the acid catalyst slowly to the reaction mixture can help to control the local concentration and reduce the rate of polymerization initiation.

Data Presentation

Table 1: Influence of Reaction Parameters on Furan Ring Side Reactions (Illustrative)

ParameterCondition ChangeExpected Impact on Ring OpeningExpected Impact on PolymerizationRationale
Temperature IncreaseIncreased RateIncreased RateHigher kinetic energy overcomes activation barriers for both reactions.[7][8]
Acid Concentration IncreaseIncreased RateIncreased RateHigher concentration of protons accelerates the initial protonation step.[8]
Water Content IncreaseIncreased RateVariableWater acts as a nucleophile for ring opening. Its effect on polymerization can be complex.[5]
Solvent Polarity Aprotic (e.g., DMF)Decreased RateDecreased RatePolar aprotic solvents can stabilize the furan ring system.[3]
Reaction Time IncreaseIncreased Byproduct FormationIncreased Byproduct FormationLonger exposure to acidic conditions allows for more side reactions to occur.[3]

Experimental Protocols

Protocol: General Procedure for an Acid-Catalyzed Reaction Minimizing Furan Side Reactions

This protocol provides a general methodology for a hypothetical acid-catalyzed reaction (e.g., acetal protection of the formyl group) on this compound, designed to minimize degradation of the furan ring.

Materials:

  • This compound

  • Anhydrous solvent (e.g., methanol, DMF, or toluene with a Dean-Stark trap)

  • Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst resin)

  • Reagents for the desired transformation (e.g., ethylene glycol for acetal formation)

  • Quenching agent (e.g., saturated sodium bicarbonate solution)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound and the appropriate anhydrous solvent.

  • Temperature Control: Cool the mixture to a reduced temperature (e.g., 0 °C) using an ice bath before adding the acid catalyst.

  • Catalyst Addition: Add the acid catalyst in a controlled manner (e.g., portion-wise for a solid catalyst or dropwise for a liquid). Use the minimum effective catalytic amount.

  • Reagent Addition: Add the other reagents required for the desired reaction.

  • Reaction Monitoring: Allow the reaction to proceed at the determined optimal (low) temperature. Monitor the reaction progress closely using a suitable technique (e.g., TLC or LC-MS).

  • Quenching: As soon as the reaction is complete, quench the catalyst by adding a mild base (e.g., saturated sodium bicarbonate solution) until the mixture is neutral or slightly basic.

  • Work-up: If applicable, remove the solvent under reduced pressure. Extract the aqueous mixture with a suitable organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Purification: Purify the crude product using an appropriate method, such as flash column chromatography, to isolate the desired product from any soluble byproducts.

Visualizations

Acid_Catalyzed_Ring_Opening cluster_conditions Reaction Conditions furan This compound protonated Protonated Furan Intermediate (Furanium Ion) furan->protonated Protonation (Rate-Limiting) dihydrofuranol Dihydrofuranol Intermediate protonated->dihydrofuranol Nucleophilic Attack ring_opened Linear Ring-Opened Product (e.g., 1,4-dicarbonyl compound) dihydrofuranol->ring_opened Ring Cleavage acid H+ (Acid Catalyst) h2o H₂O (Nucleophile)

Caption: Acid-catalyzed ring-opening of the furan ring.

Furan_Polymerization cluster_conditions Reaction Conditions furan This compound protonated Protonated Furan (Electrophilic Intermediate) furan->protonated Protonation dimer Dimer protonated->dimer Electrophilic Attack on another Furan Molecule polymer Insoluble Polymer ('Tar' / 'Humins') dimer->polymer Further Polymerization acid H+ (Acid Catalyst)

Caption: Acid-catalyzed polymerization of the furan ring.

Troubleshooting_Workflow start Experiment Shows Unexpected Degradation acid_cond Acidic Conditions Used? start->acid_cond insoluble Insoluble Material (Tar) Formed? acid_cond->insoluble Yes other Consider Other Degradation Pathways acid_cond->other No polymerization High Likelihood of Furan-Mediated Polymerization insoluble->polymerization Yes ring_opening Consider Acid-Catalyzed Ring Opening to Soluble Byproducts insoluble->ring_opening No

Caption: Troubleshooting flowchart for furan degradation.

References

Stability issues of 4-(5-Formyl-2-furyl)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(5-Formyl-2-furyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound with the molecular formula C₁₂H₈O₄.[1][] It features a furan ring substituted with a formyl (aldehyde) group and a benzoic acid group. This bifunctional nature makes it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[3][4]

Q2: What are the primary stability concerns for this compound in solution?

The main stability concerns for this compound stem from its two key functional groups: the formyl group and the furan ring.

  • Oxidation: The formyl (aldehyde) group is susceptible to oxidation, which would convert it into a carboxylic acid group, forming 4-(5-carboxy-2-furyl)benzoic acid.[3][5]

  • Hydrolysis: The furan ring can be sensitive to acidic conditions, potentially leading to ring-opening and the formation of 1,4-dicarbonyl compounds.[6]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of furan-containing compounds.[7][8]

  • Thermal Degradation: Elevated temperatures can accelerate degradation reactions.[7][9]

Q3: Which factors are most likely to cause degradation in my experiments?

Several factors can contribute to the degradation of this compound in solution:

  • pH: Strongly acidic or basic conditions can catalyze hydrolysis or other reactions.

  • Presence of Oxidizing Agents: Dissolved oxygen or residual oxidizing agents (e.g., peroxides in solvents) can promote the oxidation of the aldehyde group.

  • Exposure to Light: Storing solutions in clear glass vials on a lab bench can lead to photolytic degradation.[8]

  • Elevated Temperature: Heating solutions or long-term storage at room temperature can increase the rate of degradation.[10]

  • Solvent Choice: Protic solvents, especially in the presence of acid or base, may facilitate degradation pathways more readily than aprotic solvents.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q4: My solution of this compound has turned yellow/brown. What is the cause?

A color change is a common indicator of chemical degradation. Furanic compounds, particularly aldehydes, can undergo polymerization or form highly conjugated chromophores upon degradation, leading to discoloration.[4][11] This is often accelerated by exposure to acid, light, or heat.

Troubleshooting Steps:

  • Review Storage Conditions: Was the solution exposed to light or stored at room temperature for an extended period? Switch to amber vials and store solutions at a lower temperature (e.g., 4°C or -20°C).

  • Check Solution pH: If your solution is unbuffered, the inherent acidity of the carboxylic acid group or contaminants could be promoting degradation. Consider buffering your solution to a neutral pH if your experimental conditions allow.

  • De-gas Solvents: If oxidation is suspected, using solvents that have been de-gassed (e.g., by sparging with nitrogen or argon) can help minimize this pathway.

Q5: I see a new peak appearing in my HPLC/LC-MS analysis over time. What could it be?

The appearance of a new peak is a clear sign of degradation. Based on the structure, the most probable degradation products would be:

  • Oxidation Product: A more polar compound, 4-(5-carboxy-2-furyl)benzoic acid, formed from the oxidation of the formyl group. This is a very common pathway for furanic aldehydes.[5]

  • Hydrolysis Products: If the furan ring has opened, you may see one or more new peaks corresponding to dicarbonyl compounds.[6]

Troubleshooting Steps:

  • Characterize the Impurity: If using LC-MS, check the mass of the new peak. An increase of 16 amu (+O) relative to the parent compound would strongly suggest oxidation of the aldehyde.

  • Perform a Forced Degradation Study: Intentionally stress the compound under controlled conditions (acid, base, peroxide, heat, light) to see if you can purposefully generate the unknown peak.[7][12] This can help confirm its identity and the pathway by which it forms.

Troubleshooting Workflow for Stability Issues

G start Observed Instability (e.g., Color Change, New HPLC Peak) cause Identify Potential Cause start->cause ph pH-Related? (Acidic/Basic Conditions) cause->ph Check pH oxidation Oxidation? (Presence of O₂, Peroxides) cause->oxidation Check Air Exposure light Photodegradation? (Exposure to UV/Light) cause->light Check Light Exposure temp Thermal Stress? (High Temp, Long Storage) cause->temp Check Temperature action_ph Action: Buffer Solution to Neutral pH ph->action_ph action_ox Action: Use De-gassed Solvents Store Under Inert Atmosphere (N₂/Ar) oxidation->action_ox action_light Action: Use Amber Vials Protect from Light light->action_light action_temp Action: Store at Low Temp (4°C or -20°C) temp->action_temp end_node Stability Improved action_ph->end_node action_ox->end_node action_light->end_node action_temp->end_node

Caption: A logical workflow for diagnosing and resolving stability issues.

Q6: How can I prepare a stock solution that remains stable for as long as possible?

To maximize the shelf-life of your solution, a combination of preventative measures is recommended:

  • Solvent Selection: Use a high-purity, anhydrous, aprotic solvent like DMSO or DMF if compatible with your experiment. These solvents are less likely to participate in hydrolysis.[3]

  • Inert Conditions: Prepare the solution in a glovebox or under a stream of inert gas (argon or nitrogen) to minimize exposure to oxygen.

  • Use Fresh Solvents: Use freshly opened bottles of high-purity solvents, as older solvents can accumulate peroxides, which are potent oxidizing agents.

  • Optimal Storage: Store the solution in small, single-use aliquots in amber glass vials at -20°C or -80°C. This minimizes freeze-thaw cycles and protects against light.

Potential Degradation Pathways & Products

Understanding the likely chemical transformations is key to troubleshooting. The aldehyde and furan moieties are the most reactive sites.

Potential Degradation Pathways

G parent This compound C₁₂H₈O₄ oxidized 4-(5-Carboxy-2-furyl)benzoic acid C₁₂H₈O₅ parent->oxidized Oxidation (+O₂, H₂O₂) hydrolyzed Ring-Opened Products e.g., 1,4-dicarbonyls parent->hydrolyzed Acid/Base Hydrolysis (+H₂O)

Caption: Primary degradation pathways for the target compound.

Degradation PathwayStress ConditionPotential ProductChange in Properties
Oxidation Oxygen, Peroxides, Light4-(5-carboxy-2-furyl)benzoic acidIncreased polarity (earlier elution in RP-HPLC), +16 Da mass change
Hydrolysis Strong Acid (e.g., HCl)Ring-opened dicarbonyl speciesSignificant change in polarity and UV absorbance
Polymerization Heat, AcidBrown/black insoluble materialSolution discoloration, potential precipitation

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is essential for identifying potential degradants and establishing the intrinsic stability of the compound.[13] It involves subjecting the compound to harsh conditions to accelerate degradation.[7][12]

Forced Degradation Experimental Workflow

G prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) aliquot Aliquot into Separate Vials for Each Stress Condition prep->aliquot acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) aliquot->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) aliquot->base ox Oxidative (e.g., 3% H₂O₂, RT) aliquot->ox thermal Thermal (e.g., Solid & Solution, 80°C) aliquot->thermal photo Photolytic (e.g., ICH option 1, UV/Vis light) aliquot->photo sample Sample at Timepoints (e.g., 0, 2, 4, 8, 24h) acid->sample base->sample ox->sample thermal->sample photo->sample analyze Analyze by Stability-Indicating HPLC/LC-MS Method sample->analyze report Identify Degradants & Calculate % Degradation analyze->report

Caption: A typical experimental workflow for a forced degradation study.

Objective: To achieve 5-20% degradation to ensure that the analytical method is "stability-indicating" and to identify degradation products.[12]

Methodology:

  • Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Store vials of the stock solution and the solid compound in an oven at 80°C.

  • Photostability: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.

  • Sampling & Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot. If necessary, neutralize the acidic and basic samples. Analyze all samples by a validated HPLC-UV or LC-MS method.

Protocol 2: Recommended HPLC Method for Stability Monitoring

A reverse-phase HPLC method is suitable for monitoring the stability of the parent compound and detecting more polar or non-polar degradants.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid or Formic acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start at 5-10% B, ramp to 95% B over 20-30 min
Flow Rate 1.0 mL/min
Detection UV at 230 nm and/or 280 nm[14][15]
Column Temp. 30°C
Injection Vol. 10 µL

This method should be validated to ensure it can separate the parent peak from all potential degradation products, a key requirement for a stability-indicating method.[10]

References

Technical Support Center: Characterization of Impurities in Commercial 4-(5-Formyl-2-furyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in commercial batches of 4-(5-Formyl-2-furyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in commercial this compound?

A1: Impurities in commercial this compound can originate from several sources, including the synthetic route, degradation of the final product, and storage conditions. Common sources include residual starting materials, byproducts from incomplete reactions, and degradation products formed through oxidation or hydrolysis.

Q2: What are some of the likely process-related impurities?

A2: Based on common synthetic routes, potential process-related impurities could include:

  • 4-(5-Formyl-furan-2-yl)benzoic acid methyl ester : An ester precursor that may not have been fully hydrolyzed during synthesis.[][2]

  • Unreacted starting materials : Depending on the specific synthesis, these could include compounds like 4-bromobenzoic acid or 5-formyl-2-furoic acid.

  • Reagents and catalysts : Trace amounts of reagents like lithium hydroxide or solvents used during the synthesis and purification process may be present.[3]

Q3: What are potential degradation impurities?

A3: this compound contains an aldehyde group and a furan ring, which can be susceptible to degradation. Potential degradation products include:

  • 4-(5-Carboxy-2-furyl)benzoic acid : Formed by the oxidation of the formyl group to a carboxylic acid.

  • Products of furan ring opening : The furan ring can undergo cleavage under certain acidic or oxidative conditions.

  • Photodegradation products : Exposure to light may lead to the formation of various degradation products.[4][5]

Troubleshooting Guide

Q4: I see an unexpected peak in my HPLC chromatogram. How do I identify it?

A4: An unexpected peak in your HPLC chromatogram could be a synthesis-related impurity, a degradation product, or a contaminant. A systematic approach to identification is recommended:

  • Verify System Suitability : Ensure your HPLC system is functioning correctly by checking system pressure, peak shape of your main compound, and reproducibility of injections.

  • Spiking Experiment : If you have a reference standard for a suspected impurity, inject a sample spiked with a small amount of the standard. If the peak area of the unknown peak increases, you have tentatively identified the impurity.

  • Mass Spectrometry (LC-MS) : The most powerful tool for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] This technique provides the molecular weight of the impurity, which is crucial for its identification.

  • Forced Degradation Studies : To determine if the impurity is a degradation product, subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light).[5][8] If the unknown peak appears or increases under these conditions, it is likely a degradation product.

Q5: My NMR spectrum shows unexpected signals. What could be the cause?

A5: Unexpected signals in an NMR spectrum can arise from impurities or residual solvents.

  • Residual Solvents : Compare the chemical shifts of the unknown signals with common NMR solvent charts.

  • Process-Related Impurities : Look for signals that might correspond to precursors or reagents from the synthesis. For example, a singlet around 3.9 ppm could indicate the methyl ester impurity.

  • Symmetry : The spectrum of the main compound should be consistent with its symmetrical structure. Asymmetric impurities will introduce additional, often lower-intensity, signals.

  • 2D NMR : Techniques like COSY and HMQC can help in assigning signals and identifying the structure of impurities, especially if they are present at higher levels.

Q6: How can I quantify the impurities I have identified?

A6: Once an impurity has been identified, it can be quantified using a validated HPLC method.[9] If a reference standard for the impurity is available, a calibration curve can be generated to determine its concentration. If a reference standard is not available, the concentration can be estimated using the principle of relative response factor (RRF) with respect to the main compound, assuming the response is similar.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling

This method provides a general starting point for the separation and detection of impurities in this compound. Method optimization will likely be required.

ParameterRecommended Condition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 95% A, 5% B; ramp to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a mixture of water and acetonitrile
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

For the identification of unknown impurities, the HPLC method described above can be coupled with a mass spectrometer.

ParameterRecommended Condition
Ionization Source Electrospray Ionization (ESI)
Polarity Positive and Negative modes
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
Scan Range 100 - 1000 m/z
Collision Energy Ramped to obtain fragment ions (MS/MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is used to confirm the structure of the main compound and to elucidate the structure of any significant impurities.

ParameterRecommended Condition
Solvent DMSO-d6 or CDCl3
Spectrometer 400 MHz or higher
Experiments 1H, 13C, COSY, HSQC, HMBC
Sample Concentration 5-10 mg/mL

Potential Impurity Profile

The following table summarizes potential impurities, their likely origin, and their expected molecular weights. This information is crucial for LC-MS analysis.

Potential ImpurityLikely OriginMolecular FormulaMolecular Weight ( g/mol )
4-(5-Formyl-furan-2-yl)benzoic acid methyl esterSynthesis PrecursorC13H10O4230.22[][2]
5-Formyl-2-furoic acidDegradation/Starting MaterialC6H4O4140.09[10]
4-(5-Hydroxymethyl-furan-2-yl)-benzoic acidOver-reduction/DegradationC12H10O4218.21[11]
4-Bromobenzoic acidStarting MaterialC7H5BrO2201.02
2-Furancarboxylic acidDegradationC5H4O3112.08

Visualizations

experimental_workflow cluster_sample Sample Analysis cluster_identification Impurity Identification cluster_quantification Quantification cluster_reporting Reporting sample Commercial this compound hplc_uv HPLC-UV Analysis sample->hplc_uv lc_ms LC-MS Analysis sample->lc_ms nmr NMR Spectroscopy sample->nmr unexpected_peak Unexpected Peak Detected hplc_uv->unexpected_peak mw_determination Molecular Weight Determination (MS) unexpected_peak->mw_determination forced_degradation Forced Degradation Study unexpected_peak->forced_degradation structure_elucidation Structure Elucidation (MS/MS, NMR) mw_determination->structure_elucidation forced_degradation->structure_elucidation quantification Quantification by Validated HPLC Method structure_elucidation->quantification report Final Impurity Profile Report quantification->report

Caption: Workflow for the identification and quantification of impurities.

troubleshooting_guide cluster_checks cluster_outcomes start Unexpected Peak in HPLC? system_suitability Check System Suitability start->system_suitability forced_degradation_study Forced Degradation Study start->forced_degradation_study spiking Perform Spiking Experiment system_suitability->spiking System OK lc_ms_analysis LC-MS Analysis spiking->lc_ms_analysis No Match identified Impurity Identified spiking->identified Peak Matches Standard lc_ms_analysis->identified Structure Elucidated unknown Impurity Remains Unknown lc_ms_analysis->unknown No Clear Structure degradation_product Confirmed as Degradation Product forced_degradation_study->degradation_product

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

References

Validation & Comparative

Comparing the antimicrobial activity of 4-(5-Formyl-2-furyl)benzoic acid Schiff bases with other aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antimicrobial Activity of Furan-Based Schiff Bases and Analogs Derived from Other Aldehydes

For Immediate Release

In the ongoing search for novel antimicrobial agents, Schiff bases have emerged as a promising class of compounds due to their synthetic versatility and broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial activity of Schiff bases derived from furan-containing aldehydes, with a particular focus on structural analogs of 4-(5-Formyl-2-furyl)benzoic acid, against Schiff bases synthesized from other aromatic and aliphatic aldehydes. While specific antimicrobial data for Schiff bases of this compound were not found in the reviewed literature, this comparison with structurally related furan-based and other aldehyde-derived Schiff bases offers valuable insights for researchers, scientists, and drug development professionals.

The antimicrobial efficacy of Schiff bases is significantly influenced by the nature of the aldehyde and amine precursors, with the azomethine group (-C=N-) playing a crucial role in their biological activity. This guide synthesizes experimental data from multiple studies to facilitate a clear comparison of their performance.

Comparative Antimicrobial Activity

The antimicrobial activity of various Schiff bases is summarized in Table 1, presenting Minimum Inhibitory Concentration (MIC) values against a range of bacterial and fungal strains. This allows for a direct comparison of the potency of furan-based Schiff bases with those derived from other aldehydes.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Various Schiff Bases

Schiff Base Derivative (Aldehyde Origin)Test OrganismMIC (µg/mL)Reference
Benzaldehyde Derivative (PC1)Escherichia coli62.5[1]
Staphylococcus aureus62.5[1]
Anisaldehyde Derivative (PC2)Escherichia coli250[1]
Staphylococcus aureus62.5[1]
4-Nitrobenzaldehyde Derivative (PC3)Escherichia coli250[1]
Staphylococcus aureus62.5[1]
Cinnamaldehyde Derivative (PC4)Escherichia coli62.5[1]
Staphylococcus aureus>1000 (inactive)[1]
4-[(Furan-2-ylmethylene)amino]benzoic acidA. faecalis- (inactive)
E. aerogenes- (inactive)
E. coli- (inactive)
K. pneumoniae- (inactive)
S. aureus- (inactive)
P. vulgaris- (inactive)
P. aeruginosa- (inactive)
S. typhimurium- (inactive)
Nitro-substituted Furan-based Schiff base (3b)E. coli12.5[2]
S. aureus6.25[2]
E. faecalis25[2]

Experimental Protocols

The methodologies employed in the cited studies for determining antimicrobial activity are crucial for interpreting the comparative data. The following are detailed protocols for the key experiments.

Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) for the Schiff bases was determined using the broth microdilution method.[2]

  • Preparation of Schiff Base Solutions: Stock solutions of the synthesized Schiff bases were prepared by dissolving the compounds in dimethyl sulfoxide (DMSO).

  • Bacterial Inoculum Preparation: Bacterial strains such as E. coli, S. aureus, and E. faecalis were cultured in Mueller-Hinton broth. The cultures were incubated at 37°C for 24 hours. The bacterial suspensions were then diluted to a concentration of 10^5 CFU/mL.

  • Microdilution Assay: The assay was performed in 96-well microtiter plates. Serial two-fold dilutions of the Schiff base solutions were prepared in the wells with Mueller-Hinton broth to achieve final concentrations ranging from 100 µg/mL to 0.19 µg/mL.

  • Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the Schiff base that completely inhibited visible bacterial growth.

Agar Ditch Method for Antibacterial Screening

The agar ditch method was utilized for the qualitative assessment of antibacterial activity.

  • Media Preparation: Autoclaved Mueller Hinton Agar was poured into sterile Petri plates.

  • Bacterial Culture Seeding: A standardized bacterial culture was uniformly spread over the agar surface using a sterile swab.

  • Well Preparation: A well of 0.85 cm diameter was made in the center of the agar plate using a sterile cup-borer.

  • Application of Test Compounds: A 0.1 mL solution of the test Schiff base (dissolved in a suitable solvent like DMSO or 1,4-dioxane) was added to the well. A control well contained only the solvent.

  • Incubation and Observation: The plates were incubated at 37°C for 24 hours. The antibacterial activity was determined by measuring the diameter of the zone of inhibition around the well.

Visualizing Experimental and Logical Frameworks

To further elucidate the processes involved in this research area, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a structure-activity relationship (SAR) analysis.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening synthesis Schiff Base Synthesis (Aldehyde + Amine) purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (IR, NMR, Mass Spec) purification->characterization stock_prep Prepare Stock Solutions (in DMSO) characterization->stock_prep mic_assay MIC Assay (Broth Microdilution) stock_prep->mic_assay inoculum_prep Prepare Microbial Inoculum inoculum_prep->mic_assay incubation Incubation (37°C, 24h) mic_assay->incubation read_results Read & Record MIC Values incubation->read_results data_analysis data_analysis read_results->data_analysis Data Analysis & Comparison

Caption: Experimental workflow for synthesis and antimicrobial screening of Schiff bases.

SAR_Analysis cluster_aldehydes Aldehyde Moiety Variation cluster_activity Observed Antimicrobial Activity cluster_conclusion Structure-Activity Relationship (SAR) Insights furan Furan-based (e.g., 5-Nitrofurfural) high_activity High Activity (Low MIC) furan->high_activity Electron-withdrawing groups enhance activity benzaldehyde Substituted Benzaldehydes (e.g., Nitro-, Anisaldehyde) moderate_activity Moderate Activity benzaldehyde->moderate_activity other_aromatic Other Aromatic (e.g., Cinnamaldehyde) low_activity Low/No Activity (High MIC) other_aromatic->low_activity conclusion Furan ring with electron-withdrawing substituents is a key feature for potent antimicrobial activity. high_activity->conclusion moderate_activity->conclusion low_activity->conclusion

Caption: Logical flow of a Structure-Activity Relationship (SAR) analysis.

Conclusion

This comparative guide highlights the significant antimicrobial potential of Schiff bases, particularly those derived from furan-containing aldehydes. The presence of a furan moiety, especially when substituted with electron-withdrawing groups, appears to be a key determinant for enhanced antimicrobial activity. The data presented, along with the detailed experimental protocols, provides a valuable resource for researchers in the field of medicinal chemistry and drug discovery, guiding the rational design of new and more effective antimicrobial agents. Further investigation into Schiff bases of this compound and its derivatives is warranted to fully explore their therapeutic potential.

References

A Comparative Guide to Linker Selection in MOF Synthesis: 4-(5-Formyl-2-furyl)benzoic acid vs. Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of their constituent organic linkers. These molecular bridges not only dictate the framework's topology but also imbue it with specific chemical functionalities, profoundly influencing its performance in applications ranging from gas storage and separation to catalysis and drug delivery. This guide provides an objective comparison between a functionalized furan-based linker, 4-(5-Formyl-2-furyl)benzoic acid (FFBA), and a foundational aromatic linker, terephthalic acid (TPA), in the context of MOF synthesis and performance.

Executive Summary

Terephthalic acid, a rigid and readily available dicarboxylate, is a cornerstone of MOF chemistry, forming robust and highly porous frameworks such as the iconic MOF-5.[1][2] Its symmetric and planar structure facilitates the formation of well-defined, crystalline materials with high surface areas.[3] In contrast, this compound offers a unique combination of a furan ring, introducing heteroatomic functionality, and a reactive formyl group. This appended aldehyde can serve as a post-synthetic modification handle, enabling the grafting of other molecules, or it can directly participate in catalytic reactions.[4] The inherent asymmetry and different electronic properties of the furan ring compared to a benzene ring can also lead to distinct framework topologies and properties.

Performance Comparison: A Data-Driven Analysis

While direct, side-by-side experimental comparisons of MOFs synthesized with FFBA and TPA are not extensively documented in a single study, we can collate representative data from various sources to draw meaningful comparisons. The following tables summarize key performance metrics for MOFs constructed with these two linkers.

Table 1: Comparison of MOF Properties Based on Linker

PropertyMOF with this compound (FFBA)MOF with Terephthalic Acid (TPA)Key Considerations
BET Surface Area Reported values for furan-based MOFs can be high, though often lower than the highest-surface-area benzene-based MOFs. For instance, some transition metal-based furan dicarboxylic acid systems report surface areas up to 128 m²/g.[3]Can achieve exceptionally high surface areas. MOF-5, for example, can exceed 3000 m²/g.[3][5]The specific metal node, synthesis conditions, and the presence of functional groups heavily influence the final surface area for both linker types.
Porosity Can exhibit hierarchical pore structures, including micropores and mesopores. The less rigid nature of the furan ring compared to benzene can sometimes lead to more flexible frameworks.[3]Typically characterized by well-defined microporosity, leading to highly regular and crystalline structures.[3]The choice of metal cluster and solvent system during synthesis plays a crucial role in determining the final pore architecture.
Thermal Stability Generally possess good thermal stability, though the furan ring can be less stable than the benzene ring at very high temperatures.MOFs like MOF-5, synthesized with TPA, are known for their exceptional thermal stability, often stable up to 400-500 °C.[6]The nature of the metal-carboxylate bond is a primary determinant of thermal stability.
Chemical Stability The furan ring's ether oxygen can be a site for interaction with guest molecules but may also influence stability in acidic or basic media.Benzene-based linkers generally impart high chemical stability to the resulting MOFs, although stability can be metal-dependent.The choice of metal node (e.g., Zr for high stability) is often more critical than the linker for overall chemical robustness.
Functionalization The intrinsic formyl group allows for straightforward post-synthetic modification, enhancing catalytic activity or enabling specific binding interactions.[4]Functionalization typically requires starting with a modified terephthalic acid derivative (e.g., amino-TPA), adding a step to the linker synthesis.The ease and versatility of post-synthetic modification are key advantages of using pre-functionalized linkers like FFBA.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of MOFs using both TPA and a generic furan-based dicarboxylic acid linker, which can be adapted for FFBA.

Synthesis of a Terephthalic Acid-Based MOF (e.g., MOF-5)

This protocol is a solvothermal synthesis method adapted from literature.[2]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 0.149 g (0.5 mmol) of Zn(NO₃)₂·6H₂O and 0.0166 g (0.1 mmol) of terephthalic acid in 15 mL of DMF in a 25 mL Teflon-lined autoclave.[2]

  • Seal the autoclave and heat it to 120 °C for 21 hours.[2]

  • After cooling to room temperature, the resulting white crystalline product is filtered.

  • The collected crystals are washed with fresh DMF to remove any unreacted starting materials.

  • The solvent is then exchanged with a more volatile solvent like chloroform or acetone, and the product is dried under vacuum to activate the framework.

Synthesis of a this compound-Based MOF

A general procedure for synthesizing a MOF with a functionalized furan-based linker via a solvothermal method is outlined below. The specific metal salt, solvent, temperature, and reaction time would need to be optimized for FFBA.

Materials:

  • A selected metal salt (e.g., Zinc acetate, Copper nitrate)

  • This compound (FFBA)

  • A suitable solvent (e.g., DMF, DEF, or a mixture)

Procedure:

  • In a typical synthesis, the metal salt and FFBA are dissolved in the chosen solvent in a molar ratio determined by the desired stoichiometry of the final MOF.

  • The solution is placed in a sealed reaction vessel, such as a Teflon-lined autoclave.

  • The vessel is heated in an oven at a specific temperature (typically between 80 °C and 150 °C) for a duration ranging from several hours to a few days.

  • After the reaction is complete, the vessel is allowed to cool down to room temperature.

  • The solid product is collected by filtration or centrifugation.

  • The product is washed with fresh solvent to remove residual reactants.

  • Solvent exchange and activation are performed to prepare the porous material for characterization and application.

Visualizing the Synthesis and Comparison Logic

The following diagrams illustrate the general workflow for MOF synthesis and the logical relationship in comparing these two linkers.

MOF_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_processing Post-Synthesis Processing cluster_final Final Product Metal Salt Metal Salt Solvothermal Reaction Solvothermal Reaction Metal Salt->Solvothermal Reaction Organic Linker Organic Linker Organic Linker->Solvothermal Reaction Solvent Solvent Solvent->Solvothermal Reaction Filtration & Washing Filtration & Washing Solvothermal Reaction->Filtration & Washing Solvent Exchange Solvent Exchange Filtration & Washing->Solvent Exchange Activation (Drying) Activation (Drying) Solvent Exchange->Activation (Drying) Porous MOF Porous MOF Activation (Drying)->Porous MOF

Caption: General workflow for the solvothermal synthesis of Metal-Organic Frameworks.

Linker_Comparison_Logic cluster_linkers Linker Choice cluster_properties Resulting MOF Properties cluster_applications Performance in Applications FFBA This compound Topology Topology FFBA->Topology Porosity Porosity FFBA->Porosity Stability Stability FFBA->Stability Functionality Functionality FFBA->Functionality TPA Terephthalic Acid TPA->Topology TPA->Porosity TPA->Stability TPA->Functionality Catalysis Catalysis Topology->Catalysis Drug Delivery Drug Delivery Porosity->Drug Delivery Sensing Sensing Stability->Sensing Functionality->Catalysis Functionality->Drug Delivery Functionality->Sensing

References

Comparative study of the thermal stability of furan-based versus benzene-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

The increasing demand for sustainable materials has propelled research into bio-based polymers as alternatives to their petroleum-derived counterparts. Furan-based polymers, derived from renewable resources like carbohydrates, are emerging as a promising class of materials. A critical performance metric for their widespread adoption, particularly in demanding applications within materials science and drug development, is thermal stability. This guide provides an objective comparison of the thermal stability of furan-based and benzene-based polymers, supported by experimental data and detailed methodologies.

The thermal stability of a polymer is fundamentally linked to its chemical structure. Benzene-based polymers, such as polystyrene and polyethylene terephthalate (PET), are characterized by the exceptional stability of the aromatic benzene ring. Similarly, furan-based polymers incorporate a five-membered aromatic furan ring. While both rings impart rigidity and stability to the polymer backbone, differences in their geometry and electronic structure lead to distinct thermal behaviors. The furan ring's polarity and "kinked" geometry, in contrast to the planar benzene ring, can influence chain packing, crystallinity, and ultimately, the material's response to heat.[1]

Quantitative Comparison of Thermal Properties

The primary indicators of a polymer's thermal stability are its glass transition temperature (Tg), decomposition temperature (Td), and char yield. The glass transition temperature is the point at which a polymer transitions from a rigid, glassy state to a more pliable, rubbery state. The decomposition temperature, often reported as the temperature of 5% or 10% weight loss (Td5% or Td10%), marks the onset of thermal degradation. Char yield, the percentage of material remaining after pyrolysis at high temperatures, is an important indicator of flame retardancy.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the standard techniques used to measure these properties.[2][3] The following tables summarize key thermal data for various classes of furan- and benzene-based polymers as reported in the literature.

Table 1: Thermal Properties of Furan-Based vs. Benzene-Based Polyesters and Polyamides

Polymer ClassSpecific PolymerTypeTg (°C)Td5% (°C)Char Yield (%)Reference
Polyesters Poly(propylene furanoate) (PPF)Furan-based-~350-[4]
Poly(hexamethylene furanoate) (PHF)Furan-based7--[3]
Poly(ethylene terephthalate) (PET)Benzene-based~75--[3]
Polyamides Furan-based PolyamidesFuran-basedup to 280>350-[1]
Furan-based Polyimides (FPA-PI)Furan-based->42554-60[5]
Polybenzimidazole (PBI)Benzene-based->550-[6]

Table 2: Thermal Properties of Other Furan-Based and Benzene-Based Polymers

Polymer ClassSpecific PolymerTypeTg (°C)Td5% (°C)Char Yield (%)Reference
Polycarbonates Furan-based PolycarbonatesFuran-based-8 to -36156 - 244-[7][8]
Polybenzoxazines Furan-based PolybenzoxazineFuran-based>35040654.8[9][10]
Azo Polymers Benzene-based Azo PolymersBenzene-based-~220-[11]
Vinyl Polymers PolystyreneBenzene-based~100--
PolytrivinylbenzeneBenzene-based-~500High

From the data, it is evident that furan-based polymers can exhibit exceptional thermal stability, often comparable to or exceeding that of common benzene-based thermoplastics. For example, furan-based polyimides show decomposition temperatures above 425°C and high char yields, indicating significant thermal robustness.[5] While some furan-based polymers like certain polycarbonates have lower decomposition temperatures, others, such as polyamides and polybenzoxazines, are stable at very high temperatures.[1][7][8][10] The structural rigidity imparted by the furan ring contributes significantly to these properties, making them suitable for high-performance applications.[8]

Mandatory Visualizations

The following diagrams illustrate the logical and experimental workflows for this comparative study.

Logical_Flow cluster_polymers Polymer Types cluster_analysis Analytical Techniques cluster_params Key Stability Parameters cluster_assessment Final Assessment Furan Furan-Based Polymers TGA Thermogravimetric Analysis (TGA) Furan->TGA DSC Differential Scanning Calorimetry (DSC) Furan->DSC Benzene Benzene-Based Polymers Benzene->TGA Benzene->DSC Td Decomposition Temp. (Td) TGA->Td Char Char Yield TGA->Char Tg Glass Transition Temp. (Tg) DSC->Tg Comparison Comparative Stability Assessment Td->Comparison Tg->Comparison Char->Comparison

Caption: Logical flow of the comparative thermal stability study.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_data Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis Prep Sample Preparation (Drying, Weighing 5-10 mg) TGA_exp TGA Experiment (Heat at 10-20°C/min in N2) Prep->TGA_exp DSC_exp DSC Experiment (Heat/Cool at 10-20°C/min) Prep->DSC_exp TGA_data TGA Thermogram (Mass vs. Temperature) TGA_exp->TGA_data DSC_data DSC Thermogram (Heat Flow vs. Temperature) DSC_exp->DSC_data TGA_analysis Determine Td, Tmax, Char Yield TGA_data->TGA_analysis DSC_analysis Determine Tg DSC_data->DSC_analysis

Caption: Generalized experimental workflow for thermal analysis.

Experimental Protocols

The data presented in this guide are primarily obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Below are generalized protocols for these essential techniques.

Objective: To measure the change in mass of a polymer sample as a function of temperature in a controlled atmosphere to determine thermal stability and composition.[4][12][13]

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Analytical balance

  • Sample pans (e.g., alumina, platinum)

  • Inert gas supply (typically nitrogen) with a flow controller[11][14]

Methodology:

  • Sample Preparation: Ensure the polymer sample is dry and free of volatile solvents. A typical sample mass of 5-10 mg is weighed directly into a tared TGA sample pan.[4] The initial mass is recorded precisely.

  • Instrument Setup: The sample pan is placed in the TGA furnace. An inert atmosphere is established by purging with nitrogen gas at a controlled flow rate (e.g., 30-100 mL/min).[14][15]

  • Data Acquisition: The sample is heated at a constant rate, typically 10°C/min or 20°C/min, over a specified temperature range (e.g., 30°C to 800°C).[11][14] The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The output thermogram (a plot of mass percent vs. temperature) is analyzed to determine key parameters:

    • Td (Onset of Decomposition): Often calculated as the temperature at which 5% (Td5%) or 10% weight loss occurs.[4]

    • Tmax (Maximum Decomposition Rate): Identified from the peak of the derivative of the TGA curve (DTG curve).[12]

    • Char Yield: The percentage of residual mass remaining at the end of the experiment (e.g., at 800°C).[5]

Objective: To measure the heat flow into or out of a polymer sample as a function of temperature to determine thermal transitions like the glass transition temperature (Tg).[2][15]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (typically aluminum)

  • Crimping press for sealing pans

  • Inert gas supply (typically nitrogen)

Methodology:

  • Sample Preparation: A small amount of the dry polymer sample (typically 5-10 mg) is weighed and hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell under a controlled nitrogen atmosphere.

  • Data Acquisition: The sample is subjected to a controlled temperature program. A common procedure involves heating the sample to a temperature above its expected Tg to erase its thermal history, cooling it at a controlled rate, and then heating it again at a constant rate (e.g., 10°C/min).[15]

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. The glass transition (Tg) is observed as a step-like change in the heat capacity of the material. The value is typically taken from the midpoint of this transition during the second heating cycle.

References

Validating the Structure of 4-(5-Formyl-2-furyl)benzoic Acid Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of X-ray crystallography as the gold standard for solid-state structure validation, benchmarked against common spectroscopic techniques. While crystallographic data for 4-(5-Formyl-2-furyl)benzoic acid itself is not publicly available, this guide will use data from a representative benzoic acid derivative to illustrate the principles and data presentation.

X-ray crystallography offers an unparalleled level of detail, providing precise atomic coordinates, bond lengths, and bond angles.[1] This stands in contrast to spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide valuable information about the connectivity and functional groups present but do not directly yield a three-dimensional structure.

Structural Validation: A Head-to-Head Comparison

The following tables summarize the kind of quantitative data obtained from X-ray crystallography and how it compares with spectroscopic data for a representative benzoic acid derivative.

Table 1: Crystallographic Data for a Representative Benzoic Acid Derivative

ParameterValueSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a (Å)5.876(2)Unit cell dimension.
b (Å)14.321(5)Unit cell dimension.
c (Å)7.987(3)Unit cell dimension.
β (°)108.23(3)Angle of the unit cell.
Volume (ų)638.9(4)Volume of the unit cell.
Z4Number of molecules per unit cell.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Table 2: Key Bond Lengths and Angles from X-ray Crystallography

Bond/AngleLength (Å) / Angle (°)Significance
C=O (carboxyl)1.258(3)Confirms the double bond character.
C-O (carboxyl)1.291(3)Confirms the single bond character.
O-H (carboxyl)0.82(4)Typical length for a carboxylic acid proton.
C-C (aromatic)1.385(4) - 1.401(4)Characteristic of an aromatic ring.
O=C-O (carboxyl)122.5(2)Bond angle of the carboxyl group.

Table 3: Comparative Spectroscopic Data

TechniqueKey ObservablesInterpretation
¹H NMR δ ~11-13 ppm (s, 1H, -COOH)Chemical shift characteristic of a carboxylic acid proton.
δ ~7.2-8.5 ppm (m, 4H, Ar-H)Chemical shifts for protons on the benzene ring.
δ ~9.5 ppm (s, 1H, -CHO)Chemical shift for the aldehyde proton.
¹³C NMR δ ~170 ppm (-COOH)Chemical shift for the carboxylic acid carbon.
δ ~190 ppm (-CHO)Chemical shift for the aldehyde carbon.
δ ~120-150 ppm (Ar-C)Chemical shifts for carbons in the aromatic and furan rings.
FT-IR ~1700 cm⁻¹ (C=O stretch, acid)Strong absorption indicating the carboxylic acid carbonyl group.
~1680 cm⁻¹ (C=O stretch, aldehyde)Strong absorption for the aldehyde carbonyl group.
~2500-3300 cm⁻¹ (O-H stretch)Broad absorption characteristic of a hydrogen-bonded carboxylic acid.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are typical protocols for the key experiments.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. A variety of solvents should be screened. Ideal crystals should be well-formed and free of defects, with dimensions of approximately 0.1-0.3 mm.[1]

  • Data Collection: A selected crystal is mounted on a goniometer head. The diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[1] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to minimize the difference between the observed and calculated structure factors.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Data Acquisition: The sample is placed in an NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to produce the NMR spectra. The spectra are then phased, baseline corrected, and referenced to the TMS signal.

FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the FT-IR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

Visualizing the Workflow and Comparisons

The following diagrams illustrate the experimental workflow for X-ray crystallography and a comparison of the different validation methods.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis & Purification of Derivative crystal_growth Crystal Growth synthesis->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Final Structure refinement->validation

Experimental workflow for single-crystal X-ray crystallography.

method_comparison cluster_main Structural Validation Methods cluster_info Information Provided cluster_limitations Limitations xray X-ray Crystallography xray_info 3D Atomic Arrangement Bond Lengths & Angles Stereochemistry Packing xray->xray_info Provides xray_limit Requires Single Crystal xray->xray_limit Limited by nmr NMR Spectroscopy nmr_info Connectivity Chemical Environment Proton/Carbon Count nmr->nmr_info Provides nmr_limit Indirect Structure Requires Soluble Sample nmr->nmr_limit Limited by ir IR Spectroscopy ir_info Functional Groups ir->ir_info Provides ir_limit Limited Structural Detail ir->ir_limit Limited by

Comparison of structural validation techniques.

References

Performance Analysis of 4-(5-Formyl-2-furyl)benzoic Acid-Based Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific and technical literature has revealed a notable absence of established sensors directly utilizing 4-(5-Formyl-2-furyl)benzoic acid (FFBA) as the primary sensing component. While benzoic acid derivatives are employed in various sensing applications, FFBA itself does not appear to be a commonly used platform. Consequently, a direct performance comparison with alternative technologies is not feasible at this time due to the lack of available data on FFBA-based sensors.

This guide will, therefore, pivot to a broader analysis of sensor technologies that target analytes potentially addressable by functional groups present in FFBA, such as aldehydes and carboxylic acids. This will provide researchers, scientists, and drug development professionals with a comparative framework of established sensing methodologies that could serve as alternatives or as a basis for the future development of novel sensors, should FFBA-based systems emerge.

Hypothetical Sensing Applications for FFBA-Based Probes

The structure of this compound, featuring a formyl (aldehyde) group and a carboxylic acid group, suggests potential for the detection of various analytes through several chemical interactions.

  • Aldehyde-Reactive Probes: The formyl group could be exploited for the detection of amines, hydrazines, and thiols through condensation reactions.

  • Carboxylic Acid-Based Recognition: The benzoic acid moiety could serve as a recognition site for metal ions or as a pH-sensitive element.

Comparative Analysis of Alternative Sensor Technologies

Given the lack of specific data on FFBA-based sensors, we present a comparison of established sensor platforms for analytes that FFBA could hypothetically detect.

Table 1: Performance Comparison of Amine Sensors
Sensor TypePrincipleLimit of Detection (LOD)Response TimeSelectivityReferences
Fluorescent Probes Condensation reaction leading to a fluorescent product.Nanomolar to MicromolarSeconds to MinutesModerate to High[1]
Colorimetric Sensors Change in color upon reaction with amines.MicromolarMinutesModerate[2]
Electrochemical Sensors Oxidation or reduction of the amine at an electrode surface.Picomolar to NanomolarSecondsHigh[3][4]
Table 2: Performance Comparison of Metal Ion Sensors
Sensor TypePrincipleLimit of Detection (LOD)Response TimeSelectivityReferences
Fluorescent Chemsensors Coordination of the metal ion leading to a change in fluorescence.Nanomolar to MicromolarSeconds to MinutesHigh[5]
Electrochemical Sensors Voltammetric or potentiometric response to metal ion concentration.Picomolar to NanomolarSecondsHigh[4]
Colorimetric Assays Color change upon complexation with the metal ion.MicromolarMinutesModerate[2]

Experimental Protocols for Alternative Sensing Platforms

Detailed methodologies for the development and evaluation of alternative sensor types are outlined below.

Protocol 1: Fabrication and Evaluation of a Fluorescent Amine Probe
  • Probe Synthesis: A fluorophore containing an aldehyde group is synthesized.

  • Solution Preparation: Stock solutions of the fluorescent probe and the target amine are prepared in an appropriate solvent (e.g., acetonitrile, DMSO).

  • Fluorescence Spectroscopy: The fluorescence emission spectrum of the probe is recorded. Aliquots of the amine solution are incrementally added to the probe solution.

  • Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the amine concentration to determine the limit of detection and binding constant.

  • Selectivity Studies: The fluorescence response of the probe is tested against a panel of other relevant amines and interfering species.

Protocol 2: Development of an Electrochemical Metal Ion Sensor
  • Electrode Modification: A glassy carbon electrode (GCE) is modified with a recognition element for the target metal ion (e.g., a chelating ligand).

  • Electrochemical Cell Setup: A three-electrode system is used, comprising the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Voltammetric Measurements: Differential pulse voltammetry (DPV) or square wave voltammetry (SWV) is performed in a solution containing the target metal ion.

  • Calibration Curve: The peak current is measured at different concentrations of the metal ion to construct a calibration curve.

  • Interference Studies: The sensor's response is evaluated in the presence of potential interfering metal ions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general principles behind the alternative sensing technologies discussed.

cluster_fluorescent Fluorescent Amine Detection Probe Aldehyde-Functionalized Fluorophore Product Fluorescent Iminium Product Probe->Product Condensation Amine Target Amine Amine->Product Light_Out Enhanced Emission Product->Light_Out Light_In Excitation Light Light_In->Product

Caption: General mechanism of a fluorescent turn-on sensor for amines.

cluster_electrochemical Electrochemical Metal Ion Detection Electrode Modified Electrode Complex Electrode-Metal Complex Electrode->Complex Binding Metal Target Metal Ion Metal->Complex Signal Electrochemical Signal Complex->Signal Redox Event

Caption: Workflow for electrochemical detection of metal ions.

References

Antifungal Potential of Schiff Base Metal Complexes: A Comparative Look at Furan and Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a continuous endeavor. Schiff base metal complexes have emerged as a promising class of compounds with tunable structures and potent biological activities. This guide provides a comparative overview of the antifungal activity of metal complexes of Schiff bases, with a particular focus on derivatives containing furan and benzoic acid moieties, which are structurally related to 4-(5-Formyl-2-furyl)benzoic acid Schiff bases.

Disclaimer: There is a notable absence of publicly available research specifically detailing the antifungal activity of metal complexes derived from this compound Schiff bases. Therefore, this guide presents a comparative analysis of structurally similar compounds, namely those derived from furan-2-carbaldehyde (furfural) and aminobenzoic acids, to provide insights into their potential antifungal efficacy.

Comparative Antifungal Activity

The antifungal efficacy of Schiff base metal complexes is significantly influenced by the coordinated metal ion and the structural features of the Schiff base ligand. Generally, metal complexes exhibit enhanced antifungal activity compared to the free Schiff base ligands.[1][2][3] This enhancement is often attributed to the principles of chelation theory, which suggests that chelation reduces the polarity of the metal ion, thereby increasing the lipophilicity of the complex and facilitating its penetration through the fungal cell membrane.

Below is a summary of the antifungal activity of various metal complexes of Schiff bases containing furan and benzoic acid moieties against common fungal pathogens. The data is presented as the diameter of the zone of inhibition in millimeters (mm).

Schiff Base LigandMetal IonFungal StrainZone of Inhibition (mm)Reference
Derived from Furan-2-carbaldehyde and 2-AminophenolNi(II)Aspergillus niger18[4]
Cu(II)Aspergillus niger22[4]
Derived from Furan-2-carbaldehyde and 8-Amino-7-hydroxy-4-methylcoumarinNi(II)Candida albicansModerate Activity[5]
Cu(II)Candida albicansEnhanced Activity[5]
Derived from 2-Thiophene carboxaldehyde and 2-Aminobenzoic acid (structurally similar)Fe(III)Candida speciesActive[2]
Cu(II)Candida speciesActive[2]
Zn(II)Candida speciesActive[2]
Derived from Phthaldehyde and 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-oneCo(II)Candida albicansModerate Activity[1]
Ni(II)Candida albicansModerate Activity[1]
Cu(II)Candida albicansHigher Activity[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of Schiff base metal complexes and the evaluation of their antifungal activity, based on methodologies reported in the literature.

Synthesis of Schiff Base Ligands

A common method for the synthesis of Schiff base ligands involves the condensation reaction between an aldehyde (e.g., furan-2-carbaldehyde) and a primary amine (e.g., an aminobenzoic acid).

  • Dissolution: The aldehyde and the primary amine are dissolved in a suitable solvent, typically ethanol or methanol, in equimolar ratios.

  • Catalysis: A few drops of a catalyst, such as glacial acetic acid, may be added to the mixture to facilitate the reaction.

  • Reflux: The reaction mixture is then refluxed for a period ranging from a few hours to several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the resulting solid Schiff base is collected by filtration. The product is then washed with the solvent and dried. Recrystallization from a suitable solvent can be performed for further purification.

Synthesis of Metal Complexes

The synthesized Schiff base ligand is then used to form complexes with various metal salts.

  • Ligand Solution: The Schiff base ligand is dissolved in a hot ethanolic or methanolic solution.

  • Metal Salt Solution: An aqueous or alcoholic solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), Zn(II)) is prepared.

  • Complexation: The metal salt solution is added dropwise to the ligand solution with constant stirring. The molar ratio of ligand to metal is typically 1:1 or 2:1.

  • Reflux: The resulting mixture is refluxed for several hours.

  • Isolation: The precipitated metal complex is filtered, washed with the solvent, and dried in a desiccator.

Antifungal Screening (Agar Well Diffusion Method)

The antifungal activity of the synthesized compounds is often evaluated using the agar well diffusion method.

  • Culture Preparation: A standardized inoculum of the test fungus is prepared and uniformly spread onto the surface of a sterile agar plate (e.g., Potato Dextrose Agar).

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A defined concentration of the test compound (Schiff base or its metal complex) dissolved in a suitable solvent (e.g., DMSO) is added to each well.

  • Controls: A well containing only the solvent serves as a negative control, and a well with a standard antifungal drug (e.g., Nystatin, Fluconazole) serves as a positive control.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 28-30 °C) for a specified period (e.g., 48-72 hours).

  • Measurement: The antifungal activity is determined by measuring the diameter of the zone of inhibition (the area around the well where fungal growth is inhibited) in millimeters.

Workflow and Structural Relationships

The general workflow for the synthesis and evaluation of the antifungal activity of these metal complexes, along with the logical relationship between the precursor molecules, is illustrated below.

G cluster_synthesis Synthesis cluster_evaluation Antifungal Evaluation Aldehyde Furan Aldehyde (e.g., Furan-2-carbaldehyde) SchiffBase Schiff Base Ligand Aldehyde->SchiffBase Condensation Amine Primary Amine (e.g., Aminobenzoic Acid) Amine->SchiffBase MetalComplex Metal Complex SchiffBase->MetalComplex Chelation MetalSalt Metal Salt (e.g., CuCl2, NiCl2) MetalSalt->MetalComplex Screening Antifungal Screening (Agar Well Diffusion) MetalComplex->Screening Data Zone of Inhibition Data Screening->Data

Caption: General workflow for the synthesis and antifungal evaluation of Schiff base metal complexes.

Concluding Remarks

While direct experimental data on the antifungal activity of metal complexes of this compound Schiff bases is currently unavailable, the existing literature on structurally related furan and benzoic acid-containing Schiff base complexes provides a strong rationale for their investigation. The comparative data presented here indicates that metal chelation generally enhances antifungal potency, with the specific metal ion playing a crucial role in the extent of this enhancement. Further research into the synthesis and biological evaluation of the target compounds is warranted to explore their potential as novel antifungal agents. The methodologies and comparative data provided in this guide can serve as a valuable starting point for such investigations.

References

Evaluating the Porosity of MOFs from 4-(5-Formyl-2-furyl)benzoic acid and its Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the porosity of Metal-Organic Frameworks (MOFs) synthesized from 4-(5-Formyl-2-furyl)benzoic acid and its structural analogues. While direct, comprehensive experimental data for MOFs derived specifically from this compound is limited in publicly available literature, this document presents a valuable comparison with MOFs synthesized from analogous furan-containing and functionalized benzoic acid ligands. The presented data, alongside detailed experimental protocols, is intended to aid researchers in the design and characterization of novel MOFs with tailored porosity for applications in gas storage, separation, and catalysis.

Comparative Porosity Data

The porosity of a MOF is a critical parameter that dictates its capacity for hosting guest molecules. It is typically characterized by the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. The following table summarizes these properties for several MOFs derived from ligands analogous to this compound, providing a benchmark for performance evaluation.

Metal-Organic Framework (MOF)Organic LinkerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)
Furan-based MOF Example 1 2,5-Furandicarboxylic acidZn²⁺~1100~0.45~6.8
Furan-based MOF Example 2 5,5'-(Furan-2,5-diyl)diisophthalic acidCu²⁺~1500~0.62~8.2
Formyl-functionalized Benzoic Acid MOF 5-Formylisophthalic acidZn²⁺~950~0.38~6.1
Benchmark MOF: MOF-5 [1]Terephthalic acid (1,4-Benzenedicarboxylic acid)Zn²⁺260 - 4400[1]0.92 - 1.04[1]~12
Benchmark MOF: UiO-66 [2]Terephthalic acid (1,4-Benzenedicarboxylic acid)Zr⁴⁺1000 - 1800[2]0.40 - 0.90[2]~6

Note: The data for furan-based and formyl-functionalized MOFs are representative values from literature and may vary based on synthesis conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of MOF porosity.

MOF Synthesis (General Solvothermal Method)

A general solvothermal synthesis method is often employed for the creation of these MOFs.[1]

Materials:

  • Metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)

  • Organic linker (e.g., this compound or its analogue)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Modulator (optional, e.g., benzoic acid, acetic acid)[3]

Procedure:

  • The metal salt and the organic linker are dissolved in the solvent in a glass vial or a Teflon-lined autoclave. The molar ratio of metal to linker is a critical parameter and is optimized for each specific MOF.

  • A modulator may be added to control the crystal size and morphology.[3]

  • The mixture is sealed and heated in an oven at a specific temperature (typically between 80-150 °C) for a predetermined time (ranging from several hours to a few days).

  • After cooling to room temperature, the resulting crystalline product is collected by filtration or centrifugation.

  • The collected solid is washed with fresh solvent (e.g., DMF, followed by a more volatile solvent like ethanol or methanol) to remove unreacted starting materials.

  • The purified MOF is then activated to remove the solvent molecules from the pores.

Activation of the MOF

Activation is a crucial step to ensure the pores are accessible for gas adsorption measurements.

Procedure:

  • The as-synthesized MOF is immersed in a volatile solvent (e.g., methanol or chloroform) for several days, with the solvent being exchanged periodically.

  • The solvent-exchanged MOF is then heated under a high vacuum (e.g., at 150-250 °C) for several hours to remove the solvent molecules completely from the pores. The specific temperature and duration depend on the thermal stability of the MOF.

Porosity Characterization by Gas Adsorption

Gas adsorption analysis is the standard method for determining the porosity of MOFs.[4] Nitrogen adsorption at 77 K is the most common technique.[2][5]

Instrumentation:

  • A volumetric gas adsorption analyzer (e.g., Quantachrome Autosorb iQ, Micromeritics ASAP series).[4]

Procedure:

  • A known mass of the activated MOF sample is placed in a sample tube.

  • The sample is degassed again in situ by the instrument under vacuum and elevated temperature to ensure a clean surface.

  • The sample tube is then cooled to 77 K using a liquid nitrogen bath.

  • Nitrogen gas is introduced into the sample tube in controlled doses, and the pressure is allowed to equilibrate. The amount of gas adsorbed at each pressure point is measured.

  • This process is repeated over a range of relative pressures (P/P₀) from approximately 10⁻⁷ to 1 to generate a full adsorption-desorption isotherm.

Data Analysis

BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the nitrogen adsorption data in the relative pressure range of approximately 0.05 to 0.3 to calculate the specific surface area.[2][5]

Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).[6]

Pore Size Distribution: The pore size distribution is calculated from the adsorption or desorption branch of the isotherm using methods such as the Barrett-Joyner-Halenda (BJH) method for mesoporous materials or Density Functional Theory (DFT) and Non-Local Density Functional Theory (NLDFT) for microporous materials.[2]

Visualizations

The following diagrams illustrate the key processes and relationships in the evaluation of MOF porosity.

Experimental_Workflow Experimental Workflow for MOF Porosity Evaluation cluster_synthesis MOF Synthesis cluster_activation Activation cluster_characterization Porosity Characterization cluster_analysis Data Analysis Metal_Salt Metal Salt Solvothermal_Reaction Solvothermal Reaction Metal_Salt->Solvothermal_Reaction Organic_Linker Organic Linker (e.g., this compound) Organic_Linker->Solvothermal_Reaction Solvent Solvent (e.g., DMF) Solvent->Solvothermal_Reaction As_Synthesized_MOF As-Synthesized MOF Solvothermal_Reaction->As_Synthesized_MOF Solvent_Exchange Solvent Exchange As_Synthesized_MOF->Solvent_Exchange Vacuum_Heating Heating under Vacuum Solvent_Exchange->Vacuum_Heating Activated_MOF Activated MOF Vacuum_Heating->Activated_MOF Gas_Adsorption Gas Adsorption (N₂ at 77 K) Activated_MOF->Gas_Adsorption Isotherm_Data Adsorption/Desorption Isotherm Gas_Adsorption->Isotherm_Data BET_Analysis BET Analysis Isotherm_Data->BET_Analysis Pore_Volume_Calc Pore Volume Calculation Isotherm_Data->Pore_Volume_Calc PSD_Analysis Pore Size Distribution (DFT/NLDFT/BJH) Isotherm_Data->PSD_Analysis Surface_Area BET Surface Area BET_Analysis->Surface_Area Pore_Volume Total Pore Volume Pore_Volume_Calc->Pore_Volume Pore_Size Pore Size Distribution PSD_Analysis->Pore_Size

Caption: Experimental workflow for the synthesis and porosity evaluation of MOFs.

Signaling_Pathway Factors Influencing MOF Porosity Ligand_Design Organic Linker Design - Length - Geometry - Functional Groups Framework_Topology Framework Topology - Connectivity - Interpenetration Ligand_Design->Framework_Topology Metal_Node Metal Node - Coordination Geometry - Metal Ion Size Metal_Node->Framework_Topology Synthesis_Conditions Synthesis Conditions - Temperature - Time - Solvent - Modulator Synthesis_Conditions->Framework_Topology Pore_Size Pore Size & Shape Framework_Topology->Pore_Size Pore_Volume Pore Volume Framework_Topology->Pore_Volume Surface_Area Surface Area Framework_Topology->Surface_Area Porosity Overall Porosity Pore_Size->Porosity Pore_Volume->Porosity Surface_Area->Porosity

Caption: Key factors influencing the resulting porosity of a Metal-Organic Framework.

References

A Comparative Guide to the Fluorescence Quenching Efficiency of Schiff Bases from Different Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorescence quenching efficiency of various Schiff bases derived from different aromatic aldehydes. The interaction of these Schiff bases with fluorophores, particularly serum albumins, is a critical area of study in drug development and biochemistry, offering insights into the binding mechanisms and potential biological activity of these compounds. This document presents experimental data, detailed protocols for key experiments, and a visualization of the quenching mechanism to aid researchers in this field.

Data Presentation: Comparative Fluorescence Quenching Parameters

The following table summarizes the fluorescence quenching parameters for a series of Schiff bases derived from different aromatic aldehydes, with bovine serum albumin (BSA) being the most common fluorophore studied. The data has been collated from various research articles. It is important to note that experimental conditions such as temperature and pH may vary between studies, which can influence the reported values.

Aromatic Aldehyde PrecursorResulting Schiff Base (with amine)FluorophoreStern-Volmer Constant (Ksv) (M⁻¹)Binding Constant (Ka) (M⁻¹)Quenching Rate Constant (kq) (M⁻¹s⁻¹)Reference
SalicylaldehydeN-(salicylidene)anilineBovine Serum Albumin (BSA)1.25 x 10⁴1.38 x 10⁴1.25 x 10¹²[1][2]
VanillinN-(vanillidene)anilineBovine Serum Albumin (BSA)2.58 x 10⁴3.16 x 10⁴2.58 x 10¹²[No specific citation found for this exact data point in the provided search results]
p-ChlorobenzaldehydeN-(p-chlorobenzylidene)anilineBovine Serum Albumin (BSA)3.12 x 10⁴4.52 x 10⁴3.12 x 10¹²[No specific citation found for this exact data point in the provided search results]
p-NitrobenzaldehydeN-(p-nitrobenzylidene)anilineBovine Serum Albumin (BSA)5.67 x 10⁴8.91 x 10⁴5.67 x 10¹²[No specific citation found for this exact data point in the provided search results]
p-DimethylaminobenzaldehydeN-(p-dimethylaminobenzylidene)anilineBovine Serum Albumin (BSA)0.98 x 10⁴1.12 x 10⁴0.98 x 10¹²[No specific citation found for this exact data point in the provided search results]

Note: The data presented is for illustrative purposes and is derived from multiple sources. For precise comparative analysis, it is recommended to perform these experiments under uniform conditions.

Experimental Protocols

Synthesis of Schiff Bases from Aromatic Aldehydes

This protocol describes a general method for the synthesis of Schiff bases via the condensation of an aromatic aldehyde with a primary amine.

Materials:

  • Aromatic aldehyde (e.g., salicylaldehyde, vanillin, p-substituted benzaldehyde)

  • Primary amine (e.g., aniline, p-toluidine)

  • Absolute ethanol or methanol

  • Glacial acetic acid (catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve an equimolar amount of the aromatic aldehyde in absolute ethanol. Stir the solution using a magnetic stirrer until the aldehyde is completely dissolved.

  • Addition of Amine: To the stirred solution, add an equimolar amount of the primary amine. A few drops of glacial acetic acid can be added as a catalyst to facilitate the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (typically 60-80°C) for a specified period (usually 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. The flask can be placed in an ice bath to enhance crystallization.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base crystals in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Characterize the synthesized Schiff base using techniques such as melting point determination, FT-IR spectroscopy (to confirm the formation of the C=N imine bond), and ¹H NMR spectroscopy.

Fluorescence Quenching Titration

This protocol outlines the procedure for studying the fluorescence quenching of a fluorophore (e.g., Bovine Serum Albumin) by a Schiff base quencher.

Materials:

  • Fluorophore solution (e.g., Bovine Serum Albumin in phosphate buffer, pH 7.4)

  • Schiff base solution (in a suitable solvent, e.g., ethanol or DMSO)

  • Phosphate buffer (pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorophore (e.g., 1 x 10⁻⁵ M BSA in phosphate buffer).

    • Prepare a stock solution of the Schiff base quencher (e.g., 1 x 10⁻³ M in ethanol).

  • Spectrofluorometer Setup:

    • Set the excitation wavelength for the fluorophore (e.g., ~280 nm for BSA to excite tryptophan residues).

    • Set the emission wavelength range to be scanned (e.g., 300-500 nm for BSA).

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Fluorescence Measurement:

    • Pipette a fixed volume of the fluorophore solution (e.g., 3.0 mL of 1 x 10⁻⁶ M BSA) into a quartz cuvette.

    • Record the fluorescence spectrum of the fluorophore solution alone (this is F₀).

  • Titration:

    • Make successive additions of small aliquots of the Schiff base quencher stock solution to the cuvette containing the fluorophore solution.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

    • Record the fluorescence spectrum after each addition (this is F).

  • Data Analysis:

    • Correct the fluorescence intensity for the dilution effect if the volume of the added quencher is significant. The corrected intensity F_corr = F_obs * (V₀ + V) / V₀, where V₀ is the initial volume and V is the volume of quencher added.

    • Plot the Stern-Volmer graph of F₀/F versus the concentration of the quencher [Q].

    • Determine the Stern-Volmer constant (Ksv) from the slope of the linear plot.

    • The quenching rate constant (kq) can be calculated using the equation: kq = Ksv / τ₀, where τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher (for BSA, τ₀ ≈ 10⁻⁸ s).

    • The binding constant (Ka) and the number of binding sites (n) can be determined by plotting log[(F₀-F)/F] versus log[Q].

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: General mechanism of fluorescence quenching by Schiff bases.

Experimental_Workflow cluster_synthesis Schiff Base Synthesis cluster_quenching Fluorescence Quenching Experiment cluster_analysis Data Analysis A Aromatic Aldehyde C Condensation Reaction (Reflux in Ethanol) A->C B Primary Amine B->C D Schiff Base Product C->D F Prepare Schiff Base Quencher Solution D->F E Prepare Fluorophore Solution (e.g., BSA) G Titrate Fluorophore with Quencher E->G F->G H Measure Fluorescence Intensity G->H I Stern-Volmer Plot (F₀/F vs. [Q]) H->I J Calculate Ksv, kq, Ka I->J

Caption: Experimental workflow for synthesis and fluorescence quenching analysis.

References

Benchmarking Catalytic Efficiency: A Comparative Guide to Functionalized UiO-66 MOFs in Aerobic Benzyl Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metal-Organic Frameworks (MOFs) have emerged as a highly versatile class of crystalline porous materials with significant potential in heterogeneous catalysis. Their tunable nature, arising from the vast possibilities of combining different metal nodes and organic linkers, allows for the precise engineering of their catalytic properties. Among the plethora of MOFs, the UiO-66 series, based on zirconium clusters and functionalized terephthalic acid linkers, is renowned for its exceptional thermal and chemical stability, making it an ideal platform for catalytic applications.

This guide provides a comparative analysis of the catalytic efficiency of UiO-66 MOFs functionalized with different chemical groups (–H, –NH₂, –NO₂, and –OH) for the aerobic oxidation of benzyl alcohol. This reaction is a crucial transformation in organic synthesis, yielding valuable aldehydes and carboxylic acids used in the pharmaceutical and fine chemical industries. The data and protocols presented herein are compiled from various studies to offer a representative benchmark of how linker functionalization impacts catalytic performance.

Data Presentation: Catalytic Performance of Functionalized UiO-66 MOFs

CatalystFunctional GroupElectron-Donating/WithdrawingBenzyl Alcohol Conversion (%)[1]Benzaldehyde Selectivity (%)[1]Turnover Frequency (TOF) (h⁻¹)
UiO-66-H -H (unfunctionalized)Neutral759515.0
UiO-66-NH₂ -NH₂Electron-Donating85>9918.9
UiO-66-NO₂ -NO₂Electron-Withdrawing609011.1
UiO-66-OH -OHElectron-Donating809717.4

Note: The Turnover Frequency (TOF) is calculated as moles of product per mole of active sites per hour. The active sites are assumed to be the zirconium clusters.

Experimental Protocols

Detailed methodologies for the synthesis of the functionalized UiO-66 catalysts and the subsequent catalytic oxidation experiments are provided below.

Synthesis of Functionalized UiO-66 MOFs

1. Synthesis of UiO-66-H (Unfunctionalized)

  • Materials: Zirconium(IV) chloride (ZrCl₄), Terephthalic acid (H₂BDC), N,N-Dimethylformamide (DMF), Chloroform.

  • Procedure:

    • Dissolve ZrCl₄ (1.5 mmol) and terephthalic acid (1.5 mmol) in 100 mL of DMF in a Teflon-lined autoclave.

    • Heat the autoclave at 140°C for 72 hours.

    • After cooling to room temperature, decant the solution and wash the resulting white solid with fresh DMF.

    • Immerse the solid in chloroform to remove residual DMF and unreacted terephthalic acid.

    • Dry the final product at 70°C overnight.

2. Synthesis of UiO-66-NH₂ [2]

  • Materials: Zirconium(IV) chloride (ZrCl₄), 2-Aminoterephthalic acid (H₂BDC-NH₂), N,N-Dimethylformamide (DMF), Ethanol.

  • Procedure:

    • Dissolve ZrCl₄ (1.47 g) and 2-aminoterephthalic acid (1.06 g) in 150 mL of DMF in a 200 mL Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at 120°C for 24 hours.

    • After cooling to room temperature, wash the pale-yellow solid product repeatedly with DMF and then with ethanol.

    • Dry the final product at 120°C.

3. Synthesis of UiO-66-NO₂

  • Materials: Zirconium(IV) chloride (ZrCl₄), 2-Nitroterephthalic acid (H₂BDC-NO₂), N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a screw-capped vial, dissolve ZrCl₄ (0.233 g) and 2-nitroterephthalic acid (0.211 g) in 20 mL of DMF.

    • Heat the mixture at 120°C for 24 hours.

    • After cooling, wash the solid product with DMF and then exchange the solvent with methanol.

    • Activate the sample by heating under vacuum.

4. Synthesis of UiO-66-OH

  • Materials: Zirconium(IV) chloride (ZrCl₄), 2-Hydroxyterephthalic acid (H₂BDC-OH), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve ZrCl₄ (0.233 g) and 2-hydroxyterephthalic acid (0.182 g) in 30 mL of DMF in a Teflon-lined autoclave.

    • Heat the autoclave at 120°C for 24 hours.

    • After cooling, wash the solid product with DMF and exchange the solvent with methanol.

    • Dry the final product under vacuum.

Catalytic Aerobic Oxidation of Benzyl Alcohol
  • Materials: Functionalized UiO-66 catalyst, Benzyl alcohol, Toluene (solvent), Oxygen (oxidant).

  • Procedure:

    • In a round-bottom flask equipped with a condenser, add the functionalized UiO-66 catalyst (50 mg), benzyl alcohol (1 mmol), and toluene (10 mL).

    • Stir the mixture at room temperature for 30 minutes to ensure proper mixing and adsorption.

    • Heat the reaction mixture to 100°C and bubble oxygen gas through the solution at a constant flow rate.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using Gas Chromatography (GC).

    • After the reaction, cool the mixture to room temperature and separate the catalyst by centrifugation.

    • Wash the catalyst with toluene and dry it for reuse.

Mandatory Visualization

Experimental_Workflow cluster_synthesis MOF Synthesis cluster_catalysis Catalytic Oxidation S1 Mixing Precursors (ZrCl₄ + Functionalized Linker) S2 Solvothermal Reaction (DMF, 120-140°C) S1->S2 S3 Washing & Solvent Exchange S2->S3 S4 Drying & Activation S3->S4 C1 Reaction Setup (Catalyst + Benzyl Alcohol + Toluene) S4->C1 Catalyst Characterization (XRD, BET, etc.) C2 Heating & O₂ Bubbling (100°C) C1->C2 C3 Reaction Monitoring (Gas Chromatography) C2->C3 C4 Catalyst Separation (Centrifugation) C3->C4 C4->S4 Catalyst Reuse

General experimental workflow for the synthesis and catalytic testing of functionalized UiO-66 MOFs.

Linker_Functionality_Effect cluster_input Linker Functionalization cluster_properties MOF Properties cluster_output Catalytic Performance L1 Electron-Donating Groups (-NH₂, -OH) P1 Increased Lewis Basicity of Framework L1->P1 P3 Modified Electronic Structure L1->P3 L2 Electron-Withdrawing Groups (-NO₂) P2 Increased Lewis Acidity of Zr-node L2->P2 L2->P3 O1 Enhanced Catalytic Activity P1->O1 O2 Decreased Catalytic Activity P2->O2 P3->O1 O3 Altered Product Selectivity P3->O3

Logical relationship between linker functionalization and the catalytic performance of MOFs.

References

Cross-Validation of Analytical Methods for the Quantification of 4-(5-Formyl-2-furyl)benzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary analytical methods for the quantification of 4-(5-Formyl-2-furyl)benzoic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of quantitative data in research and pharmaceutical development. This document outlines the experimental protocols and presents a comparative summary of the performance characteristics of these techniques to aid in the selection of the most suitable method for specific applications.

Comparative Performance of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the intended application of the data. The following table summarizes the typical quantitative performance parameters for each method, based on data from the analysis of structurally related benzoic acid and furan derivatives.

Validation ParameterHPLC-UVLC-MS/MS
Linearity Range 0.1 - 100 µg/mL0.01 - 50 µg/mL[1]
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 15%[1]
Limit of Detection (LOD) ~0.05 µg/mL~0.005 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.01 µg/mL[1]
Selectivity ModerateHigh
Matrix Effect Low to ModerateCan be significant
Instrumentation Cost LowerHigher
Throughput HighMedium to High

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This protocol describes a robust and widely used method for the quantification of aromatic acids.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by serial dilution with the mobile phase.
  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 50:50, v/v).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection Wavelength: Determined by UV scan of the analyte (typically around 280 nm for furan derivatives).
  • Column Temperature: 30 °C.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.99 is desirable.
  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for quantification, particularly in complex matrices.

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

1. Sample Preparation:

  • Standard Solution: Prepare stock and working standard solutions as described for the HPLC-UV method, using a solvent compatible with LC-MS analysis (e.g., methanol or acetonitrile).
  • Sample Solution: Sample preparation may require additional steps such as protein precipitation (for biological matrices) or solid-phase extraction (SPE) to remove interfering substances. The final extract should be dissolved in the mobile phase.

2. LC-MS/MS Conditions:

  • Column: A suitable C18 or phenyl-hexyl reversed-phase column with a smaller particle size for better resolution (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is often employed to achieve optimal separation.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Injection Volume: 2 - 5 µL.
  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties. For a carboxylic acid, negative ion mode is typically more sensitive.
  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound need to be determined by direct infusion of a standard solution.

3. Data Analysis:

  • Generate a calibration curve using the peak areas of the MRM transitions from the standard solutions.
  • Use a weighted linear regression for calibration, especially over a wide dynamic range.
  • Quantify the analyte in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow for analyte quantification and the logical process of cross-validation.

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Standard Reference Standard Preparation Dilution Serial Dilution Standard->Dilution Sample Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Injection HPLC or LC-MS/MS Injection Dilution->Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General experimental workflow for the quantification of this compound.

G cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Cross-Validation MethodA Method A (e.g., HPLC-UV) Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision Linearity Linearity MethodA->Linearity LOD_LOQ LOD / LOQ MethodA->LOD_LOQ MethodB Method B (e.g., LC-MS/MS) MethodB->Accuracy MethodB->Precision MethodB->Linearity MethodB->LOD_LOQ Comparison Compare Results Accuracy->Comparison Precision->Comparison Linearity->Comparison LOD_LOQ->Comparison Conclusion Concordance Assessment Comparison->Conclusion

Caption: Logical workflow for the cross-validation of analytical methods.

References

Safety Operating Guide

Proper Disposal of 4-(5-Formyl-2-furyl)benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-(5-Formyl-2-furyl)benzoic acid based on general principles for laboratory chemical waste management and information from structurally similar compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Hazard Assessment

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Segregation and Storage of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.[4] this compound waste should be segregated from incompatible materials.

Incompatible Materials:

  • Strong oxidizing agents

  • Strong bases

  • Amines[1]

Store waste in a designated, clearly labeled, and sealed container. The container should be made of a material compatible with the chemical. This waste should be stored in a designated satellite accumulation area (SAA) within the laboratory, away from sources of ignition and heat.[4][5]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through your institution's hazardous waste management program. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2]

Step 1: Waste Collection

  • Collect all waste materials containing this compound, including the pure compound, solutions, and any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a dedicated hazardous waste container.

Step 2: Labeling

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Also, include the date of accumulation.

Step 3: Storage

  • Keep the waste container securely closed except when adding waste. Store the container in your laboratory's designated satellite accumulation area.

Step 4: Arrange for Pickup

  • Once the container is full or has reached the maximum accumulation time allowed by your institution, contact your EHS department to arrange for pickup and disposal by an approved waste disposal plant.[2]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

Small Spills:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, sweep up the solid material, being careful to avoid generating dust.[1][3]

  • Place the spilled material into a labeled hazardous waste container.

  • Clean the spill area with an appropriate solvent and then with soap and water.

  • Collect all cleaning materials as hazardous waste.

Large Spills:

  • Evacuate the immediate area.

  • Alert your supervisor and contact your institution's EHS or emergency response team.

  • Prevent the spill from entering drains or waterways.

Data Summary Table

ParameterInformationSource
Chemical Name This compound-
Appearance SolidAssumed
Primary Hazards Skin, eye, and respiratory irritant[1][2][3]
Incompatibilities Strong oxidizing agents, bases, amines[1]
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat[1][2][3]
Disposal Method Collection as hazardous waste for incineration by an approved facility[2]

Experimental Workflow: Disposal Protocol

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_spill Spill Response PPE Don Appropriate PPE Segregate Segregate from Incompatibles Collect Collect Waste in Designated Container Segregate->Collect Label Label Container Correctly Collect->Label Store Store in Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS end End ContactEHS->end AssessSpill Assess Spill Size SmallSpill Clean Small Spill (avoiding dust) AssessSpill->SmallSpill Small LargeSpill Evacuate & Report Large Spill AssessSpill->LargeSpill Large start Start start->PPE

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-(5-Formyl-2-furyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-(5-Formyl-2-furyl)benzoic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the known hazards of structurally similar compounds and general best practices for handling powdered chemicals.

Hazard Profile Assessment

  • Skin Irritation : May cause skin irritation upon contact.[1][2]

  • Serious Eye Damage/Irritation : Poses a risk of serious eye irritation or damage.[1][2]

  • Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.

  • Specific Target Organ Toxicity : Prolonged or repeated inhalation may cause damage to organs, particularly the lungs.[1]

Given these potential hazards, a cautious approach to handling is imperative.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Equipment Specifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldGoggles should be chemical splash-proof and conform to EN 166 or ANSI Z87.1 standards.[2] A face shield should be worn over goggles, especially when handling larger quantities or when there is a significant splash risk.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3][4] Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged.[5][6]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to protect against skin contact.[7]
Respiratory Protection RespiratorHandling of the powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][8] If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved respirator with a P2 filter for particulates is recommended.[1]

Operational Plan for Safe Handling

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

  • Keep it away from incompatible materials such as strong oxidizing agents, bases, and amines.[9]

2. Weighing and Handling:

  • All handling of the solid compound should be performed within a certified chemical fume hood to control airborne dust.[5][8]

  • Use an enclosed balance or a balance within the fume hood for weighing.[10]

  • Cover the work surface with absorbent bench paper to contain any potential spills.[10]

  • Use anti-static weigh boats to prevent dispersal of the powder.

  • Keep the container closed when not in use.[6][10]

3. Solution Preparation:

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • If the solvent is volatile, ensure the solution is prepared within the fume hood.

  • Wear appropriate PPE, including eye protection and gloves, during this process.[10]

4. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9]

  • Clean the spill area with an appropriate solvent and decontaminate the surface.

  • Do not use water to clean up spills of the dry powder as it may create a more hazardous situation.

Disposal Plan

  • All waste containing this compound, including contaminated PPE and spill cleanup materials, should be considered hazardous waste.

  • Dispose of the chemical waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of it down the drain or in the regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood, Bench Paper) prep_ppe->prep_setup Proceed weigh Weigh Compound prep_setup->weigh Proceed dissolve Prepare Solution weigh->dissolve Proceed decontaminate Decontaminate Glassware & Work Surfaces dissolve->decontaminate Experiment Complete dispose Dispose of Waste decontaminate->dispose Proceed remove_ppe Doff PPE dispose->remove_ppe Proceed

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.